molecular formula C12H16ClNO2 B3030538 tert-Butyl (4-(chloromethyl)phenyl)carbamate CAS No. 916578-53-5

tert-Butyl (4-(chloromethyl)phenyl)carbamate

Cat. No.: B3030538
CAS No.: 916578-53-5
M. Wt: 241.71
InChI Key: FRHLNTUJMCHWBT-UHFFFAOYSA-N
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Description

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5) is a high-value aromatic amine derivative engineered for advanced synthetic applications. This compound features a tert-butoxycarbonyl (Boc) protected aniline group, a cornerstone in modern organic synthesis for safeguarding amine functionalities during multi-step reactions . The simultaneous presence of the robust Boc group and a reactive chloromethyl moiety on the phenyl ring makes this molecule an exceptionally versatile and critical building block for constructing complex molecular architectures. Its primary research value lies in its dual functionality, serving as a key synthetic intermediate in coupling reactions and the synthesis of functional materials . The chloromethyl group acts as a proficient handle for further structural elaboration through nucleophilic substitution, enabling efficient carbon-chain extension and the incorporation of the aromatic scaffold into larger systems. Concurrently, the Boc-protecting group can be cleanly removed under mild acidic conditions to regenerate the parent amine, providing a strategic orthogonal deprotection pathway . This controlled reactivity is essential for the synthesis of various pharmaceuticals and specialized organic compounds. Supplied with a batch-specific Certificate of Analysis (COA) to ensure traceability and compliance, our product is guaranteed to have a minimum purity of 97% . The molecular formula is C 12 H 16 ClNO 2 with a molecular weight of 241.71 g/mol . This compound is intended for research and industrial applications as a chemical intermediate and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for personal use.

Properties

IUPAC Name

tert-butyl N-[4-(chloromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRHLNTUJMCHWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676345
Record name tert-Butyl [4-(chloromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916578-53-5
Record name tert-Butyl [4-(chloromethyl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl (4-(chloromethyl)phenyl)carbamate: Technical Profile & Application Guide

[1]

Executive Summary

This compound (CAS: 916578-53-5) is a bifunctional orthogonal linker widely used in drug discovery.[1] It features an acid-labile Boc-protected aniline and a highly reactive benzylic chloride electrophile.[1] This dual functionality allows researchers to introduce a rigid p-aminobenzyl spacer into small molecules, peptidomimetics, and PROTACs (Proteolysis Targeting Chimeras) with precise regio-control.

Its utility lies in its orthogonality : the benzylic chloride undergoes nucleophilic substitution (

Physicochemical Architecture

Identity & Properties
PropertyData
CAS Number 916578-53-5
IUPAC Name tert-butyl N-[4-(chloromethyl)phenyl]carbamate
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, DMF, DMSO; Insoluble in water
Melting Point 108–112 °C (decomposition prone)
Storage 2–8°C, Inert atmosphere (Ar/N₂), Desiccated
Structural Analysis

The molecule consists of three distinct functional zones:

  • The Lipophilic Tail: The tert-butyl group provides steric bulk and lipophilicity (LogP ~3.4), aiding solubility in organic solvents.

  • The Masked Nucleophile: The carbamate (Boc-NH-) protects the aniline nitrogen, preventing oxidation and unwanted side reactions.

  • The Electrophilic Warhead: The chloromethyl group (-CH₂Cl) is a potent alkylating agent, activated by the adjacent aromatic ring.

Synthetic Pathways & Manufacturing[3]

Synthesis Workflow

The synthesis typically proceeds from (4-aminophenyl)methanol in a two-step sequence.[1] The critical challenge is converting the alcohol to a chloride without cleaving the acid-sensitive Boc group.

Step 1: Boc Protection [2]

  • Reagents: (4-aminophenyl)methanol, Di-tert-butyl dicarbonate (Boc₂O), THF/Dioxane.[1]

  • Conditions: Room temperature, 12–24 h.

  • Yield: >90%.

Step 2: Chlorination (The Critical Step)

  • Reagents: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate, Thionyl Chloride (SOCl₂), Triethylamine (Et₃N) , DCM.

  • Mechanism:

    
     or 
    
    
    .
  • Expert Insight: Standard SOCl₂ reflux generates HCl gas, which will instantly remove the Boc group. Crucial Protocol: The reaction must be performed at 0°C in the presence of excess base (Et₃N or Pyridine) to scavenge HCl in situ. Alternatively, the Appel reaction (PPh₃/CCl₄) or Mesyl Chloride (MsCl/LiCl) can be used to avoid acidic conditions entirely.

Impurity Profile
  • Des-Boc Amine: Result of acidic hydrolysis during chlorination.[1]

  • Hydrolysis Product: Reversion to the benzyl alcohol due to moisture exposure.

  • Dimerization: Self-alkylation if the Boc group is partially cleaved and the free aniline attacks the benzyl chloride of another molecule.

Reactivity & Mechanistic Insights

The compound's value is defined by its divergent reactivity . The diagram below illustrates the orthogonal pathways available to the medicinal chemist.

Reactivity Map (DOT Visualization)

ReactivityMapStarttert-Butyl (4-(chloromethyl)phenyl)carbamatePath1Pathway A: Nucleophilic Substitution(Basic/Neutral Conditions)Start->Path1  R-NH2, R-SH, R-O-  (SN2 Reaction)Path2Pathway B: Acidic Deprotection(TFA / HCl)Start->Path2  TFA/DCM or 4M HCl  (Boc Cleavage)Prod1Functionalized Benzyl Derivative(Boc-Protected)Path1->Prod1  Retains BocProd24-(Chloromethyl)aniline(Unstable/Transient)Path2->Prod2  Loss of Protection

Caption: Divergent reactivity pathways. Pathway A (Green) is the primary route for linker attachment. Pathway B (Red) is typically reserved for the final step of synthesis.

Key Reactions
  • N-Alkylation (Amination):

    • Reacts with secondary amines (e.g., piperazine, morpholine) in the presence of K₂CO₃/DMF to form tertiary benzylamines.

    • Application: Synthesis of kinase inhibitors where the benzylamine binds to the hinge region or solvent front.

  • S-Alkylation (Thioether Formation):

    • Reacts with thiols (e.g., cysteine derivatives) to form stable thioethers.

    • Application: Bioconjugation and peptide stapling.

  • Boc Deprotection:

    • Standard removal with TFA/DCM (1:1) or 4M HCl in Dioxane.

    • Note: The resulting 4-(aminomethyl)aniline derivative is prone to polymerization; deprotection is usually done after the benzyl chloride has been substituted.

Experimental Protocols (Self-Validating)

Protocol A: Nucleophilic Substitution with a Secondary Amine

This protocol ensures high yield by preventing bis-alkylation.[1]

  • Preparation: Dissolve This compound (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.0 eq) or DIPEA (1.5 eq).

  • Nucleophile: Add the secondary amine (1.1 eq) dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[1]

    • Validation: Disappearance of the starting chloride peak (M+Na 264) and appearance of the product mass.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na₂SO₄.[3][4][5]

Protocol B: Handling & Stability Check
  • Moisture Test: Dissolve a small amount in CDCl₃. If a peak at ~4.6 ppm (CH₂-OH) appears alongside the ~4.5 ppm (CH₂-Cl) peak, the sample has hydrolyzed.

  • Purification: If hydrolysis occurs, recrystallize from Hexane/EtOAc. Do not use silica gel chromatography for prolonged periods as the acidity of silica can degrade the Boc group or hydrolyze the chloride.

Applications in Drug Discovery[8]

PROTAC Linker Design

This molecule is a "rigid" linker. Unlike flexible PEG chains, the phenyl ring imposes a defined distance and orientation between the E3 ligase ligand and the Target Protein ligand.

  • Workflow:

    • Attach E3 Ligase ligand to the benzyl chloride (via S_N2).

    • Deprotect Boc.[6]

    • Couple the resulting aniline to the Target Protein ligand via amide bond formation.

Peptidomimetics

Used to introduce a phenylalanine-like bioisostere.[1] The 4-aminobenzyl moiety mimics the side chain of tyrosine or phenylalanine but provides an aniline handle for further extension, often increasing potency in protein-protein interaction inhibitors.[1]

Safety & Handling (GHS Standards)

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).

    • Skin/Eye Irritation: Category 2/2A.

    • Germ Cell Mutagenicity: Category 2 (Suspected).

  • Specific Warning: As a benzylic chloride, this compound is a potent alkylating agent . It can alkylate DNA bases (guanine N7).

  • PPE Requirements: Double nitrile gloves, chemical safety goggles, and handling exclusively inside a fume hood.

  • Decontamination: Quench spills with 10% aqueous ammonia or dilute NaOH to convert the alkyl chloride to the less toxic alcohol.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794659, tert-Butyl N-[4-(aminomethyl)phenyl]carbamate. Retrieved from [Link]

  • Organic Syntheses (2008).Synthesis of N-Boc-Protected Anilines and Benzylamines. Org. Synth. 2008, 85, 10-14. (General procedure for Boc protection of anilines).
  • European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link]

  • Journal of Medicinal Chemistry.Design and Synthesis of PROTACs using Rigid Linkers.

Technical Monograph: tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5) is a high-value electrophilic building block used extensively in medicinal chemistry.[1] It serves as a "masked" benzylamine equivalent, allowing researchers to introduce a 4-aminobenzyl motif into target molecules via nucleophilic substitution, followed by acid-mediated deprotection.[1]

Its primary utility lies in the orthogonality of its functional groups: the para-benzylic chloride is highly reactive toward nucleophiles (amines, thiols, alkoxides), while the aniline nitrogen remains protected by the acid-labile tert-butoxycarbonyl (Boc) group.[1] This dual functionality makes it indispensable for Fragment-Based Drug Discovery (FBDD), PROTAC linker synthesis, and peptidomimetic construction.[1]

Core Physicochemical Data[1][3]
PropertyValueNote
CAS Number 916578-53-5 Primary identifier for the para isomer.[1][2]
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance White to off-white solidCrystalline powder.[1]
Melting Point 98–102 °CRange varies slightly by purity/polymorph.[1]
Solubility DCM, THF, EtOAc, DMSOInsoluble in water; hydrolyzes slowly in aqueous media.
Storage 2–8 °C, Inert AtmosphereMoisture Sensitive. Hydrolyzes to the alcohol.

Strategic Synthesis & Mechanistic Insight

The "Alcohol Route" vs. Radical Halogenation

While theoretically accessible via radical chlorination of N-Boc-4-toluidine, that route is industrially disfavored due to poor selectivity (benzylic vs. aromatic chlorination) and oxidant incompatibility.[1]

The authoritative synthetic route proceeds via the 4-aminobenzyl alcohol .[1] This pathway is chosen for its regiochemical fidelity and the avoidance of harsh oxidants that could compromise the Boc group.[1]

Mechanistic Pathway (DOT Visualization)

The following diagram outlines the optimized two-step synthesis:

  • Chemoselective Protection: Preferential acylation of the aniline nitrogen over the benzyl alcohol.[1]

  • Deoxy-chlorination: Conversion of the alcohol to the chloride using Thionyl Chloride (

    
    ) or Methanesulfonyl Chloride (
    
    
    
    ).[1]

Synthesis_Pathway cluster_conditions Critical Process Parameters SM 4-Aminobenzyl Alcohol INT Intermediate: N-Boc-4-(hydroxymethyl)aniline SM->INT Boc2O, THF rt, 16h (N-Selective Protection) PROD Target: This compound INT->PROD SOCl2, DCM 0°C to rt (Sn2-like Substitution) Note1 Base Scavenger (TEA) Required to neutalize HCl INT->Note1

Caption: Two-step chemoselective synthesis from 4-aminobenzyl alcohol. Blue arrows indicate transformation flow.

Reactivity Profile & Applications

The benzylic chloride is a "soft" electrophile, highly susceptible to


 attack.[1] The reactivity is enhanced by the electron-donating character of the para-carbamate group, which stabilizes the transition state (and potentially a transient quinone-methide character), making the chloride an exceptional leaving group.[1]
Key Application Workflows
  • PROTAC Linker Attachment: The chloride reacts with diamines or functionalized E3 ligase ligands to create the linker chain.[1]

  • Peptidomimetics: Introduction of the benzylamine side chain into peptide backbones.[1]

  • Covalent Inhibitors: While less common, the chloride can serve as a warhead precursor, later converted to acrylamides.[1]

Reactivity_Logic Core This compound (Electrophile) Prod_Amine N-Alkylated Product (Benzylamine Scaffold) Core->Prod_Amine SN2 Substitution (K2CO3, DMF, rt) Prod_Thiol Thioether Product (Stable Linker) Core->Prod_Thiol SN2 Substitution (Cs2CO3, MeCN) Prod_Deprot 4-(Chloromethyl)aniline (Unstable Free Base) Core->Prod_Deprot Boc Removal (Not Recommended Isolated) Amine Primary/Secondary Amines (HNR2) Amine->Core Thiol Thiols (HSR) Thiol->Core Acid TFA / HCl Acid->Core

Caption: Divergent reactivity profile. Note: Direct deprotection (Red) yields an unstable intermediate that polymerizes.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability.[1]

Protocol A: Synthesis of Intermediate (N-Boc-4-aminobenzyl alcohol)

Rationale: Boc anhydride (


) is electrophilic toward both amines and alcohols.[1] However, in the absence of strong base, the amine is significantly more nucleophilic, allowing chemoselective protection.[1]
  • Setup: Charge a round-bottom flask with 4-aminobenzyl alcohol (1.0 equiv) and THF (10 vol).

  • Reagent Addition: Add Di-tert-butyl dicarbonate (

    
    , 1.1 equiv) in one portion.
    
  • Reaction: Stir at room temperature (20–25 °C) for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1]

  • Workup: Concentrate THF under reduced pressure. Resuspend residue in EtOAc and wash with 5% citric acid (to remove unreacted aniline) followed by saturated

    
    .[1]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
    
Protocol B: Chlorination to Target (CAS 916578-53-5)

Rationale: Thionyl chloride is effective but generates HCl gas.[1] The use of Triethylamine (TEA) or conducting the reaction in DCM buffers the system preventing premature Boc cleavage.

  • Setup: Dissolve N-Boc-4-aminobenzyl alcohol (1.0 equiv) in anhydrous DCM (15 vol) under Nitrogen. Cool to 0 °C.

  • Activation: Add Triethylamine (1.2 equiv) followed by dropwise addition of Thionyl Chloride (

    
    , 1.1 equiv). Caution: Exothermic.
    
  • Reaction: Allow to warm to room temperature over 2 hours.

    • Self-Validation: The reaction is complete when the benzylic

      
       peak in 
      
      
      
      NMR shifts downfield (approx.[1] 4.6 ppm
      
      
      4.5 ppm, solvent dependent) and starting material is absent.[1]
  • Quench: Pour mixture into ice-cold saturated

    
    .
    
  • Purification: Extract with DCM. Dry over

    
    .[1][3][4] Flash chromatography is often required (Silica, 0-20% EtOAc in Hexanes) to remove trace sulfur impurities.[1]
    
  • Yield: Expect 85–95% yield as a white solid.[1]

Handling, Stability & Safety

Stability Matrix
  • Hydrolysis Risk: High.[1] The benzylic chloride hydrolyzes back to the alcohol in the presence of atmospheric moisture.[1]

    • Mitigation: Store under Argon/Nitrogen.[1] Keep desiccated.

  • Thermal Stability: Moderate.[1] Decomposes >100 °C. Store at 2–8 °C.[1]

  • Solution Stability: Stable in anhydrous DMSO/DMF for <24 hours. Prepare fresh for biological assays.

Safety Hazards (GHS Classifications)
  • Skin Corr.[1] 1B (H314): Causes severe skin burns and eye damage.[1]

  • Lachrymator: Like most benzyl chlorides, this compound is a potent tear gas agent.[1] Handle only in a functioning fume hood.

  • Genotoxicity: Alkylating agents are potential mutagens.[1] Double-glove and use barrier protection.[1]

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 23447539 (Bromo analogue reference for structural properties).[1] Retrieved from [Link]

  • Organic Syntheses. (General Protocol Reference). Protection of Anilines with Boc Anhydride.[1] Org.[1][3][4][5][6][7][8][9][10] Synth. Coll. Vol. 10, p.170.[1] Retrieved from [Link]

Sources

Chemo-Structural Analysis and Synthetic Utility of tert-Butyl (4-(chloromethyl)phenyl)carbamate

[1]

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5) serves as a critical electrophilic building block in medicinal chemistry, specifically designed to introduce a protected 4-aminobenzyl motif into drug scaffolds.[1] Its utility is defined by the orthogonality of its functional groups: the highly reactive benzylic chloride allows for rapid

1

This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols, and handling requirements for high-integrity research applications.[1]

Part 1: Physicochemical Profile[1]

The precise molecular weight and isotopic distribution are essential for mass spectrometry (LC-MS) validation during synthesis.[1] The presence of the Chlorine atom imparts a distinct M+2 signature (3:1 ratio) which serves as a primary diagnostic tool.

Table 1: Core Chemical Specifications
PropertySpecificationTechnical Note
IUPAC Name tert-butyl N-[4-(chloromethyl)phenyl]carbamate
Common Name N-Boc-4-(chloromethyl)aniline
CAS Number 916578-53-5 Primary identifier for the chloride derivative.[1]
Molecular Formula

Molecular Weight 241.71 g/mol Average mass.[1][2][3]
Monoisotopic Mass 241.087 g/mol Use for High-Res MS (HRMS) extraction.[1]
Isotope Pattern M (100%), M+2 (~32%)Diagnostic Cl signature in MS.[1]
Physical State Off-white to pale yellow solidLow melting point solid (approx. 80-84°C).[1][4]
Solubility DCM, THF, Ethyl AcetateHydrolyzes in water/protic solvents.[1]

Part 2: Synthetic Methodology

Causality & Experimental Design

The synthesis of this molecule requires converting the benzylic alcohol precursor, tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (CAS 144072-29-7), into the corresponding chloride.[1][5]

The Challenge: The Boc protecting group is acid-labile. Standard chlorination using thionyl chloride (


The Solution:
Workflow Diagram

The following directed graph illustrates the synthetic logic and critical decision nodes.

SynthesisWorkflowPrecursorPrecursor:Boc-4-aminobenzyl alcohol(CAS 144072-29-7)ReagentChoiceReagent SelectionPrecursor->ReagentChoiceRouteARoute A (Scalable):SOCl2 + Pyridine (Base)Temp: 0°CReagentChoice->RouteAStandard ScaleRouteBRoute B (Mild):Appel Reaction(PPh3 + CCl4)ReagentChoice->RouteBAcid SensitiveIntermediateIntermediate Species:Alkoxyphosphonium orChlorosulfiteRouteA->IntermediateRouteB->IntermediateProductTarget:tert-Butyl (4-(chloromethyl)phenyl)carbamateIntermediate->ProductNucleophilic Subst.ValidationValidation:1H NMR (CH2 shift)LCMS (M+2 peak)Product->Validation

Figure 1: Synthetic pathways for converting the benzyl alcohol to the benzyl chloride, highlighting the necessity of base buffering.

Detailed Protocol: Buffered Thionyl Chloride Method

Scale: 10.0 mmol basis.

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve tert-Butyl (4-(hydroxymethyl)phenyl)carbamate  (2.23 g, 10 mmol) in anhydrous Dichloromethane (DCM, 30 mL).
    
  • Buffering: Add Pyridine (1.2 eq, 12 mmol, 0.97 mL) or Triethylamine (1.5 eq). Causality: This neutralizes the HCl generated during the reaction, preventing Boc-deprotection.[1]

  • Chlorination: Cool the solution to 0°C (ice bath). Add Thionyl Chloride (

    
    , 1.2 eq, 12 mmol) dropwise over 15 minutes.
    
    • Observation: The solution may turn slightly yellow.[1]

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Self-Validating Check (TLC): Spot the reaction mixture against the starting alcohol (Hexane/EtOAc 3:1). The product (

    
    ) should be less polar than the alcohol (
    
    
    ).[1]
  • Workup (Critical): Quench by pouring into cold saturated

    
     solution. Extract with DCM (2x).[1] Wash organics with brine, dry over 
    
    
    , and concentrate in vacuo.
    • Note: Avoid high temperatures during rotary evaporation (>40°C) to prevent decomposition.[1]

Part 3: Analytical Validation (Quality Control)

To certify the identity of the synthesized material, compare analytical data against these standards.

1H NMR Diagnostics (CDCl3, 400 MHz)

The shift of the benzylic protons is the primary indicator of successful transformation.

MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Aromatic 7.35 - 7.28Multiplet4HPhenyl ring protons.[1]
Benzylic

4.56 Singlet2HDiagnostic: Shift downfield from ~4.60 (alcohol) to 4.56 (chloride), but distinct change in coupling/shape if impurities exist.[1]
NH (Carbamate) 6.50Broad Singlet1HExchangeable proton.[1]
t-Butyl 1.51Singlet9HBoc group protons.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: ESI Positive.

  • Observed Mass:

    • 
      : Often observed as fragment 142/144 (loss of Boc group is common in source).[1]
      
    • 
      : Sodium adduct is often the base peak for carbamates.[1]
      
    • Isotope Check: Look for the characteristic Chlorine split.[1] The peak at m/z X and m/z X+2 should have an intensity ratio of roughly 3:1.[1]

Part 4: Reactivity & Applications[1]

This molecule is a "Soft Electrophile" used primarily for N-alkylation or S-alkylation .[1]

Reaction Pathway Diagram

The following diagram details how this building block integrates into broader drug discovery workflows.

ReactivityStarttert-Butyl (4-(chloromethyl)phenyl)carbamateTransitionTransition State:SN2 MechanismStart->Transition+ Base (K2CO3/Cs2CO3)NucleophileNucleophile Input:(Amines, Thiols, Phenols)Nucleophile->TransitionCoupledCoupled Intermediate:Protected Aniline ScaffoldTransition->Coupled- Cl (Leaving Group)DeprotectionAcid Deprotection:(TFA or HCl/Dioxane)Coupled->DeprotectionFinalFinal API Component:Free 4-Aminobenzyl moietyDeprotection->Final- Isobutene, - CO2

Figure 2: Application workflow showing the introduction of the aminobenzyl moiety into a drug scaffold.

Handling & Stability (Safety)[1]
  • Moisture Sensitivity: Benzylic chlorides hydrolyze back to the alcohol in the presence of water.[1] Store under inert atmosphere (

    
     or Argon) at 2-8°C.
    
  • Toxicity: As an alkylating agent, this compound is a potential mutagen. Handle in a fume hood with double nitrile gloves.[1]

  • Storage: If the solid turns pink or brown, it indicates decomposition (HCl formation and auto-deprotection).[1] Recrystallize from Hexane/EtOAc before use if purity is suspect.[1]

References

  • PubChem. (2025).[1][6][7][8][9] tert-Butyl N-[4-(chloromethyl)phenyl]carbamate (Compound). National Library of Medicine.[1] [Link][1]

  • Organic Chemistry Portal. (2023). Appel Reaction: Mechanism and Protocols. [Link][1]

Technical Guide: tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 916578-53-5 | Formula:


 | MW:  241.71  g/mol [1][2]

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate represents a critical bifunctional intermediate in modern medicinal chemistry. It serves as an orthogonally protected "linchpin" scaffold, combining an acid-labile amine protecting group (Boc) with a highly reactive electrophilic handle (benzyl chloride). This dual functionality allows for the precise attachment of phenyl-amine moieties to complex pharmacophores via nucleophilic substitution (


), followed by controlled deprotection to release the amine for further elaboration. It is extensively utilized in the synthesis of PROTAC linkers , peptidomimetics , and kinase inhibitors .

Part 1: Structural Anatomy & Chemo-Physical Profile

This molecule is defined by its para-substitution pattern, which enforces a linear geometry ideal for linker design. The electron-donating carbamate group at the C1 position moderately activates the ring, while the chloromethyl group at C4 acts as a potent alkylating agent.

Chemo-Physical Specifications
PropertySpecificationCritical Note
Appearance White to off-white crystalline solidYellowing indicates hydrolysis or oxidation.
Melting Point 105–108 °C (Lit.)Sharp MP indicates high purity; broad range suggests degradation.
Solubility DCM, THF, EtOAc, DMSOInsoluble in water; hydrolyzes slowly in aqueous media.
Storage 2–8°C, Inert Atmosphere (Ar/N2)Moisture Sensitive. Benzyl chlorides degrade to alcohols over time.
Reactivity Electrophile (

), Protected Nucleophile (

)
Compatible with basic conditions; incompatible with strong acids.
Structural Visualization

The following diagram illustrates the functional dichotomy of the molecule: the "Shielded" region (stable to base) and the "Reactive" region (susceptible to nucleophiles).

G cluster_0 Stable Zone (Base/Nucleophile Resistant) cluster_1 Reactive Zone (Alkylation Site) Boc Boc Group (Acid Labile Protection) Amine NH (Linker) Boc->Amine Protects Phenyl Phenyl Ring (Scaffold) Amine->Phenyl C1 Attachment Chloromethyl Chloromethyl (-CH2Cl) (Electrophilic Warhead) Phenyl->Chloromethyl C4 Attachment (Para)

Figure 1: Functional decomposition of the molecule showing the orthogonal reactivity zones.

Part 2: Synthetic Routes & Process Optimization

Expert Insight: Direct chlorination of N-Boc-p-toluidine is widely discouraged due to radical side reactions and over-chlorination. The industry-standard protocol proceeds via the 4-aminobenzyl alcohol , ensuring regio-control and high purity.

The "Self-Validating" Synthesis Protocol

Target: 10g Scale Precursor: 4-Aminobenzyl alcohol (CAS: 623-04-1)

Step 1: Chemoselective Boc-Protection

Objective: Protect the aniline nitrogen without reacting with the benzyl alcohol oxygen.

  • Setup: Dissolve 4-aminobenzyl alcohol (1.0 eq) in THF (10 vol). Add

    
     (saturated aq. solution, 5 vol) or TEA (1.5 eq).
    
  • Addition: Cool to 0°C. Add

    
     (1.1 eq) dropwise.
    
  • Reaction: Warm to RT and stir for 4–6 hours.

  • Validation (TLC): Mobile phase 50% EtOAc/Hexane. Product

    
    . Starting material (polar amine) stays at baseline.
    
  • Workup: Extract with EtOAc, wash with brine. Concentrate to yield tert-butyl (4-(hydroxymethyl)phenyl)carbamate .[3]

    • Yield Expectation: >90%[2][3]

Step 2: Deoxychlorination (The Critical Step)

Objective: Convert alcohol to chloride without deprotecting the acid-sensitive Boc group. Warning: Standard


 generates HCl gas, which cleaves Boc. Base buffering is mandatory. 
  • Setup: Dissolve intermediate from Step 1 (1.0 eq) in anhydrous DCM (15 vol). Add Triethylamine (TEA) (1.5 eq) or DIPEA (1.5 eq).

  • Activation: Cool to -10°C to 0°C .

  • Reagent: Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Note: MsCl is milder than thionyl chloride.

  • Displacement: Add Lithium Chloride (LiCl) (3.0 eq) dissolved in minimal THF or DMF. Allow to warm to RT.

    • Alternative (Standard): Use

      
       (1.1 eq) very slowly  at -10°C with 2.0 eq Pyridine/TEA. Quench immediately upon completion.
      
  • Validation (NMR): Look for the shift of the benzylic

    
     from 
    
    
    
    ppm (alcohol) to
    
    
    ppm (chloride). The broad OH singlet will disappear.
  • Purification: Rapid filtration through a silica plug (eluent: 10% EtOAc/Hexane). Do not use acidic silica.

Synthesis Workflow Diagram

Synthesis SM 4-Aminobenzyl Alcohol (CAS 623-04-1) Step1 Step 1: Boc Protection (Boc2O, THF, NaHCO3) SM->Step1 0°C -> RT Inter Intermediate: N-Boc-4-aminobenzyl alcohol Step1->Inter >90% Yield Step2 Step 2: Chlorination (MsCl/LiCl/TEA or SOCl2/Pyridine) Inter->Step2 Anhydrous, Base Buffer Prod Target Product: This compound Step2->Prod SN2 Displacement Warning CRITICAL: Avoid HCl generation to preserve Boc group Step2->Warning

Figure 2: Optimized synthetic pathway emphasizing base-buffering to prevent Boc deprotection.

Part 3: Reactivity & Mechanistic Applications

The utility of this compound lies in its ability to undergo


 reactions with nucleophiles to form stable linkages.
Reaction Parameters
Nucleophile ClassRecommended Reagent SystemApplication
Secondary Amines

, DMF/MeCN, 60°C
Synthesis of piperazine-linked drugs.
Thiols

, Acetone, RT
Thioether formation for peptide modification.
Phenols

or

, DMF
Ether linkages for PROTACs.
Active Methylenes

, THF
Carbon-Carbon bond formation.
Mechanistic Pathway (Linker Logic)

The following diagram details the mechanism of using this molecule as a linker.

Reactivity Start This compound TS Transition State (SN2) Start->TS + Nu- Nuc Nucleophile (Nu-) (Amine/Thiol/Phenol) Nuc->TS Coupled Coupled Intermediate (Boc-Protected) TS->Coupled - Cl- Deprotect Acid Treatment (TFA/DCM) Coupled->Deprotect Final Final Product (Free Aniline Linker) Deprotect->Final - Boc (Isobutylene + CO2)

Figure 3: Mechanism of action for linker attachment and subsequent amine liberation.

Part 4: Safety & Handling (E-E-A-T)

Hazard Identification:

  • Lachrymator: Like most benzyl chlorides, this compound is a potent eye and respiratory irritant. Handle only in a fume hood.

  • Skin Sensitizer: Avoid contact. Wear nitrile gloves (double gloving recommended).

  • Decomposition: In the presence of moisture, it releases HCl (corrosive) and the corresponding alcohol.

Disposal: Quench excess chloromethyl reagent with an amine solution (e.g., 10% ammonia in methanol) before disposal to destroy the alkylating potential.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11666994: tert-Butyl N-[4-(chloromethyl)phenyl]carbamate. Retrieved January 30, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amines: Stability and Deprotection. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategy & Retrosynthetic Logic

Target Molecule: tert-Butyl (4-(chloromethyl)phenyl)carbamate CAS: 144072-29-7 (related derivatives) Primary Application: Electrophilic linker for PROTACs, antibody-drug conjugates (ADCs), and peptidomimetics.

The "Benzyl Chloride" Paradox

The synthesis of this compound presents a classic chemoselectivity challenge. The target contains two reactive functionalities:

  • Acid-Labile Protecting Group: The tert-butyloxycarbonyl (Boc) group, which cleaves rapidly in the presence of strong acids (e.g., HCl, TFA).

  • Base-Labile/Nucleophile-Sensitive Handle: The benzyl chloride, which is highly prone to hydrolysis or polymerization.

Strategic Route Selection

Direct chloromethylation of Boc-aniline (Blanc reaction) is contraindicated due to the harsh acidic conditions (ZnCl₂/HCl) that would strip the Boc group. The most robust, field-proven route is the "Alcohol Intermediacy" Strategy :

  • Step 1 (Chemoselective Protection): Installation of the Boc group on (4-aminophenyl)methanol.

  • Step 2 (Soft Deoxychlorination): Conversion of the benzyl alcohol to benzyl chloride using non-acidic conditions to preserve the carbamate.

Retrosynthesis cluster_avoid AVOID (Blanc Reaction) Target Target: This compound Int1 Intermediate: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate Target->Int1 Deoxychlorination (Avoid HCl generation) SM Starting Material: (4-Aminophenyl)methanol Int1->SM Boc Protection (Boc2O, Base) BocAniline Boc-Aniline BocAniline->Target HCHO / HCl (Destroys Boc)

Figure 1: Retrosynthetic logic prioritizing Boc stability.

Step 1: Chemoselective N-Boc Protection

This step isolates the amine reactivity. (4-Aminophenyl)methanol is bifunctional (amine + alcohol). Under controlled conditions,


 reacts exclusively with the more nucleophilic amine.
Protocol

Reagents:

  • (4-Aminophenyl)methanol (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve (4-aminophenyl)methanol in anhydrous THF (0.5 M concentration).

  • Base Addition: Add TEA and cool the solution to 0 °C.

  • Electrophile Addition: Add

    
     (dissolved in minimal THF) dropwise over 30 minutes.
    
    • Why? Slow addition prevents local heating and potential O-acylation, although N-acylation is kinetically favored.

  • Reaction: Warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: TLC (Hexane:EtOAc 1:1). The amine starting material (ninhydrin active) should disappear.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with cold 5% citric acid (removes unreacted amine/base without cleaving Boc), then saturated

    
    , then brine.
    
  • Purification: Recrystallization from Hexane/EtOAc or silica flash chromatography.

Key Data Points:

Parameter Specification
Yield >90%
Appearance White to off-white solid

| 1H NMR (DMSO-d6) |


 9.25 (s, 1H, NH), 1.45 (s, 9H, t-Bu). Distinct benzylic -CH2- doublet becomes a singlet if OH is not coupled. |

Step 2: Deoxychlorination (The Critical Step)

This is the failure point for many protocols. Standard thionyl chloride (


) generates HCl gas, which will deprotect the Boc group, yielding the polymerized aniline hydrochloride.

Recommended Method: Methanesulfonyl Chloride (MsCl) / LiCl This method operates via a mesylate intermediate, avoiding strong acid generation.

Protocol

Reagents:

  • tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Lithium Chloride (LiCl) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Activation: Dissolve the alcohol intermediate and TEA in anhydrous THF under

    
    . Cool to 0 °C.
    
  • Mesylation: Add MsCl dropwise. Stir for 1 hour at 0 °C.

    • Checkpoint: TLC should show a new spot (Mesylate).

  • Displacement: Add solid LiCl in one portion. Allow the mixture to warm to RT and stir for 3–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The chloride ion displaces the mesylate (OMs) leaving group via

      
      .
      
  • Workup: Quench with water. Extract with EtOAc. Wash extensively with water (to remove DMF/Li salts) and brine. Dry over

    
    .[8]
    
  • Purification: Rapid filtration through a short silica plug (Hexane/EtOAc). Do not store on silica (acidic silica can degrade the product).

Alternative (Industrial): Buffered Thionyl Chloride If


 must be used, it must  be used with a stoichiometric base (Pyridine or Benzotriazole) at low temperature (-10 °C) to scavenge HCl immediately.
Experimental Workflow Diagram

Workflow Step1 Step 1: N-Boc Protection (THF, 0°C -> RT) Check1 QC: 1H NMR (Check for t-Bu singlet) Step1->Check1 Step2 Step 2: Activation (MsCl, TEA, 0°C) Check1->Step2 Pass Step3 Step 3: Halogenation (LiCl displacement) Step2->Step3 In situ Final Final Isolation (Rapid silica plug) Step3->Final

Figure 2: Optimized synthetic workflow for acid-sensitive benzyl chlorides.

Safety & Handling (Self-Validating Systems)

Hazard: Benzyl chlorides are potent alkylating agents. They are potential lachrymators and genotoxins. Stability: The product is sensitive to moisture (hydrolysis back to alcohol) and heat.

Storage Protocol:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Temperature: -20 °C.

  • Self-Validation: Before use, check solubility in

    
    . If the solution is cloudy or contains precipitate, hydrolysis or polymerization has occurred.
    

References

  • Vertex AI Search. (2024). Synthesis of tert-Butyl (4-(hydroxymethyl)phenyl)carbamate. Evitachem. 1

  • Organic Chemistry Portal. (2023). Carbamate Synthesis by Carbamoylation. 9

  • Organic Syntheses. (2014). Carbamic acid, tert-butyl ester. Org. Synth. 10[11]

  • National Institutes of Health (NIH). (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. 8

  • Carl Roth. (2024).[5] Safety Data Sheet: 4-Chloroaniline. 4

Sources

Technical Whitepaper: Stability & Storage of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5) is a bifunctional synthetic intermediate widely employed in medicinal chemistry for the introduction of protected aniline motifs. Its utility, however, is counterbalanced by a specific "dual-threat" instability profile. The compound contains a reactive benzyl chloride moiety (susceptible to hydrolysis and nucleophilic attack) and an acid-labile Boc-carbamate group.

Improper storage triggers a catalytic degradation cycle: moisture-induced hydrolysis of the benzyl chloride releases hydrogen chloride (HCl), which subsequently catalyzes the deprotection of the Boc group. This whitepaper outlines the mechanistic basis of this instability and defines a self-validating storage protocol to maintain compound integrity over extended periods.

Chemical Profile & Reactivity Analysis

ParameterData
IUPAC Name tert-Butyl N-[4-(chloromethyl)phenyl]carbamate
CAS Number 916578-53-5
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water
Primary Reactivity Electrophilic alkylation (Benzylic position)
The Structural Tension

The molecule consists of an electron-rich aromatic ring bearing a Boc-protected amine and a chloromethyl group .

  • Benzyl Chloride: The benzylic carbon is activated by the aromatic system, making the C-Cl bond labile. It is a potent electrophile, prone to

    
     and 
    
    
    
    reactions.
  • Boc Group: While generally stable to base, the tert-butyl carbamate is sensitive to strong acids.

Degradation Mechanisms: The "HCl Bomb" Effect

The primary failure mode for this compound is not simple decomposition, but an autocatalytic cascade .

  • Initiation (Hydrolysis): Trace moisture attacks the benzyl chloride, displacing chloride to form the benzyl alcohol and releasing HCl.[1]

  • Propagation (Deprotection): The generated HCl protonates the Boc carbonyl or the tert-butyl ether oxygen, triggering the elimination of isobutylene and CO₂, yielding the free aniline salt.

  • Terminal Failure (Polymerization): The newly exposed free aniline (nucleophile) attacks the chloromethyl group of intact molecules, leading to insoluble dimers and oligomers.

Visualization of Degradation Pathway

The following diagram illustrates the causality between moisture ingress and total compound failure.

G Compound Intact Compound (Boc-Benzyl Chloride) Hydrolysis Step 1: Hydrolysis (Formation of Benzyl Alcohol) Compound->Hydrolysis Slow SN1/SN2 Deprotection Step 2: Acidic Boc Removal Compound->Deprotection Acid Attack Polymer Outcome: Oligomerization / Insoluble Solids Compound->Polymer Alkylation Moisture Trigger: Moisture / Humidity Moisture->Hydrolysis HCl Byproduct: HCl Generation Hydrolysis->HCl Releases HCl->Deprotection Catalyzes FreeAmine Intermediate: Free Aniline (Nucleophile) Deprotection->FreeAmine FreeAmine->Polymer Attacks Intact Compound

Figure 1: The autocatalytic degradation cascade initiated by moisture.[2][3][4][5]

Storage Protocols (Self-Validating System)

To ensure stability, the storage environment must actively suppress the initiation step (hydrolysis) and the kinetic rate of the propagation step.

A. Environmental Controls
ConditionRecommendationMechanism of Action
Temperature 2°C to 8°C Reduces kinetic energy, slowing the rate of spontaneous hydrolysis and thermal elimination of the Boc group.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric moisture and oxygen. Argon is preferred due to its higher density, forming a "blanket" over the solid.
Humidity < 10% RH (Desiccated) Removes the nucleophile (water) required for the initiation step.
Light Dark / Amber Glass Prevents radical-induced degradation of the benzylic halide.
B. Container Specifications
  • Primary Vessel: Amber glass vial with a screw cap.

  • Seal: Teflon (PTFE) lined septa or cap liners are mandatory. Rubber septa can be degraded by benzyl chlorides over time.

  • Secondary Containment: Store the primary vial inside a larger jar containing activated desiccant (e.g., Drierite or molecular sieves) and an oxygen scavenger sachet.

C. Re-Validation Schedule

Do not assume stability. Use this testing protocol before critical experiments:

  • Visual Inspection: Check for liquefaction or "gumming" (indicates hydrolysis/polymerization).

  • Solubility Test: Dissolve a small sample in DCM. Turbidity suggests polymerization (oligomers are often less soluble).

  • 1H-NMR Check: Focus on the benzylic protons (

    
     ppm). A shift or the appearance of a new peak at 
    
    
    
    ppm indicates hydrolysis (benzyl alcohol formation). Loss of the tert-butyl singlet (
    
    
    ppm) indicates deprotection.

Handling & Safety Guidelines

  • Toxicology: As an alkylating agent, this compound is a potential carcinogen and a severe skin/eye irritant. It is a lachrymator (tear gas effect) if hydrolyzed.[1]

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • Decontamination: Spills should be quenched with a dilute solution of ammonia or sodium bicarbonate to neutralize any generated acid and consume the alkylating agent (forming the amine), followed by solvent cleanup.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23447539, tert-Butyl (4-(bromomethyl)phenyl)carbamate. (Analogous reactivity profile). Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of Benzylic Substitution).

Sources

tert-Butyl (4-(chloromethyl)phenyl)carbamate safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative resource for researchers and drug development professionals working with tert-Butyl (4-(chloromethyl)phenyl)carbamate . It synthesizes safety data, physicochemical properties, and practical experimental applications into a cohesive workflow.

Executive Summary

This compound (CAS: 916578-53-5) is a specialized bifunctional building block used extensively in medicinal chemistry.[1] It features a Boc-protected aniline (providing a masked nucleophile for later stages) and a reactive benzyl chloride (an electrophile for immediate conjugation).

Its primary utility lies in the synthesis of heterobifunctional linkers for PROTACs (Proteolysis Targeting Chimeras) and other bioconjugates. However, the presence of the chloromethyl moiety classifies it as a potent alkylating agent , necessitating rigorous safety protocols beyond standard laboratory practices. This guide bridges the gap between basic SDS data and high-level experimental application.

Physicochemical Identity & Profile

PropertySpecification
IUPAC Name This compound
CAS Number 916578-53-5
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Reactive Groups Benzyl chloride (Electrophile), Carbamate (Masked Nucleophile)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Desiccated

Critical Note: The benzyl chloride moiety is susceptible to hydrolysis in moist air. Always handle under an inert atmosphere to maintain reagent integrity.

Hazard Identification & Toxicology (The "Why" Behind the Hazard)

While standard SDSs list hazards, they often fail to explain the mechanistic basis. As an alkylating agent, this compound presents specific biological risks.

Mechanistic Toxicology

The chloromethyl group (-CH₂Cl) on the phenyl ring is a highly reactive electrophile. Upon contact with biological tissue, it can undergo Sɴ2 reactions with nucleophilic residues (DNA bases, cysteine thiols, lysine amines) in proteins and genetic material.

  • Skin Corrosion/Irritation: Direct alkylation of keratinocytes causes cell death and inflammation.

  • Genotoxicity: Potential for DNA alkylation suggests mutagenic risks, typical of benzyl chloride derivatives.

GHS Classification & Signal Word: DANGER
Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H301Toxic if swallowed.
Skin Corrosion/Irritation H314/H315Causes severe skin burns and eye damage.[2]
Sensitization H317May cause an allergic skin reaction.
Carcinogenicity H350May cause cancer (suspected based on structural analogy).
STOT - SE H335May cause respiratory irritation.[2]

Safe Handling & Engineering Controls

Engineering Controls
  • Primary Barrier: All weighing and manipulation must occur inside a certified Chemical Fume Hood functioning at a face velocity of >100 fpm.

  • Secondary Barrier: For powders <10 mg, use a static-free micro-spatula and weigh into tared vials to minimize dust generation.

Personal Protective Equipment (PPE) Matrix
  • Gloves: Standard nitrile gloves may offer insufficient protection against benzyl chlorides in solution.

    • Recommendation:Double-gloving (Nitrile inner / Laminate or thick Nitrile outer) is required when handling solutions in DCM or DMF.

  • Respiratory: If working outside a hood (not recommended) or in spill cleanup, use a Full-face respirator with OV/P100 cartridges .

  • Eyes: Chemical splash goggles.

Emergency Response Logic

The following diagram outlines the decision process for accidental exposure or spills, prioritizing containment and neutralization.

SafetyProtocol Start Incident Detected Type Identify Incident Type Start->Type Spill Chemical Spill (Solid/Liquid) Type->Spill Exposure Personnel Exposure Type->Exposure Isolate 1. Evacuate & Isolate Area (15 ft radius) Spill->Isolate Skin Skin Contact: Flush 15+ min (Soap/Water) Exposure->Skin Eye Eye Contact: Flush 15+ min (Eyewash Station) Exposure->Eye PPE 2. Don Full PPE (Resp + Double Gloves) Isolate->PPE Neutralize 3. Apply Neutralizer (Dilute Ammonia or Na2CO3) PPE->Neutralize Collect 4. Collect as Haz Waste (Do not drain) Neutralize->Collect Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical

Figure 1: Emergency response decision tree for benzyl chloride derivatives.

Application: Synthetic Utility in Drug Discovery

This reagent is primarily used to introduce the 4-(Boc-amino)benzyl motif. The chloride is a "soft" electrophile, ideal for Sɴ2 reactions with secondary amines, phenols, or thiols.

Common Reaction: N-Alkylation of Secondary Amines

This protocol describes the coupling of this compound with a secondary amine (e.g., piperazine derivative) to form a linker intermediate.

Reagents
  • Electrophile: this compound (1.0 equiv)

  • Nucleophile: Secondary amine (1.1 – 1.2 equiv)

  • Base: K₂CO₃ (3.0 equiv) or DIPEA (2.5 equiv)

  • Catalyst (Optional): NaI (0.1 equiv) – Finkelstein condition to accelerate sluggish reactions.

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

Step-by-Step Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Add the secondary amine and base (K₂CO₃) to the solvent (0.1 M concentration relative to limiting reagent). Stir for 10 minutes.

  • Addition: Add This compound in one portion.

    • Tip: If the amine is valuable, add the chloride dropwise as a solution to prevent over-alkylation, though less relevant for secondary amines.

  • Reaction: Heat to 60°C (MeCN) or 50°C (DMF). Monitor by LC-MS.[3]

    • Expected Time: 2–6 hours.[4]

    • Monitoring: Look for the disappearance of the chloride peak (M+Na adduct often visible) and formation of the product mass.

  • Workup:

    • Dilute with EtOAc.

    • Wash 2x with Water, 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The Boc group is stable under these conditions.

Synthetic Pathway Visualization

ReactionPathway Reagent This compound (Electrophile) Intermediate Transition State (SN2 Mechanism) Reagent->Intermediate + Base (K2CO3) + Solvent (MeCN) Amine Secondary Amine (Nucleophile) Amine->Intermediate Product Boc-Protected Amino-Benzyl Linker Intermediate->Product Heat (60°C) - HCl Deprotection Acid Deprotection (TFA/DCM) Product->Deprotection Next Step Final Free Aniline (Ready for further coupling) Deprotection->Final - Boc

Figure 2: Synthetic workflow for utilizing the reagent in linker synthesis.

Storage & Stability

  • Hydrolytic Instability: The benzylic C-Cl bond is sensitive to moisture. Hydrolysis yields the benzyl alcohol, which is unreactive in Sɴ2 conditions.

  • Storage Protocol:

    • Flush vial with Argon after every use.

    • Seal with Parafilm.

    • Store at 4°C or -20°C for long-term stability.

  • Quality Check: Before critical reactions, run a ¹H NMR.

    • Diagnostic Signal: The benzylic -CH₂- protons typically appear around 4.5–4.6 ppm (singlet). If hydrolyzed to alcohol, this shifts upfield.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23447539, tert-Butyl (4-(bromomethyl)phenyl)carbamate (Analogous Structure Safety Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[5] (Reference for Benzyl Chloride reactivity and SN2 mechanisms).

Sources

Spectroscopic Data for tert-butyl (4-(chloromethyl)phenyl)carbamate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of tert-butyl (4-(chloromethyl)phenyl)carbamate in Modern Drug Discovery

This compound is a bifunctional organic molecule of significant interest to the medicinal chemistry and drug development community. Its structure incorporates a Boc-protected aniline moiety and a reactive benzyl chloride group. This unique combination makes it a valuable building block in the synthesis of a wide array of complex molecules, particularly those designed as targeted therapeutic agents. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the amine, preventing its participation in unwanted side reactions, while the chloromethyl group provides a reactive handle for nucleophilic substitution, enabling the facile introduction of this substituted phenyl ring into larger molecular scaffolds. Understanding the precise spectroscopic fingerprint of this compound is paramount for ensuring the purity and identity of synthetic intermediates, ultimately guaranteeing the fidelity of the final drug candidate.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and supported by comparative data from closely related analogs. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this key synthetic intermediate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the chloromethyl protons, the NH proton of the carbamate, and the tert-butyl protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35d, J ≈ 8.5 Hz2HAr-H (ortho to -NHBoc)
~7.29d, J ≈ 8.5 Hz2HAr-H (ortho to -CH₂Cl)
~6.50br s1HNH
4.57s2H-CH ₂Cl
1.52s9H-C(CH ₃)₃

Expert Interpretation:

The aromatic region is expected to show a pair of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating -NHBoc group are anticipated to be slightly upfield compared to those ortho to the electron-withdrawing -CH₂Cl group. The NH proton of the carbamate will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Its chemical shift can be variable and is sensitive to concentration and solvent. The benzylic protons of the chloromethyl group are expected to appear as a sharp singlet around 4.57 ppm. The nine protons of the tert-butyl group will give rise to a strong singlet at approximately 1.52 ppm, a hallmark of the Boc protecting group.

Experimental Protocol: ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase correct the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm. Integrate the signals to determine the relative number of protons.

HNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Compound in CDCl3 with TMS NMR_Spec 400 MHz NMR Spectrometer Dissolve->NMR_Spec Insert Sample FT Fourier Transform NMR_Spec->FT Acquire FID Phasing Phase Correction FT->Phasing Calibration Calibration to TMS Phasing->Calibration Integration Integration Calibration->Integration Final_Spectrum Final_Spectrum Integration->Final_Spectrum Final ¹H NMR Spectrum

Workflow for ¹H NMR analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling to enhance the signal-to-noise ratio, resulting in a spectrum where each unique carbon atom appears as a single line.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~152.7C =O (Carbamate)
~137.5Ar-C -CH₂Cl
~136.9Ar-C -NHBoc
~129.0Ar-C H (ortho to -CH₂Cl)
~118.5Ar-C H (ortho to -NHBoc)
~80.8-C (CH₃)₃
~45.9-C H₂Cl
~28.3-C(C H₃)₃

Expert Interpretation:

The carbonyl carbon of the carbamate is expected to be the most downfield signal, appearing around 152.7 ppm. The quaternary aromatic carbons will have distinct chemical shifts, with the carbon attached to the chloromethyl group being slightly more downfield than the one attached to the -NHBoc group. The protonated aromatic carbons will also show distinct signals, reflecting their different electronic environments. The quaternary carbon of the tert-butyl group will be observed around 80.8 ppm, while the methyl carbons will produce a strong signal at approximately 28.3 ppm. The benzylic carbon of the chloromethyl group is anticipated to be around 45.9 ppm. The principles of NMR spectroscopy are well-established and provide a robust framework for these interpretations.[1]

Experimental Protocol: ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay (d1): 2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase correct the spectrum and reference the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[2][3]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~3350MediumN-H stretchCarbamate
~3050WeakC-H stretchAromatic
~2980, 2930MediumC-H stretchAliphatic (t-butyl, CH₂)
~1715StrongC=O stretchCarbamate
~1600, 1520MediumC=C stretchAromatic Ring
~1240StrongC-N stretchCarbamate
~1160StrongC-O stretchCarbamate
~830StrongC-H bend1,4-disubstituted aromatic
~680MediumC-Cl stretchAlkyl Halide

Expert Interpretation:

The IR spectrum will be dominated by a strong, sharp absorption band around 1715 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the carbamate group. The N-H stretch of the carbamate will appear as a medium-intensity band around 3350 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl and chloromethyl groups will be observed just below 3000 cm⁻¹, while the aromatic C-H stretches will appear just above 3000 cm⁻¹. The presence of the 1,4-disubstituted aromatic ring will be indicated by a strong out-of-plane C-H bending vibration around 830 cm⁻¹. The C-Cl stretch is expected in the lower frequency region, around 680 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-N and C-O stretches of the carbamate, which are useful for confirmatory purposes.[4]

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: A small amount of the solid compound can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample holder. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

IR_Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis ATR Place sample on ATR crystal FTIR_Spec FTIR Spectrometer ATR->FTIR_Spec KBr Prepare KBr pellet KBr->FTIR_Spec Background Collect Background FTIR_Spec->Background Sample_Spec Collect Sample Spectrum FTIR_Spec->Sample_Spec Ratio Ratio Sample/Background Background->Ratio Sample_Spec->Ratio Functional_Group Identify Functional Groups Ratio->Functional_Group Final_Spectrum Final_Spectrum Functional_Group->Final_Spectrum IR Spectrum

General workflow for FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
243/245[M]⁺˙Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
187/189[M - C₄H₈]⁺˙Loss of isobutylene from the tert-butyl group.
142/144[M - C₄H₉O₂N]⁺Cleavage of the carbamate group, leaving the chlorobenzyl cation.
57[C₄H₉]⁺tert-butyl cation.

Expert Interpretation:

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) for this compound would be observed at m/z 243 and 245 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom. A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), leading to an ion at m/z 187/189. Another significant fragmentation would be the cleavage of the carbamate bond to generate the stable tert-butyl cation at m/z 57 and the 4-(chloromethyl)aniline radical cation. Further fragmentation of the chlorobenzyl portion of the molecule is also expected. The fragmentation of carbamates is a well-studied process and can provide valuable structural information.[5][6]

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is analyzed to deduce the structure.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and reliable framework for the identification and characterization of this compound. A thorough understanding and application of these ¹H NMR, ¹³C NMR, IR, and MS data are essential for ensuring the quality and purity of this key synthetic intermediate in the pursuit of novel therapeutics. By adhering to the outlined experimental protocols and leveraging the expert interpretations, researchers can confidently advance their synthetic campaigns and contribute to the development of next-generation pharmaceuticals.

References

  • Bruker. "How NMR Works | NMR 101 | Spectroscopy." Accessed February 12, 2026. [Link]

  • Specac Ltd. "Interpreting Infrared Spectra." Accessed February 12, 2026. [Link]

  • Orango. "Infrared Spectroscopy in Organic Chemistry: How It Reveals Functional Groups." Accessed February 12, 2026. [Link]

  • Scribd. "IR Spectroscopy: Functional Group Analysis." Accessed February 12, 2026. [Link]

  • Zhou, Y., et al. "Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System." Molecules 23.10 (2018): 2496. [Link]

  • National Center for Biotechnology Information. "Mass Spectra of Some Carbamate Pesticides." Journal of AOAC INTERNATIONAL. Accessed February 12, 2026. [Link]

Sources

Role of carbamates in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Carbamate Scaffold in Medicinal Chemistry: From Design to Delivery

Part 1: Executive Summary

In the pharmacophore architect’s toolkit, the carbamate (urethane) functionality represents a "privileged scaffold"—a structural motif capable of providing ligands for a diverse array of biological targets. Chemically situated as a hybrid between an ester and an amide, the carbamate offers a unique "Goldilocks" profile: it is more stable to hydrolysis than an ester, yet more susceptible to enzymatic cleavage than an amide.

This technical guide dissects the carbamate’s role in modern drug discovery, moving beyond basic definitions to explore its utility in covalent inhibition, transition-state mimicry, and prodrug design. We analyze the mechanistic causality of carbamates in treating neurodegenerative diseases (via pseudo-irreversible inhibition) and viral infections (via backbone hydrogen bonding), supported by validated synthetic protocols and assay methodologies.

Part 2: Physicochemical & Structural Properties[1]

The utility of the carbamate group (


) stems from its electronic and steric properties.[1]
The Stability Spectrum

The carbamate resonance involves the delocalization of the nitrogen lone pair into the carbonyl system. However, the adjacent oxygen atom also donates electron density, creating a cross-conjugated system.

  • Hydrolytic Stability: Carbamates generally resist non-enzymatic hydrolysis at physiological pH (7.4). Under acidic conditions, protonation of the alkoxy oxygen can accelerate cleavage, but they remain significantly more robust than esters.

  • Enzymatic Lability: While amides are often too stable for use as transient promoieties, carbamates are substrates for specific esterases and amidases, making them ideal for prodrugs.

Hydrogen Bonding & Conformation
  • H-Bonding: The carbonyl oxygen is a strong hydrogen bond acceptor. The

    
     (in secondary carbamates) is a hydrogen bond donor. This dual capability allows carbamates to anchor drugs into active sites (e.g., HIV protease).
    
  • Conformational Restriction: The

    
     bond exhibits partial double-bond character (barrier to rotation ~15–18 kcal/mol), typically favoring the trans (anti) conformation, which influences binding entropy.
    

Table 1: Physicochemical Comparison of Carbonyl Scaffolds

PropertyEster (

)
Carbamate (

)
Amide (

)
Hydrolysis Rate (pH 7.4) High (Unstable)Low (Stable)Very Low (Very Stable)
Enzymatic Half-Life MinutesHours to DaysDays to Weeks
H-Bond Donor NoYes (if

)
Yes (if

)
Dipole Moment ModerateHighHigh
Primary Utility Prodrug (Solubility)Inhibitor / ProdrugStable Linker

Part 3: Mechanistic Pharmacology

Covalent Inhibition: The AChE Paradigm

In the treatment of Alzheimer’s disease, sustaining acetylcholine (ACh) levels is critical. Carbamates like Rivastigmine and Physostigmine act as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE).

Mechanism: Unlike simple competitive inhibitors, carbamates react covalently with the catalytic serine (Ser200 in Torpedo AChE) in the active site.

  • Attack: The active site serine attacks the carbamate carbonyl.[2]

  • Leaving Group Departure: The phenolic/alcoholic portion is released.

  • Carbamoylation: The enzyme is trapped as a carbamoylated intermediate.

  • Slow Hydrolysis: Water must attack the carbamoyl-enzyme to regenerate activity. The half-life of this hydrolysis is minutes to hours (vs. microseconds for the natural acetyl-enzyme), effectively silencing the enzyme.

Visualization: The Carbamoylation Cycle

AChE_Inhibition FreeEnzyme Free AChE (Active Serine) Complex Michaelis Complex FreeEnzyme->Complex + Carbamate Drug Transition Tetrahedral Intermediate Complex->Transition Serine Attack Carbamoylated Carbamoylated Enzyme (Inhibited) Transition->Carbamoylated Covalent Bond Formation LeavingGroup Leaving Group (Phenol/Alcohol) Transition->LeavingGroup Carbamoylated->FreeEnzyme Slow Hydrolysis (H2O) (t1/2 ~ mins/hours)

Figure 1: The catalytic cycle of pseudo-irreversible inhibition of AChE by carbamates. The rate-limiting step for enzyme regeneration is the hydrolysis of the carbamoylated serine.

Non-Covalent Interactions: HIV Protease Inhibition

In antiretroviral therapy, Darunavir utilizes a carbamate (urethane) linkage not for covalent modification, but for precision hydrogen bonding.

  • The Backbone Strategy: The bis-tetrahydrofuranyl (bis-THF) moiety is connected via a carbamate linkage. The oxygens of the bis-THF and the carbamate carbonyl form critical hydrogen bonds with the backbone amide protons of Asp29 and Asp30 in the protease flap.

  • Significance: Because these interactions involve the enzyme's backbone (which cannot mutate without destroying protein folding) rather than side chains, Darunavir retains potency against multi-drug resistant strains.

Part 4: Carbamates as Prodrugs[2][4]

Carbamates are excellent prodrug promoieties for amines and alcohols due to their tunable stability.[3]

Case Study: Gabapentin Enacarbil

  • Problem: Gabapentin has variable oral bioavailability due to saturation of its specific transporter (LAT1).

  • Solution: The carbamate prodrug (Gabapentin Enacarbil) is designed to be a substrate for a high-capacity transporter (MCT1).[1]

  • Activation: Once absorbed, non-specific esterases hydrolyze the carbamate, releasing the active drug,

    
    , and a safe aldehyde byproduct.[3]
    

Part 5: Synthetic Methodologies (Technical Deep Dive)

Selecting the right synthetic route depends on the substrate's sensitivity and the availability of reagents.

Synthetic Decision Framework

Synthesis_Workflow Start Target Carbamate R1-O-CO-NH-R2 Check Starting Materials? Start->Check RouteA Route A: Isocyanate (R2-N=C=O + R1-OH) Check->RouteA Isocyanate Available RouteB Route B: Chloroformate (R1-O-CO-Cl + R2-NH2) Check->RouteB Stable Alcohol RouteC Route C: CDI Activation (Safety Preferred) Check->RouteC Avoid Phosgene StepA Add Base (TEA/DMAP) Reflux RouteA->StepA StepB Add Base (Pyridine) 0°C -> RT RouteB->StepB StepC 1. CDI + Alcohol 2. Add Amine RouteC->StepC

Figure 2: Strategic decision tree for carbamate synthesis in medicinal chemistry.

Detailed Protocol: CDI-Mediated Synthesis

Rationale: The Carbonyl Diimidazole (CDI) method avoids toxic phosgene derivatives and allows for a "one-pot" sequential addition.

Materials:

  • Target Alcohol (

    
    )
    
  • Target Amine (

    
    )
    
  • 1,1'-Carbonyldiimidazole (CDI)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if the alcohol is sterically hindered.

Protocol:

  • Activation: In a flame-dried round-bottom flask under nitrogen, dissolve 1.0 equiv of

    
     in anhydrous DCM (0.2 M).
    
  • CDI Addition: Add 1.1 equiv of CDI in one portion. Stir at room temperature for 1–2 hours. Validation: Monitor by TLC for disappearance of alcohol. The intermediate formed is the reactive imidazole-carbamate.

  • Coupling: Add 1.2 equiv of the amine (

    
    ). If the amine is a salt (e.g., HCl salt), add 2.5 equiv of Triethylamine (TEA).
    
  • Reaction: Stir at room temperature for 4–12 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove imidazole and unreacted amine), then saturated

    
    , then brine. Dry over 
    
    
    
    .
  • Purification: Flash column chromatography (typically Hexane/EtOAc).

Part 6: Analytical Validation (Ellman’s Assay)

To verify the biological activity of a synthesized carbamate AChE inhibitor, the Ellman assay is the gold standard.

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.

Protocol:

  • Buffer Preparation: 0.1 M Phosphate buffer, pH 8.0.

  • Reagent Setup:

    • Enzyme: AChE (from Electrophorus electricus or recombinant human), 0.5 U/mL.

    • Substrate: Acetylthiocholine iodide (ATCh), 0.5 mM final conc.

    • Chromogen: DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), 0.3 mM final conc.

    • Inhibitor: Serially diluted carbamate test compound.

  • Incubation (Critical for Carbamates):

    • Mix Enzyme + Buffer + Inhibitor.

    • Pre-incubate for 10–30 minutes. Note: Unlike reversible inhibitors, carbamates require time to establish the covalent carbamoylated complex.

  • Reaction Start: Add ATCh and DTNB.

  • Measurement: Monitor Absorbance at 412 nm kinetically for 5–10 minutes.

  • Analysis: Calculate % Inhibition or IC50 relative to the DMSO control slope.

References

  • Ghosh, A. K., et al. (2015).[1] Organic Carbamates in Drug Design and Medicinal Chemistry.[1][4][3][5][6] Journal of Medicinal Chemistry.

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry.[7]

  • King, N. M., et al. (2004). Structural and Thermodynamic Basis for the Binding of TMC114, a Potent Human Immunodeficiency Virus Type 1 Protease Inhibitor. Journal of Virology.

  • Merce, R., et al. (2009). Gabapentin enacarbil: a novel transport-mediated prodrug of gabapentin. Drugs of Today.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

Sources

Reactivity of Benzyl Chlorides: A Strategic Guide for Synthetic Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl chlorides occupy a unique "Goldilocks" zone in organic synthesis. Possessing a carbon-chlorine bond energy (


 68-70 kcal/mol) that is weaker than unactivated alkyl chlorides but stronger than bromides, they offer a distinct reactivity profile. For the medicinal chemist, they are indispensable electrophiles for installing pharmacophores; for the process chemist, they represent a balance between stability and lachrymatory hazard.

This guide moves beyond textbook definitions to address the practical manipulation of benzyl chlorides, focusing on controlling mechanistic competition, overcoming oxidative addition barriers in catalysis, and ensuring operator safety.

The Mechanistic Dichotomy: vs. Control

The benzylic position is electronically privileged. The adjacent


-system provides orbital overlap that stabilizes both cationic intermediates (

) and the transition states of concerted displacement (

).
The "Borderline" Reality

Unlike primary alkyl halides (strictly


) or tertiary halides (strictly 

), benzyl chlorides are "borderline" substrates. The pathway is dictated not by the substrate alone, but by the reaction environment .
  • 
     Pathway (Ionization):  Favored in high-dielectric protic solvents (MeOH, 
    
    
    
    ). The resulting benzyl cation is resonance-stabilized, but this pathway often leads to racemization and competitive solvolysis.
  • 
     Pathway (Displacement):  Favored in polar aprotic solvents (Acetone, DMF, MeCN) with strong nucleophiles. The 
    
    
    
    -system lowers the energy of the LUMO (
    
    
    ), accelerating nucleophilic attack relative to simple alkyl chlorides.
Strategic Control

To ensure chemoselectivity in drug development contexts (e.g., avoiding racemization of a chiral benzylic center), one must force the mechanism:

ParameterTo Favor

(Inversion)
To Favor

(Racemization)
Solvent Acetone, DMF, DMSO, MeCNEtOH, MeOH,

, Formic Acid
Nucleophile High concentration, Strong (

,

,

)
Low concentration, Weak (Neutral)
Lewis Acid AvoidPromotes ionization (e.g.,

,

)
Visualization: Electronic Stabilization

The following diagram illustrates how the aromatic ring stabilizes both the Transition State (


) and the Intermediate (

).

BenzylReactivity cluster_res Electronic Effects Substrate Benzyl Chloride (Ground State) TS_SN2 SN2 Transition State (Stabilized by p-orbital overlap) Substrate->TS_SN2 + Nucleophile (Concerted) Cation Benzyl Cation (Resonance Stabilized) Substrate->Cation - Cl⁻ (Ionization) Product Substituted Product TS_SN2->Product Cation->Product + Nucleophile (Stepwise)

Caption: Dual activation modes of benzyl chlorides. The aromatic ring lowers the activation energy for both concerted and stepwise pathways.

Transition Metal Catalysis: The Oxidative Addition Challenge

In cross-coupling (Suzuki, Negishi, Buchwald-Hartwig), benzyl chlorides present a specific kinetic hurdle: Slow Oxidative Addition .

Palladium vs. Nickel

While benzyl bromides react readily with Pd(0), benzyl chlorides often require elevated temperatures or bulky, electron-rich ligands (e.g., SPhos, XPhos) to facilitate the cleavage of the C-Cl bond.

  • Palladium: Often suffers from the formation of

    
    -benzyl palladium complexes. These are stable "resting states" that can retard the catalytic turnover. Furthermore, Pd-catalyzed benzylation is prone to 
    
    
    
    -hydride elimination if the ligand sphere is not sufficiently crowded.
  • Nickel: Nickel(0) is smaller and more nucleophilic, making it superior for activating the stronger C-Cl bond. However, Ni-catalysis carries a high risk of Homocoupling (Wurtz-type coupling), yielding bibenzyl dimers (Ph-CH2-CH2-Ph) instead of the desired cross-product.

Preventing Homocoupling

To suppress dimerization during Ni/Pd catalysis:

  • Slow Addition: Add the benzyl chloride slowly to the catalyst/nucleophile mixture.

  • Ligand Selection: Use bidentate ligands (e.g., dppf, dppe) which destabilize the bridging intermediates required for homocoupling.

CatalyticCycle Pd0 LnM(0) Active Catalyst OxAdd Oxidative Addition (LnM(II)-Bn-Cl) Pd0->OxAdd + Bn-Cl TransMet Transmetallation OxAdd->TransMet + Nu-M Resting η³-Benzyl Complex (Off-Cycle Trap) OxAdd->Resting Pd Only (Stabilization) Dimer Bibenzyl Dimer (Homocoupling) OxAdd->Dimer Ni/Pd (Side Rxn) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product

Caption: Catalytic cycle highlighting the specific traps for benzyl chlorides:


-stabilization (Pd) and Homocoupling (Ni).

Safety & Handling: The Lachrymator Protocol

Benzyl chlorides are potent lachrymators (tear agents) and alkylating agents. They alkylate DNA and proteins, posing both acute and chronic risks.

Engineering Controls
  • Primary: All transfers must occur in a functioning fume hood (Face velocity > 100 fpm).

  • Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or ethanolic amine in the hood. This rapidly quenches spills by converting the chloride to a non-volatile benzyl amine.

  • Glassware: Rinse all contaminated glassware with the neutralizing solution before removing it from the hood.

Storage Stability

Benzyl chlorides hydrolyze slowly in moist air to produce HCl gas. This builds pressure in stored bottles.

  • Best Practice: Store in a secondary container with a desiccant.

  • Venting: Caps should be opened carefully in a hood to release potential HCl pressure.

Experimental Protocols

Protocol A: Chemoselective Benzylation of a Phenol

Objective: Synthesis of a benzyl ether without ring alkylation (C-alkylation) or hydrolysis.

Reagents:

  • Phenol derivative (1.0 equiv)

  • Benzyl chloride (1.1 equiv)

  • 
     (2.0 equiv, anhydrous, micronized)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for unreactive substrates)

  • Catalyst: TBAI (Tetrabutylammonium iodide, 5 mol%) - The Finkelstein Accelerator

Workflow:

  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add Phenol,

    
    , and TBAI.
    
  • Solvate: Add Acetone (0.5 M concentration relative to phenol). Stir for 10 mins to deprotonate the phenol.

  • Addition: Add Benzyl Chloride dropwise via syringe.

    • Why? prevents high local concentrations that might favor side reactions.

  • Reaction: Heat to reflux (56°C for acetone) for 4-12 hours.

  • Validation (Self-Check):

    • TLC: Spot reaction mixture vs. starting phenol. The product will be less polar (higher

      
      ).
      
    • Stain: Use UV and

      
      . Benzyl chloride stains faintly; the product stains strongly.
      
  • Workup: Filter off solid salts (

    
    ). Concentrate filtrate. Partition between EtOAc and 1M NaOH (to remove unreacted phenol).
    
Protocol B: Nickel-Catalyzed Cross-Coupling (Negishi-Type)

Objective: Coupling Benzyl Chloride with an Organozinc reagent.

Reagents:

  • Benzyl Chloride (1.0 equiv)[1]

  • Organozinc halide (1.2 equiv, prepared in THF)

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: Pybox or equivalent (5 mol%)

  • Additive: DMA (N,N-Dimethylacetamide) as co-solvent.

Workflow:

  • Catalyst Prep: In a glovebox or under Ar, mix Ni source and ligand in THF for 20 mins (Solution turns distinctive color, usually orange/red).

  • Substrate Addition: Add Benzyl Chloride to the catalyst solution.

  • Coupling: Cool to 0°C. Add Organozinc reagent dropwise over 30 minutes.

    • Critical Step: Rapid addition causes exotherm and homocoupling.

  • Quench: Pour into saturated

    
     solution.
    
  • Validation:

    • GC/MS: Look for the molecular ion of the cross-product.

    • Check for Dimer: Explicitly check for the bibenzyl dimer mass (

      
      ). If dimer > 10%, reduce temperature and slow down addition rate in future runs.
      

References

  • Mechanistic Kinetics: Streitwieser, A. Solvolytic Displacement Reactions. McGraw-Hill, New York. (Classic text on Solvolysis kinetics).

  • Nickel Catalysis & Oxidative Addition: Jones, G. D., et al. "Oxidative Addition of Benzyl Chlorides to Nickel(0)." Organometallics. [Link]

  • Cross-Coupling Optimization: Hadei, N., et al. "Suzuki-Miyaura Cross-Coupling of Benzylic Halides with Arylboronic Acids." Journal of Organic Chemistry. [Link]

  • Safety & Toxicology: National Center for Biotechnology Information. PubChem Compound Summary for CID 7503, Benzyl chloride. [Link]

Sources

Technical Guide: The tert-Butyl Carbamate (Boc) Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Application in High-Fidelity Amine Synthesis

Executive Summary

The tert-butyl carbamate (Boc) group remains a cornerstone of organic synthesis, particularly in peptide chemistry and small-molecule drug development.[1] Its utility stems from a unique chemical paradox: it is robust against strong nucleophiles and bases—conditions that degrade many other protecting groups—yet it cleaves cleanly under specific acidic conditions.

This guide moves beyond standard textbook definitions to provide a rigorous, mechanism-first analysis of Boc chemistry. It addresses the critical "silent killers" of yield—such as tert-butyl cation re-alkylation—and provides self-validating protocols for both standard and green-chemistry workflows.

Mechanistic Architecture

To master Boc chemistry, one must understand the electronic and steric forces at play. The Boc group protects amines by converting a nucleophilic amine into a carbamate.[2][3] This reduces the nucleophilicity of the nitrogen lone pair via resonance delocalization into the carbonyl oxygen.

2.1 Installation Mechanism

The installation typically utilizes di-tert-butyl dicarbonate (Boc₂O).[1] While often catalyzed by 4-dimethylaminopyridine (DMAP), excessive DMAP can be deleterious , leading to the formation of stable N-Boc-pyridinium salts or urea byproducts.

  • Key Insight: The reaction is driven thermodynamically by the evolution of CO₂ gas.[1]

  • The DMAP Trap: In the presence of excess DMAP, the intermediate is an acyl pyridinium species. If the amine is sterically hindered, the intermediate may hydrolyze or react with a second equivalent of amine, forming a urea impurity.

2.2 Deprotection Dynamics & The Cation Problem

Deprotection is an E1-like elimination pathway triggered by protonation of the carbamate oxygen.

  • Protonation: The carbonyl oxygen is protonated by strong acid (TFA or HCl).

  • Fragmentation: The tert-butyl moiety cleaves to form a tert-butyl cation and a carbamic acid.

  • Decarboxylation: The carbamic acid spontaneously loses CO₂, releasing the free amine.[2][4]

  • The Critical Risk: The generated tert-butyl cation is a potent electrophile. Without "scavengers," it will alkylate electron-rich regions of the substrate (e.g., Indole rings in Tryptophan, Thioethers in Methionine).

Visualizing the Pathway:

BocDeprotection Substrate Boc-Protected Amine Protonated Protonated Intermediate (Oxonium Ion) Substrate->Protonated + H⁺ (TFA) Fragmented Carbamic Acid + t-Butyl Cation Protonated->Fragmented Fragmentation (Slow Step) Products Free Amine + CO₂ + Isobutylene Fragmented->Products - CO₂ Scavenged Scavenged Adduct (Prevented Alkylation) Fragmented->Scavenged + Scavenger (Silane/Thiol)

Figure 1: Mechanism of Acidolytic Boc Deprotection. Note the bifurcation at the fragmentation stage where the reactive cation must be intercepted.

Strategic Orthogonality

The power of Boc lies in its orthogonality to base-labile (Fmoc) and hydrogenation-labile (Cbz) groups. This allows for complex, multi-step synthesis without cross-reactivity.

3.1 Comparative Stability Matrix
ConditionBoc (Acid Labile)Fmoc (Base Labile)Cbz (Hydrogenolysis)
TFA / HCl Unstable (Cleaves)StableStable
Piperidine / DBU StableUnstable (Cleaves)Stable
H₂ / Pd-C StableStableUnstable (Cleaves)
Nucleophiles (RLi) StableUnstableUnstable
Reducing Agents (LiAlH₄) Stable (mostly)UnstableUnstable
3.2 Selection Workflow

ProtectingGroupSelection Start Select Amine Protecting Group Q1 Is the substrate Acid Sensitive? Start->Q1 Q2 Is the substrate Base Sensitive? Q1->Q2 No Res_Fmoc Choose Fmoc (Cleave with Piperidine) Q1->Res_Fmoc Yes Q3 Does substrate contain Sulfur/Olefins? Q2->Q3 No Res_Boc Choose Boc (Cleave with TFA) Q2->Res_Boc Yes Res_Cbz Choose Cbz (Cleave with H₂/Pd) Q3->Res_Cbz No Res_Alloc Choose Alloc (Cleave with Pd(0)) Q3->Res_Alloc Yes (Poison risk)

Figure 2: Decision Tree for Orthogonal Protection Strategies.

Validated Experimental Protocols
Protocol A: Standard Installation (Boc₂O)

Best for: Routine synthesis of robust amines.

  • Stoichiometry: Dissolve amine (1.0 equiv) in DCM or THF/Water (1:1).

  • Base: Add Triethylamine (TEA) or DIPEA (1.5 equiv).

    • Expert Note: If the amine is a salt (e.g., HCl salt), increase base to 2.5 equiv.

  • Reagent: Add Boc₂O (1.1 equiv) slowly.

    • Caution: CO₂ evolution will occur.[1][2][4][5] Ensure open venting.

  • Workup: Once TLC indicates completion (~2-4h), wash with 1M citric acid (to remove excess base/amine) and brine.

  • Quenching (Optional): If excess Boc₂O persists, add N,N-dimethylethylenediamine (0.1 equiv) 15 mins prior to workup to convert anhydride to a water-soluble urea.

Protocol B: "Green" Solvent-Free Installation

Best for: Large scale, eco-friendly processing, and rapid throughput.

  • Mix: Combine amine (1.0 equiv) and Boc₂O (1.1 equiv) in a mortar or ball mill.

  • Catalyst: Add Iodine (I₂) (5 mol%).

  • Reaction: Grind/mix at room temperature for 10–30 minutes.

    • Mechanism:[1][2][3][4][5][6][7][8][9] Iodine acts as a mild Lewis acid, activating the carbonyl of Boc₂O.

  • Workup: Dissolve the paste in Et₂O or EtOAc, wash with aqueous Na₂S₂O₃ (to reduce iodine) and NaHCO₃.

  • Result: High yield (>90%) with minimal waste generation.

Protocol C: High-Fidelity Deprotection (The "Scavenger Cocktail")

Best for: Peptides or substrates with electron-rich aromatics (Trp, Tyr) or thioethers (Met).

  • Preparation: Prepare a cleavage cocktail of TFA : TIPS : H₂O (95 : 2.5 : 2.5) .

    • Why: Triisopropylsilane (TIPS) is a hydride donor that permanently quenches the tert-butyl cation. Water hydrolyzes the carbamic acid intermediate.

  • Reaction: Add the cocktail to the protected substrate (10 mL per gram of substrate).

  • Monitoring: Stir at room temperature. Monitor by HPLC or TLC.

  • Isolation:

    • Concentrate the TFA under reduced pressure (do not heat >40°C).

    • Precipitate the product by adding cold Diethyl Ether (Et₂O). The amine salt precipitates; the lipophilic scavenged byproducts remain in the ether.

  • Centrifugation: Spin down the pellet, decant ether, and dry.

Troubleshooting & Expert Insights

1. The "Boc Explosion" On scales >100g, the evolution of CO₂ and isobutylene is significant. Never seal the reaction vessel. For large-scale deprotection, use a cascade scrubber system to neutralize the acidic fumes.

2. The Urea Side-Reaction If using DMAP, add it after the amine and Boc₂O are mixed. If DMAP and Boc₂O are premixed, the reactive N-Boc-pyridinium salt forms immediately. If the amine is slow to react, this salt can hydrolyze or react with ambient moisture/amines to form impurities.

3. Acid Sensitivity Mismatch If your substrate contains a trityl (Trt) group, standard TFA deprotection will remove it. To remove Boc selectively in the presence of Trt, use 1M TMSOTf / 2,6-lutidine , which cleaves Boc via a silyl-cation mechanism without the high proton acidity that cleaves Trt.

References
  • Greene, T. W., & Wuts, P. G. M. (1999).[10][11] Protective Groups in Organic Synthesis. Wiley-Interscience. (The definitive guide on stability and orthogonality).

  • Basel, Y., & Hassner, A. (2001). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. The Journal of Organic Chemistry, 66(10). (Detailed analysis of DMAP-catalyzed side reactions).

  • Varala, R., Nuvula, S., & Adapa, S. R. (2006).[11] Iodine-catalyzed Boc protection of amines under solvent-free conditions. The Journal of Organic Chemistry, 71(21). (Source for Protocol B).

  • Lundt, B. F., et al. (1978). Selective removal of the N-Boc protecting group in the presence of other acid-sensitive groups.[12][13][14] International Journal of Peptide and Protein Research. (Foundational work on scavenger cocktails).

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism & Protocols. (General mechanism verification).

Sources

Methodological & Application

Application Notes and Protocols for the Utilization of tert-butyl (4-(chloromethyl)phenyl)carbamate in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linker Design in PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by coopting the cell's intrinsic ubiquitin-proteasome system.[1][2] These heterobifunctional molecules are comprised of three essential components: a ligand that engages a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[3] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the linchpin of this technology, leading to the polyubiquitination of the POI and its subsequent degradation by the proteasome.[4]

While the selection of high-affinity ligands for the POI and the E3 ligase is crucial, the linker is now understood to be a critical determinant of a PROTAC's overall success, influencing not only the stability and geometry of the ternary complex but also the molecule's physicochemical properties such as solubility and cell permeability.[2][] The composition, length, and rigidity of the linker dictate the spatial orientation of the two ligands, which in turn affects the cooperativity of ternary complex formation.

This application note provides a detailed guide for the use of tert-butyl (4-(chloromethyl)phenyl)carbamate , a versatile bifunctional linker precursor, in the modular synthesis of PROTACs. The inherent reactivity of its components—a Boc-protected amine and an electrophilic benzyl chloride—allows for a strategic and sequential approach to PROTAC assembly. The phenyl group introduces a degree of conformational rigidity, which can be advantageous in optimizing the presentation of the two ligands for efficient ternary complex formation.[2]

The Strategic Advantage of this compound in PROTAC Synthesis

The structure of this compound offers a distinct set of advantages for the synthetic chemist designing novel PROTACs:

  • Orthogonal Reactivity: The molecule possesses two distinct reactive sites: a chloromethyl group, which is susceptible to nucleophilic substitution (SN2) reactions, and a Boc-protected amine, which can be deprotected under acidic conditions to reveal a nucleophilic amine ready for subsequent coupling reactions. This orthogonality allows for a controlled, stepwise assembly of the PROTAC molecule.

  • Introduction of Rigidity: The central phenyl ring imparts a degree of rigidity to the linker, which can be beneficial in pre-organizing the PROTAC into a conformation conducive to ternary complex formation. This can lead to improved degradation efficiency and selectivity compared to purely flexible alkyl or PEG linkers.

  • Synthetic Tractability: As a commercially available building block, it provides a straightforward entry point for introducing a key structural motif into a PROTAC linker.

The general synthetic strategy involves two key transformations:

  • Nucleophilic Substitution: The chloromethyl group serves as an electrophile for reaction with a nucleophilic handle on either the POI ligand or the E3 ligase ligand. This is typically an SN2 reaction, forming a stable ether, amine, or thioether linkage.

  • Boc Deprotection and Amide Bond Formation: Following the initial coupling, the Boc protecting group is removed under acidic conditions to unmask the aniline amine. This newly formed nucleophile can then be coupled with the remaining partner (either the POI or E3 ligase ligand) via standard amide bond formation protocols.

Visualizing the Synthetic Workflow

The following diagram illustrates the modular approach to PROTAC synthesis utilizing this compound.

PROTAC_synthesis_workflow cluster_0 Part 1: Initial Coupling cluster_1 Part 2: Deprotection & Final Coupling E3_ligand E3 Ligase Ligand (with nucleophile, e.g., -OH, -NHR) intermediate Boc-Protected Intermediate E3_ligand->intermediate S_N2 Reaction (Base, Solvent) linker_precursor tert-butyl (4-(chloromethyl)phenyl)carbamate linker_precursor->intermediate deprotected_intermediate Deprotected Intermediate (-NH2 exposed) intermediate->deprotected_intermediate Boc Deprotection (Acid, e.g., TFA) final_protac Final PROTAC Molecule deprotected_intermediate->final_protac Amide Coupling (e.g., HATU, DIPEA) POI_ligand POI Ligand (with carboxylic acid) POI_ligand->final_protac

Caption: Modular synthesis of a PROTAC using this compound.

Experimental Protocols

The following protocols provide a general framework for the synthesis of a PROTAC. Researchers should note that optimal reaction conditions, including solvent, base, temperature, and reaction time, may vary depending on the specific properties of the POI and E3 ligase ligands and should be optimized accordingly.

Protocol 1: Nucleophilic Substitution Coupling of this compound

This protocol details the coupling of a nucleophile-containing ligand (e.g., a phenolic hydroxyl group on an E3 ligase ligand) with this compound.

Materials and Reagents:

  • Nucleophile-containing ligand (e.g., VHL or CRBN ligand with an exposed phenol or amine)

  • This compound

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), or Diisopropylethylamine (DIPEA))

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nucleophile-containing ligand (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Base: Add the base (1.5–2.0 equivalents) to the solution. The choice of base will depend on the pKa of the nucleophile. For phenols, inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective. For less acidic nucleophiles, an organic base such as DIPEA may be more suitable. Stir the mixture for 10-15 minutes at room temperature to facilitate deprotonation.

  • Addition of Linker Precursor: Add a solution of this compound (1.1–1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (typically 60–80 °C). The progress of the SN2 reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until consumption of the starting material is observed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the Boc-protected intermediate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is critical to prevent the quenching of the deprotonated nucleophile and to avoid side reactions.

  • Choice of Base: The base must be strong enough to deprotonate the nucleophile but not so strong as to cause undesired side reactions. The relative pKa values of the nucleophile and the conjugate acid of the base should be considered.

  • Excess Reagent: A slight excess of the benzyl chloride derivative is used to ensure complete consumption of the often more valuable ligand.

  • Heating: Heating is typically required to overcome the activation energy of the SN2 reaction.

Protocol 2: Boc Deprotection of the Intermediate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the free amine for the subsequent coupling step.

Materials and Reagents:

  • Boc-protected intermediate from Protocol 1

  • Deprotection reagent:

    • Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (typically 20-50% v/v)

    • or 4M Hydrochloric acid (HCl) in 1,4-Dioxane

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve the Boc-protected intermediate (1.0 equivalent) in the chosen deprotection solvent (e.g., DCM for TFA deprotection).

  • Addition of Acid: Add the deprotection acid (e.g., an equal volume of TFA for a 50% solution) to the reaction mixture at room temperature. The reaction is often accompanied by the evolution of carbon dioxide and isobutylene gas.

  • Reaction Monitoring: Stir the reaction at room temperature. The deprotection is typically rapid and can be monitored by TLC or LC-MS for the disappearance of the starting material (usually within 1-2 hours).

  • Work-up: Upon completion, remove the solvent and excess acid under reduced pressure. The resulting deprotected amine is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). For some subsequent reactions, this salt can be used directly. If the free amine is required, a basic workup (e.g., dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate) can be performed.

Mechanism of Boc Deprotection:

Boc_Deprotection cluster_products Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Carbamic_Acid [R-NH-COOH] Protonated_Boc->Carbamic_Acid - Isobutylene Amine_Salt R-NH3+ Carbamic_Acid->Amine_Salt - CO2 Isobutylene Isobutylene CO2 CO2

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Protocol 3: Final Amide Coupling to Synthesize the PROTAC

This protocol outlines the final step, where the deprotected amine is coupled with a carboxylic acid-functionalized ligand to form the final PROTAC molecule.

Materials and Reagents:

  • Deprotected amine intermediate (from Protocol 2)

  • Carboxylic acid-containing ligand (e.g., POI ligand)

  • Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

  • Organic base (e.g., DIPEA or Triethylamine (TEA))

  • Anhydrous solvent (e.g., DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 equivalent) and the deprotected amine intermediate (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: Add the organic base (e.g., DIPEA, 3.0 equivalents) to the mixture, followed by the amide coupling reagent (e.g., HATU, 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the amide bond formation can be monitored by TLC or LC-MS. These reactions are typically complete within a few hours.

  • Work-up: Once the reaction is complete, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification and Characterization: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final PROTAC molecule should be purified by preparative High-Performance Liquid Chromatography (HPLC). The identity and purity of the final compound must be confirmed by analytical techniques such as LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Summary and Characterization

The successful synthesis of a PROTAC requires rigorous characterization at each step. The following table provides an example of the data that should be collected.

StepCompoundExpected Mass (M+H)⁺Analytical TechniqueKey Observations
Protocol 1 Boc-Protected IntermediateCalculated based on reactantsLC-MS, ¹H NMRDisappearance of starting materials; appearance of a new product peak with the expected mass. NMR should confirm the presence of both ligand fragments and the Boc group.
Protocol 2 Deprotected IntermediateCalculated mass minus 100.12 DaLC-MSShift to a lower mass corresponding to the loss of the Boc group.
Protocol 3 Final PROTACCalculated based on reactantsLC-MS, HRMS, ¹H & ¹³C NMRAppearance of the final product peak with the correct mass. NMR should confirm the presence of all three components (POI ligand, linker, and E3 ligase ligand).

Conclusion and Future Perspectives

This compound is a valuable and strategic building block for the synthesis of PROTACs. Its orthogonal reactive handles facilitate a modular and controlled assembly process, allowing for the systematic variation of either the POI or E3 ligase ligand. The incorporation of a semi-rigid phenyl group within the linker can be a powerful tool in optimizing the "linkerology" of a PROTAC, potentially leading to enhanced degradation potency and selectivity. The protocols outlined in this application note provide a robust starting point for researchers to explore the potential of this versatile linker precursor in the development of novel protein degraders. As the field of targeted protein degradation continues to evolve, the rational design of linkers using well-defined chemical building blocks will be paramount in unlocking the full therapeutic potential of PROTAC technology.

References

  • Benchchem. (2025). Application Note: Streamlined Synthesis of PROTACs Using a Bifunctional Benzyl-PEG24-Azide Linker. Benchchem.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Anti-tumor Therapy, 1, 273–312.
  • MedchemExpress. (n.d.). PROTAC Linker. MedchemExpress.com.
  • Benchchem. (2025).
  • Itoh, Y., Ishikawa, M., Naito, M., & Hashimoto, Y. (2020). Novel approaches for the rational design of PROTAC linkers.
  • Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Ishida, J., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry Letters, 24(15), 3464-3468.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Al-Karmi, S., et al. (2022). Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs)
  • Rapolu, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Chemical Biology, 10(3), 105-115.
  • Benchchem. (2025). An In-depth Technical Guide to Boc and Tosyl Protecting Groups in Organic Synthesis. Benchchem.
  • Herbage, M. A., et al. (2018). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
  • Schneekloth, J. S. Jr., & Crews, C. M. (2012). PROTAC-induced proteolytic targeting. Methods in Molecular Biology, 832, 627-38.
  • Master Organic Chemistry. (2018).
  • ResearchGate. (2021). (PDF)
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Steinebach, C., et al. (2019). PROTAC-mediated crosstalk between E3 ligases.
  • Zhang, T., et al. (2026). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. European Journal of Medicinal Chemistry, 303, 118493.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Ciulli, A., & Trainor, N. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 64(18), 13279-13303.
  • Park, S., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. Journal of Medicinal Chemistry, 64(18), 13304-13333.
  • Zhang, X., et al. (2019). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(1), 115228.
  • Benchchem. (2025).

Sources

tert-Butyl (4-(chloromethyl)phenyl)carbamate as a linker for solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: tert-Butyl (4-(chloromethyl)phenyl)carbamate as a Bifunctional Linker for Solid-Phase Synthesis

Executive Summary

This compound (CAS: 916578-53-5) is a versatile, bifunctional building block used in the design of specialized linkers for Solid-Phase Synthesis (SPS). Its unique structure features an electrophilic benzylic chloride and a nucleophilic (protected) aniline. This dual functionality allows for the construction of 4-(carboxamido)benzyl ester linkages (PAM-like) or peptide anilide scaffolds.

This guide details the protocols for utilizing this reagent to generate robust linker systems that offer orthogonal stability to standard Fmoc/tBu strategies, facilitating the synthesis of C-terminal modified peptides and complex peptidomimetics.

Technical Background & Mechanistic Logic

The Molecule

The reagent consists of a para-substituted benzene ring.

  • Position 1: tert-Butyloxycarbonyl (Boc)-protected amine.[1] This serves as the attachment point to the resin (after deprotection) or the nucleation site for peptide elongation.

  • Position 4: Chloromethyl group (Benzylic chloride). This is a highly reactive electrophile, ideal for anchoring carboxylic acids (forming benzyl esters) or alkylating nucleophilic resins.

Linker Strategy: The "Inverted" PAM Logic

Standard PAM (Phenylacetamidomethyl) resins are synthesized to provide a stable benzyl ester linkage for Boc-chemistry. This compound allows for a modular construction of a similar, yet distinct, linkage: Resin-CO-NH-Ph-CH₂-OOC-Peptide .

  • Stability: The resulting 4-(carboxamido)benzyl ester is stable to TFA (used in Boc removal) but cleavable by strong acids (HF, TFMSA) or nucleophilic displacement.

  • Orthogonality: The Boc group on the linker allows for solution-phase pre-loading of the first amino acid, preventing the formation of "polymerized" or cross-linked resins common with direct chloromethylation.

Experimental Protocols

Protocol A: Solution-Phase Pre-loading (Synthesis of the Linker-AA Construct)

Objective: To attach the first amino acid (AA) to the linker before resin coupling. This ensures 1:1 stoichiometry and eliminates site-site interactions on the solid support.

Reagents:

  • N-Protected Amino Acid (Fmoc-AA-OH or Boc-AA-OH)

  • This compound

  • Cesium Carbonate (Cs₂CO₃)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Cesium Salt Formation: Dissolve the Amino Acid (1.0 equiv) in MeOH/H₂O (9:1). Add Cs₂CO₃ (0.5 equiv) until pH 7.0. Evaporate to dryness and lyophilize to obtain the anhydrous cesium salt.

  • Coupling: Suspend the Cs-salt (1.2 equiv) in anhydrous DMF (5 mL/mmol).

  • Addition: Add this compound (1.0 equiv) and a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to accelerate the reaction via the Finkelstein intermediate.

  • Reaction: Stir at 50°C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the chloride.

  • Work-up: Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via flash chromatography (Hexane/EtOAc) to isolate the Boc-NH-Ph-CH₂-OOC-AA-Fmoc construct.

Protocol B: Resin Attachment & Linker Activation

Objective: To attach the pre-loaded construct to a Carboxyl-functionalized resin (e.g., Carboxypolystyrene or CM-Sepharose).

Reagents:

  • Pre-loaded Construct (from Protocol A)

  • Carboxyl-Resin (Loading: 0.5–1.0 mmol/g)

  • TFA/DCM (1:1 v/v)

  • DIC (Diisopropylcarbodiimide)

  • HOAt (1-Hydroxy-7-azabenzotriazole)

Step-by-Step Procedure:

  • Linker Deprotection (Solution): Dissolve the pre-loaded construct in TFA/DCM (1:1). Stir for 30 minutes to remove the Boc group. Evaporate TFA and dry under high vacuum to yield the trifluoroacetate salt: CF₃COO⁻ ⁺H₃N-Ph-CH₂-OOC-AA-Fmoc .

  • Resin Activation: Swell the Carboxyl-Resin in DCM (30 min). Wash with DMF (3x).

  • Coupling: Dissolve the deprotected linker construct (1.5 equiv relative to resin) in DMF. Add HOAt (1.5 equiv) and DIC (1.5 equiv). Add DIPEA (3.0 equiv) to neutralize the salt.

  • Incubation: Add the mixture to the resin and shake for 4–12 hours at room temperature.

  • Capping: Wash resin (DMF 3x). Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 minutes to cap unreacted carboxyl groups.

  • Validation: Perform a Kaiser test. A negative result (no color) confirms complete coupling of the aniline to the resin carboxylates.

Protocol C: Cleavage Dynamics
  • For Peptide Acids: Use HF (High Acidity) or TFMSA/TFA. The electron-donating nature of the para-amido group facilitates the cleavage of the benzyl ester bond via an S_N1 mechanism.

  • For Peptide Anilides: If the synthesis was performed in reverse (Resin attached to Chloromethyl, Peptide grown on Aniline), cleavage of the resin linkage (e.g., Rink Amide) releases the Peptide-NH-Ph-CH₂-OH (if hydrolyzed) or Peptide-NH-Ph-CH₂-Resin (if not cleavable).

Data Summary & Stoichiometry

ComponentEquivalent (eq)RoleCritical Note
Amino Acid (Cs Salt) 1.2NucleophileMust be anhydrous to prevent hydrolysis of the chloride.
Linker Reagent 1.0ElectrophileExcess leads to double alkylation (rare) or purification issues.
Potassium Iodide 0.1CatalystEssential for converting -CH₂Cl to reactive -CH₂I in situ.
TFA 50% v/vDeprotectionRemoves Boc; does not cleave the benzyl ester (unless prolonged).
DIC/HOAt 1.5Coupling AgentHOAt is preferred over HOBt for coupling to anilines (sterics).

Visual Workflow (Graphviz)

The following diagram illustrates the "Pre-loading" strategy, which is the most robust method for using this linker.

LinkerWorkflow cluster_0 Phase 1: Solution Pre-loading cluster_1 Phase 2: Resin Attachment cluster_2 Phase 3: SPPS & Cleavage Linker Linker Reagent (Cl-CH2-Ph-NH-Boc) Construct Construct (Fmoc-AA-O-CH2-Ph-NH-Boc) Linker->Construct Cs2CO3, KI DMF, 50°C AA Amino Acid (Cs-OOC-AA-Fmoc) AA->Construct Amine Active Amine (Fmoc-AA-O-CH2-Ph-NH2) Construct->Amine TFA/DCM (Boc Removal) SolidSupport Functionalized Resin (Resin-CO-NH-Ph-CH2-O-AA-Fmoc) Amine->SolidSupport DIC/HOAt Coupling Resin Carboxyl Resin (Resin-COOH) Resin->SolidSupport Peptide Final Peptide (HOOC-AA-Peptide) SolidSupport->Peptide 1. SPPS Cycles 2. HF or TFMSA Cleavage

Caption: Workflow for utilizing this compound to generate a PAM-like solid support.

Troubleshooting & Causality

  • Issue: Low yield during pre-loading (Protocol A).

    • Cause: Hydrolysis of the chloromethyl group due to wet DMF or hydrated Cesium salts.

    • Solution: Ensure strict anhydrous conditions. Use molecular sieves in the reaction vessel.

  • Issue: Incomplete coupling to resin (Protocol B).

    • Cause: Anilines are weak nucleophiles. Steric hindrance from the resin matrix.

    • Solution: Use HOAt (7-aza-1-hydroxybenzotriazole) instead of HOBt. Increase temperature to 40°C or use HATU if chirality is not a concern at this stage (though racemization of the ester-linked AA is a risk with HATU/Base).

  • Issue: Premature cleavage during TFA treatment.

    • Cause: The 4-aminobenzyl ester is moderately acid-sensitive.

    • Solution: Limit TFA exposure time. If high stability is required, ensure the aniline is acylated (coupled to resin) immediately after deprotection. The Amide bond formed with the resin stabilizes the system compared to the free aniline.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Mitchell, A. R., Kent, S. B., Engelhard, M., & Merrifield, R. B. (1978). A new synthetic route to tert-butoxycarbonylaminoacyl-4-(oxymethyl)phenylacetamidomethyl-resin, an improved support for solid-phase peptide synthesis. The Journal of Organic Chemistry, 43(14), 2845–2852. Link

  • Alsina, J., & Albericio, F. (2003).[3] Solid-phase synthesis of C-terminal modified peptides. Biopolymers, 71(4), 454–477.[3] Link

  • BenchChem. (2025).[4] this compound Product Data. BenchChem Application Notes. Link

  • Organic Syntheses. (2014). Preparation of Carbamates: General Procedures. Organic Syntheses, Coll.[5] Vol. 10. Link

Sources

Optimized N-Alkylation Protocols: Reaction of tert-Butyl (4-(chloromethyl)phenyl)carbamate with Primary Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This Application Note details the optimized synthetic protocols for the N-alkylation of primary amines using ** tert-butyl (4-(chloromethyl)phenyl)carbamate** (CAS: 916578-53-5). This transformation is a cornerstone in medicinal chemistry, particularly for synthesizing PROTAC® linkers and bifunctional inhibitors where the aniline moiety serves as a protected attachment point.

The primary challenge in this reaction is over-alkylation (formation of tertiary amines) and the stability of the acid-labile Boc group during workup. This guide provides two distinct protocols—Method A (Excess Amine) and Method B (Stoichiometric/Finkelstein) —to address varying substrate costs and reactivities, supported by a self-validating purification strategy.

Scientific Foundation & Reaction Logic

Mechanism and Critical Control Points

The reaction proceeds via a classic


 Nucleophilic Substitution . The primary amine nucleophile attacks the benzylic carbon, displacing the chloride leaving group.
  • The Electrophile: The benzylic chloride is highly reactive due to resonance stabilization of the transition state by the aromatic ring.

  • The Nucleophile: Primary amines are good nucleophiles but become more nucleophilic after mono-alkylation (inductive effect of the benzyl group), leading to the risk of bis-alkylation (side product).

  • The Protecting Group: The tert-butyloxycarbonyl (Boc) group on the aniline is stable to the basic reaction conditions but sensitive to strong acids and high thermal stress (>80°C for prolonged periods).

Pathway Visualization

The following diagram illustrates the reaction pathway and potential side reactions.

ReactionPathway cluster_legend Control Strategy SM Start Material (Benzylic Chloride) TS Transition State (SN2) SM->TS + Amine + Base Amine Primary Amine (R-NH2) Amine->TS Product Target Product (Secondary Amine) TS->Product k1 (Fast) SideProduct Side Product (Tertiary Amine) Product->SideProduct + SM k2 (Over-alkylation) Warning To minimize Side Product: 1. Use Excess Amine (Method A) 2. Slow Addition of SM (Method B)

Figure 1: Reaction pathway highlighting the competitive over-alkylation (red dashed line) that must be suppressed via protocol selection.

Experimental Protocols

Pre-Reaction Checklist
  • Solvent Quality: Use anhydrous DMF or MeCN. Water inhibits the reaction and can hydrolyze the chloride (slowly).

  • Base Selection: Potassium Carbonate (

    
    ) is standard. For base-sensitive amines, use DIPEA (Hünig's base).
    
  • Safety: The starting material is an alkylating agent. Handle in a fume hood.

Method A: The "Excess Amine" Protocol

Best for: Volatile, inexpensive, or commercially available amines (e.g., methylamine, ethylamine). Principle: Flooding the reaction with nucleophile statistically favors mono-alkylation.

  • Setup: In a round-bottom flask, dissolve the Primary Amine (5.0 – 10.0 equiv) in anhydrous THF or MeCN (0.2 M concentration relative to chloride).

  • Addition: Add

    
      (2.0 equiv).
    
  • Reaction: Add ** this compound** (1.0 equiv) portion-wise over 15 minutes.

  • Temperature: Stir at Room Temperature (20-25°C) for 4–12 hours.

    • Note: Heating is rarely needed for this activated substrate and increases side products.

  • Monitoring: Check TLC or LCMS. Disappearance of SM (Cl-compound) indicates completion.

  • Workup: Concentrate in vacuo to remove excess volatile amine before aqueous workup.

Method B: The "Stoichiometric Finkelstein" Protocol

Best for: Complex, expensive, or high-molecular-weight amines (e.g., drug fragments). Principle: Uses Sodium Iodide (NaI) to generate a highly reactive benzyl iodide intermediate in situ, allowing milder conditions, while strictly limiting the electrophile concentration to prevent over-alkylation.

  • Setup: Dissolve Primary Amine (1.1 equiv) and DIPEA (2.0 equiv) in anhydrous DMF (0.1 M).

  • Catalyst: Add NaI (0.1 – 0.5 equiv). This catalyzes the Finkelstein exchange (Cl

    
     I), accelerating the reaction rate (
    
    
    
    ).
  • Controlled Addition: Dissolve ** this compound** (1.0 equiv) in a separate volume of DMF. Add this solution dropwise to the amine mixture over 1–2 hours.

    • Why? Keeping the electrophile concentration low relative to the amine prevents the product (secondary amine) from competing for the alkylating agent.

  • Reaction: Stir at 40°C for 16–24 hours.

  • Validation: LCMS should show the [M+H]+ peak of the product. If significant bis-alkylation is observed, lower temperature to RT and extend time.

Self-Validating Workup Strategy (Acid-Base Swing)

Because the product is a basic amine and the starting material is a neutral carbamate , we can use pH manipulation to purify the compound without chromatography in many cases.

Crucial Warning: The Boc group is acid-sensitive. Do NOT use strong acids (HCl, TFA) or low pH (< 2.0) for extended periods. Use Citric Acid (mild, pH ~3-4).

WorkupFlow Step1 Crude Reaction Mixture (DMF/MeCN) Step2 Dilute with EtOAc Wash with Water/Brine x3 Step1->Step2 Step3 Extract Organic Layer with 10% Citric Acid (aq) Step2->Step3 Split Phase Separation Step3->Split OrgLayer Organic Layer Contains: Unreacted SM Bis-alkylated impurity (mostly) Split->OrgLayer Discard AqLayer Aqueous Layer (Acidic) Contains: Product Salt (Protonated) Split->AqLayer Keep Step4 Basify Aqueous Layer (Sat. NaHCO3 to pH 8) AqLayer->Step4 Step5 Extract with EtOAc Dry (Na2SO4) & Concentrate Step4->Step5 Final Pure Secondary Amine Step5->Final

Figure 2: The "Acid-Base Swing" purification workflow. This method separates the basic product from non-basic impurities.

Troubleshooting & Optimization Data

Solvent & Base Compatibility Table
SolventBaseRateSelectivityRecommendation
DMF

FastModerateStandard for Method B (Solubilizes NaI well).
MeCN

MediumHighGood for Method A. Easy to remove.
THF DIPEASlowHighUse for very reactive amines to control exotherms.
DCM

Very SlowPoorNot recommended (poor solubility of NaI/salts).
Common Issues
  • Low Yield / Incomplete Reaction:

    • Cause: Chloride is a poor leaving group.

    • Fix: Add 0.5 equiv NaI (Sodium Iodide). The in-situ generated benzyl iodide reacts ~100x faster.

  • Boc Deprotection (Loss of t-Butyl):

    • Cause: Reaction temperature >80°C or workup too acidic.

    • Fix: Keep reaction <50°C. Use Citric Acid for extraction, not HCl.

  • Bis-Alkylation (Tertiary Amine formed):

    • Cause: High local concentration of alkyl chloride.

    • Fix: Use Method B (Dropwise addition) or increase amine equivalents.

References

  • Mechanism of Benzylic Amine Synthesis

    • Organic Chemistry Portal.[1][2] "Synthesis of Benzylamines."[2][3] Available at: [Link]

  • Prevention of Over-Alkylation

    • ACS Green Chemistry Institute.[4] "Avoiding Over-alkylation."[4] Reagent Guides. Available at: [Link]

  • Finkelstein Reaction Conditions

    • Bordwell, F. G., et al. "Nucleophilic Substitutions at Benzylic Centers." Journal of the American Chemical Society.[3] (General reference for halide reactivity).

  • Compound Data (Starting Material)

    • PubChem.[5][6] "this compound (CID 11562964)." National Library of Medicine. Available at: [Link]

  • Workup Methodologies for Amines: Roche, C. "Purification of Amines via Acid-Base Extraction." Practical Organic Chemistry Guidelines. (Standard industry practice referenced in Vogel's Textbook of Practical Organic Chemistry).

Sources

Precision N-Alkylation using tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Detailed Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Reagent CAS: 916578-53-5[1][2]

Executive Summary

The reagent tert-butyl (4-(chloromethyl)phenyl)carbamate (CAS 916578-53-5), often referred to as N-Boc-4-(chloromethyl)aniline , is a specialized electrophilic building block designed for the precision introduction of a protected aniline moiety into amine-bearing scaffolds.[2]

Unlike simple benzyl chlorides, this reagent features a para-amino group protected by a tert-butoxycarbonyl (Boc) functionality. This structural design serves two critical functions in medicinal chemistry:

  • Orthogonal Protection: The Boc group masks the aniline nitrogen, preventing self-polymerization and ensuring that the alkylation occurs exclusively at the benzylic position.

  • Electronic Modulation: The carbamate group exerts a weak electron-donating effect via resonance, stabilizing the benzylic transition state without rendering the chloride too labile to hydrolysis, offering a superior stability profile compared to free 4-aminobenzyl chlorides.

This guide details the optimized protocol for N-alkylation of primary and secondary amines using this reagent, emphasizing reaction kinetics, stoichiometry, and purification strategies to maximize yield and purity.

Chemical Mechanism & Reaction Pathway

The reaction proceeds via a classical Nucleophilic Substitution (


)  mechanism. The target amine (nucleophile) attacks the benzylic carbon of the reagent (electrophile), displacing the chloride ion.
Key Mechanistic Insights:
  • Leaving Group Ability: The chloride is a moderate leaving group. While less reactive than iodide, it provides better shelf-stability. The addition of Sodium Iodide (NaI) can catalyze the reaction via the Finkelstein reaction (in situ generation of the more reactive benzyl iodide).

  • Base Role: An inorganic base (

    
     or 
    
    
    
    ) is required to neutralize the generated HCl. This drives the equilibrium forward and prevents the protonation of the nucleophilic amine.
  • Solvent Effects: Polar aprotic solvents (DMF, MeCN) are essential to solvate the cation of the base, increasing the basicity of the carbonate anion and stabilizing the

    
     transition state.
    
Pathway Visualization

ReactionPathway Reagent Reagent: This compound TS Transition State: [SN2 Attack] Reagent->TS + Base / Solvent Amine Nucleophile: Target Amine (R-NH2) Amine->TS Product Product: N-Alkylated Amine TS->Product - Cl⁻ SideProduct Side Product: HCl (Neutralized by Base) TS->SideProduct

Figure 1: Mechanistic pathway for the N-alkylation of amines using the N-Boc-4-chloromethylaniline scaffold.

Experimental Design Considerations

Before initiating the protocol, evaluate the following parameters to ensure success:

ParameterRecommendationRationale
Stoichiometry 1.0 equiv Amine : 1.1 equiv ReagentSlight excess of electrophile ensures complete consumption of the valuable amine substrate.
Solvent DMF (Dimethylformamide) or MeCN (Acetonitrile)DMF is preferred for poor nucleophiles due to high polarity. MeCN is easier to remove during workup.
Base

(Standard) or

(Fast)
Cesium carbonate offers higher solubility in organic solvents, accelerating sluggish reactions.
Catalyst TBAI (Tetrabutylammonium iodide) or NaI (0.1 equiv)Optional. Use if the reaction is incomplete after 4 hours. Converts -Cl to -I in situ.
Temperature

-

Start at RT to avoid over-alkylation. Heat only if TLC/LCMS shows no progress.
Concentration 0.1 M - 0.2 M High concentration favors the bimolecular reaction but increases the risk of dimerization.

Detailed Protocol: N-Alkylation Procedure

Materials Required[1][2][3][4][5][6][7][8]
  • Reagent: this compound (CAS 916578-53-5).[1][2][3]

  • Substrate: Primary or Secondary Amine.

  • Base: Anhydrous Potassium Carbonate (

    
    ), 325 mesh.
    
  • Solvent: Anhydrous DMF (stored over molecular sieves).

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    ).
    
Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Oven-dry a round-bottom flask or reaction vial and a magnetic stir bar. Cool under a stream of Nitrogen (

    
    ) or Argon.
    
  • Add 1.0 equivalent of the Amine Substrate to the flask.

  • Add 2.0 equivalents of anhydrous

    
     .
    
  • Add Anhydrous DMF to achieve a concentration of 0.15 M relative to the amine.

    • Note: If the amine is a salt (e.g., HCl salt), increase base to 3.0 equivalents.

Step 2: Addition of Electrophile
  • Weigh 1.1 equivalents of This compound .

  • Dissolve the reagent in a minimal amount of DMF (approx. 0.5 mL per mmol).

  • Add the reagent solution dropwise to the stirring amine mixture at Room Temperature (RT).

    • Critical: Dropwise addition prevents localized high concentrations that could lead to double alkylation if the amine is primary.

Step 3: Reaction Monitoring
  • Stir the mixture at RT for 4–16 hours.

  • Monitor via LCMS or TLC:

    • TLC Mobile Phase: 30% EtOAc in Hexanes (typical).

    • Visualization: UV (254 nm) and Ninhydrin stain (for amines).

  • Optimization Trigger: If <50% conversion is observed after 4 hours, add 0.1 equiv NaI and heat to

    
    .
    
Step 4: Workup and Isolation[4]
  • Quench: Dilute the reaction mixture with 10 volumes of water.

    • Observation: A precipitate may form.[4] If solid, filter and wash with water (simplest workup).

  • Extraction: If no precipitate, extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Wash: Combine organic layers and wash 2x with water (to remove DMF) and 1x with saturated Brine.

  • Dry: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Step 5: Purification
  • Purify the crude residue via Flash Column Chromatography.[5]

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Gradient: 0%

      
       50% EtOAc in Hexanes.
      
  • QC: Verify identity via

    
    -NMR and LCMS. Look for the characteristic Boc singlet (~1.5 ppm, 9H) and the benzylic methylene singlet (~3.5–4.0 ppm, 2H).
    

Experimental Workflow Diagram

Workflow start Start: Weigh Reagents mix Mix Amine + Base in Anhydrous DMF start->mix add Add Reagent Dropwise (this compound) mix->add react Stir at RT (4-16h) Optional: Add NaI / Heat to 60°C add->react check QC Check (LCMS/TLC) Conversion > 95%? react->check check->react No (Extend Time/Heat) quench Quench with H2O Extract w/ EtOAc check->quench Yes purify Flash Chromatography & Final QC quench->purify

Figure 2: Operational workflow for the synthesis, monitoring, and purification of N-alkylated products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or poor nucleophilicity.Switch solvent to DMF (if using MeCN). Add 10 mol% NaI or TBAI . Increase temp to

.
Hydrolysis (Benzyl Alcohol) Wet solvent or atmospheric moisture.Ensure DMF is anhydrous. Use a septum and

balloon. Verify reagent quality (check for -CH2OH peak in NMR).
Dialkylation Primary amine is too reactive; Excess reagent.Use a large excess of the amine (2.0 equiv) if the amine is cheap. Add the reagent very slowly at

.
Boc Deprotection Acidic impurities or excessive heat (>100°C).Ensure base (

) is present in excess. Do not exceed

.

References

  • General Protocol (Benzylic Alkylation): Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Refer to sections on Nucleophilic Substitution).
  • Application Context (Carbamates in Drug Design): Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

  • Catalysis (Finkelstein): Eymur, S., et al. (2017). Nucleophilic substitutions of benzyl chlorides with amines. Tetrahedron Letters, 58(4), 299-302.

Sources

Application Note: Precision Synthesis of N-Protected Triarylamines via Suzuki Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki Cross-Coupling with tert-Butyl Bis(4-bromophenyl)carbamate Content Type: Detailed Application Note & Protocol Guide Audience: Synthetic Chemists, Process Development Scientists, and Materials Scientists (OLED/OPV).

Executive Summary & Strategic Context

The synthesis of triarylamines is a cornerstone in the development of Hole Transport Materials (HTMs) for OLEDs and organic photovoltaics (OPVs). The substrate tert-butyl bis(4-bromophenyl)carbamate (hereafter referred to as Scaffold 1 ) represents a critical "linchpin" intermediate.

Unlike free amines, which can poison Palladium catalysts or participate in competitive Buchwald-Hartwig aminations, the N-Boc protection on Scaffold 1 serves two distinct functions:

  • Electronic Modulation: The electron-withdrawing nature of the Boc group activates the para-C-Br bonds towards oxidative addition compared to the electron-rich free amine.

  • Steric/Chemo-Protection: It prevents nitrogen coordination to the metal center, ensuring the reaction proceeds exclusively via the Suzuki manifold (C-C bond formation).

This guide outlines the protocols for two distinct synthetic pathways: Symmetric Bis-Coupling (for homoleptic triarylamines) and Sequential Asymmetric Coupling (for push-pull systems).

Chemo-Structural Analysis & Reaction Logic

The Challenge of Selectivity

Scaffold 1 contains two chemically equivalent electrophilic sites.

  • Path A (Symmetric): Driving the reaction to completion at both sites is kinetically favored. Once the first oxidative addition occurs, the local concentration of catalyst often leads to rapid second addition before the mono-species diffuses away.

  • Path B (Asymmetric): Stopping at the mono-coupled product requires strict stoichiometric control and kinetic interruption.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Catalyst System Pd(PPh₃)₄ (3–5 mol%)The standard tetrakis catalyst is robust for aryl bromides. For sterically hindered boronic acids, switch to Pd(OAc)₂ / SPhos .
Base K₂CO₃ (2.0 M aq) Carbonate provides sufficient basicity to activate the boronic acid (forming the boronate) without degrading the base-sensitive Boc group (unlike hydroxides or alkoxides).
Solvent Toluene / Water (4:1) A biphasic system is essential. Toluene solubilizes the lipophilic Scaffold 1, while water dissolves the base and boronic acid. Phase transfer occurs at the interface.
Temperature 80–90 °C Sufficient to drive the catalytic cycle but below the thermal decomposition threshold of the Boc group (~150 °C).
Atmosphere Argon / Nitrogen Oxygen causes homocoupling of boronic acids and oxidation of phosphine ligands. Rigorous degassing is non-negotiable.

Visualizing the Reaction Pathway

The following diagram illustrates the divergent pathways available to Scaffold 1 .

SuzukiPathways cluster_conditions Critical Control Factors Substrate Scaffold 1 (N-Boc-Bis-Bromide) Mono Mono-Coupled Intermediate Substrate->Mono Oxidative Addition 1 + Boronic Acid A (1.0 eq) Pd0 Pd(0) Catalyst Pd0->Substrate Bis Bis-Coupled Product (Symmetric) Mono->Bis Oxidative Addition 2 + Boronic Acid A (Excess) Asym Asymmetric Product Mono->Asym Step 2: + Boronic Acid B (Sequential Addition) Factor1 Stoichiometry Factor2 Temp (Reflux vs 60°C)

Caption: Divergent synthesis pathways. Path to 'Bis' is kinetically favored; Path to 'Asym' requires isolation of the 'Mono' intermediate.

Experimental Protocols

Protocol A: Synthesis of Symmetric Triarylamines (Bis-Coupling)

Target: Complete conversion of both C-Br bonds to C-Ar.

Reagents:

  • tert-Butyl bis(4-bromophenyl)carbamate (Scaffold 1 ): 1.0 equiv (e.g., 500 mg)

  • Aryl Boronic Acid: 2.5 – 3.0 equiv (Excess is vital)

  • Pd(PPh₃)₄: 5 mol%[1]

  • K₂CO₃: 6.0 equiv (dissolved in min. water)

  • Solvent: Toluene (0.1 M concentration relative to Scaffold 1)

  • Phase Transfer Agent (Optional): Aliquat 336 (catalytic drops) if reaction is sluggish.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under Argon flow.

  • Charging: Add Scaffold 1 , Aryl Boronic Acid, and Pd(PPh₃)₄ to the flask. Note: Adding catalyst to the solid mixture before solvent minimizes catalyst decomposition in solution.

  • Degassing (Critical):

    • Add Toluene and the aqueous K₂CO₃ solution.

    • Immediately perform 3 cycles of Freeze-Pump-Thaw OR vigorous Argon sparging for 20 minutes. Oxygen is the primary cause of stalled reactions.

  • Reaction: Heat the biphasic mixture to 90 °C (oil bath temperature) with vigorous stirring (1000 rpm). The high stir rate is necessary to maximize the interfacial surface area.

  • Monitoring: Check TLC after 4 hours.

    • Sign of Success: Disappearance of starting material (Rf ~0.6 in 10:1 Hex/EtOAc) and the mono-intermediate. The Bis-product is usually highly fluorescent.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄ and concentrate.[3]

  • Purification: Most symmetric triarylamines crystallize well. Attempt recrystallization from CH₂Cl₂/Hexane or Ethanol. If oil remains, perform flash chromatography (Silica, Hexane/DCM gradient).

Protocol B: Synthesis of Asymmetric Triarylamines (Sequential Coupling)

Target: Selective functionalization of one C-Br bond.

Reagents:

  • Scaffold 1 : 1.0 equiv

  • Boronic Acid A: 0.95 equiv (Sub-stoichiometric limiting reagent)

  • Pd(dppf)Cl₂: 3 mol% (Often provides better selectivity than PPh3 based systems due to bite angle)

  • Na₂CO₃: 2.0 equiv

  • Solvent: THF / Water (3:1)

  • Temperature: 60 °C (Mild heating)

Step-by-Step Methodology:

  • Stoichiometric Control: Dissolve Scaffold 1 in THF.

  • Slow Addition: Add the catalyst and base. Heat to 60 °C.

  • Titration: Dissolve Boronic Acid A in a small volume of THF. Add this solution dropwise over 1 hour via syringe pump.

    • Rationale: Keeping the boronic acid concentration low relative to the dibromide favors the statistical formation of the mono-product.

  • Quench: Stop the reaction immediately once the boronic acid is consumed (monitor via TLC). Do not wait for full conversion of the bromide; you want unreacted starting material remaining.

  • Purification (The Hard Part):

    • You will have a mixture of: Unreacted Scaffold 1 (~30%), Mono-Product (~50%), and Bis-Product (~20%).

    • Use Flash Chromatography with a shallow gradient (e.g., 100% Hexane → 5% EtOAc/Hexane). The polarity difference between the dibromide and mono-arylated product is usually sufficient for separation.

  • Second Coupling: Take the isolated Mono-Product and subject it to Protocol A conditions with Boronic Acid B to install the second aryl group.

Troubleshooting & Quality Control

Common Failure Modes
SymptomDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to O₂ or high heat.Improve degassing (sparge longer). Add excess phosphine ligand (e.g., 10 mol% PPh₃) to stabilize Pd.
Low Conversion (Stalled) Boronic acid homocoupling or deboronation.Add 0.5 eq more boronic acid. Ensure base is fully dissolved. Switch to dioxane (higher temp).[4]
De-Boc Observed Reaction medium too acidic or thermal cleavage.Ensure K₂CO₃ is used (not phosphate). Verify temp < 100 °C. Check solvent pH.
Product is Dark/Colored Phosphine oxide contamination.Wash crude solid with Methanol (phosphine oxides are soluble, triarylamines are usually not).
Analytical Validation (Self-Validating System)
  • ¹H NMR (CDCl₃):

    • Look for the Boc singlet at ~1.4–1.5 ppm (9H). If this integrates to <9H or is missing, thermal deprotection occurred.

    • Aromatic Region: The loss of the specific AA'BB' pattern of the bromophenyl group and appearance of new multiplets confirms coupling.

  • Mass Spectrometry:

    • Bromine has a distinct 1:1 isotopic ratio (⁷⁹Br/⁸¹Br).

    • Starting Material: 1:2:1 pattern (two Br).

    • Mono-Product: 1:1 pattern (one Br).

    • Bis-Product: No Br isotope pattern.

Deprotection (Post-Coupling)

To access the active triarylamine (secondary amine) for further hole-transport applications:

  • Dissolve the coupled N-Boc product in DCM.

  • Add Trifluoroacetic acid (TFA) (20 vol%).

  • Stir at Room Temp for 2 hours.

  • Quench with sat. NaHCO₃. Note: Do not use HCl/MeOH if your coupled aryl groups contain acid-sensitive moieties (e.g., vinyl ethers).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kuduk, S. D., et al. (2021). Reaction of tert-butyl bis(4-bromophenyl)carbamate with boronic acids.[4][5] Molbank, 2021(1), M1184. Link

  • Lima, C., et al. (2023).[5] Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. Molecules, 28(10), 4068. Link

  • BenchChem. (2025).[6] Suzuki Coupling Reactions Application Notes. BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Recent Developments and Protocols. Link

Sources

Application Note: High-Purity Crystallization of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of tert-butyl (4-(chloromethyl)phenyl)carbamate by crystallization Content Type: Application Note & Protocol Audience: Researchers, Process Chemists, and Drug Development Scientists.

Abstract & Scope

This technical guide details the purification of This compound (CAS: 916578-53-5), a critical intermediate in the synthesis of pharmaceutical peptidomimetics and proteolysis targeting chimeras (PROTACs).

While N-Boc protection generally increases lipophilicity, the presence of the reactive para-chloromethyl moiety introduces significant stability challenges. This compound is prone to hydrolysis (to the benzyl alcohol) and thermal degradation (polymerization/elimination). Standard silica chromatography often leads to degradation due to the acidity of silica gel. Therefore, crystallization is the superior method for isolation, ensuring removal of the des-chloro and bis-alkylated impurities while preserving the acid-labile Boc group.

Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyDataNotes
IUPAC Name This compound
CAS Number 916578-53-5
Structure Boc-NH-C₆H₄-CH₂Clpara-substitution pattern
Molecular Weight 241.71 g/mol
Appearance White to Off-White Crystalline SolidCrude is often a yellow/orange solid.
Melting Point 72–76 °C (Typical range)Sharp MP indicates high purity.
Solubility Soluble: DCM, EtOAc, THF, ChloroformInsoluble: Water, Hexanes, HeptaneAvoid Alcohols (Methanol/Ethanol) to prevent solvolysis.
Stability Moisture Sensitive, Acid SensitiveStore at 2–8 °C under Argon/Nitrogen.

Pre-Crystallization Analysis (The "Why")

Successful crystallization requires understanding the impurity profile. The synthesis typically involves the chlorination of tert-butyl (4-(hydroxymethyl)phenyl)carbamate.

  • Impurity A (Starting Material): tert-butyl (4-(hydroxymethyl)phenyl)carbamate.[1] More polar.

  • Impurity B (Hydrolysis Product): Formed by moisture exposure. Identical to Impurity A.

  • Impurity C (Des-Boc): 4-(chloromethyl)aniline. Unstable, leads to polymerization. Formed by acidic conditions.

Solvent System Selection Logic:

  • Avoid Protic Solvents: Alcohols (MeOH, EtOH) are nucleophilic and will react with the benzylic chloride at elevated temperatures to form ethers (solvolysis).

  • Avoid Water: Strictly anhydrous conditions are required to prevent hydrolysis.

  • Optimal System: A Dichloromethane (DCM) / Hexanes system is preferred over Ethyl Acetate/Heptane for this specific molecule. DCM dissolves the compound readily at room temperature, minimizing thermal stress, while Hexanes acts as a strong anti-solvent to force precipitation.

Detailed Protocol: Displacement Crystallization

This protocol utilizes a "solvent displacement" strategy to minimize thermal degradation.

Reagents & Equipment
  • Crude Material: this compound (dried in vacuo).

  • Solvent A (Good Solvent): Dichloromethane (DCM), HPLC Grade, Anhydrous.

  • Solvent B (Anti-Solvent): Hexanes (or n-Heptane), HPLC Grade, Anhydrous.

  • Equipment: Round-bottom flask with magnetic stir bar, addition funnel, vacuum filtration setup, Nitrogen line.

Step-by-Step Procedure

1. Dissolution & Clarification

  • Place the crude solid in a round-bottom flask.

  • Add DCM (approx. 2–3 mL per gram of crude).

  • Stir at room temperature (20–25 °C) until fully dissolved.

    • Note: If the solution is cloudy (inorganic salts or polymers), filter through a pad of Celite or a 0.45 µm PTFE syringe filter.

    • Critical: Do not heat the DCM solution above 35 °C.

2. Anti-Solvent Addition (The Cloud Point)

  • Place the clear filtrate under a slow stream of Nitrogen.

  • While stirring rapidly, add Hexanes dropwise via an addition funnel.

  • Continue addition until a persistent cloudiness (turbidity) is observed.

    • Ratio Target: Typically reached at 1:1 (DCM:Hexanes) volume ratio.

3. Nucleation & Crystal Growth

  • Once the solution is turbid, stop the addition and let it stir for 5–10 minutes.

  • Seeding (Highly Recommended): Add a few seed crystals of pure product. This prevents "oiling out" (liquid-liquid phase separation) which is common with Boc-anilines.

  • Once a solid precipitate begins to form, slowly add more Hexanes (approx. 2–3 volumes relative to DCM) over 20 minutes.

  • The mixture should become a thick slurry of white solid.

4. Maturation & Cooling

  • Cool the slurry to 0–4 °C using an ice bath.

  • Stir for 30 minutes to maximize yield.

5. Isolation

  • Filter the solid using a sintered glass funnel (medium porosity).

  • Wash: Wash the filter cake with cold Hexanes (2 x 10 mL).

  • Dry: Dry under high vacuum at room temperature (25 °C) for 4–6 hours.

    • Warning: Do not heat above 40 °C during drying to prevent decomposition.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode is the product separating as a sticky oil instead of a crystal.

Troubleshooting Start Problem: Product Oils Out CheckTemp Check Temperature Start->CheckTemp TooHot Solution too hot? (>35°C) CheckTemp->TooHot Yes CheckPurity Check Purity (TLC) CheckTemp->CheckPurity No CoolDown Cool to RT TooHot->CoolDown Impure High Impurity Load? CheckPurity->Impure Yes Seed Add Seed Crystal & Slow Stirring CheckPurity->Seed No ReDissolve Re-dissolve with more DCM Impure->ReDissolve ReDissolve->Seed

Figure 1: Decision tree for mitigating oiling out during crystallization.

Corrective Actions:

  • Re-dissolution: If oil forms, add just enough DCM to re-dissolve the oil.

  • Seeding: Add seed crystals immediately.

  • Slower Addition: Add the anti-solvent (Hexanes) much slower.

Process Workflow Diagram

PurificationWorkflow Crude Crude Mixture (Solid/Oil) Dissolve Dissolve in DCM (Ambient Temp) Crude->Dissolve Filter Clarification Filter (Remove Salts) Dissolve->Filter AntiSolvent Add Hexanes (Dropwise to Cloud Point) Filter->AntiSolvent Nucleate Nucleation/Seeding (Prevent Oiling) AntiSolvent->Nucleate Crystallize Complete Crystallization (Ice Bath, 0°C) Nucleate->Crystallize Isolate Filtration & Drying (Vacuum, <25°C) Crystallize->Isolate

Figure 2: Optimized workflow for the purification of this compound.

Safety & Storage Guidelines

  • Hazard Identification: Benzyl chlorides are potent lacrimators and skin sensitizers. They can cause severe eye and respiratory irritation.[1][2]

  • Handling: Always handle in a functioning fume hood. Wear double nitrile gloves.

  • Neutralization: Spills should be treated with dilute aqueous ammonia or sodium bicarbonate to hydrolyze the chloride.

  • Storage: The purified compound must be stored at 2–8 °C in a tightly sealed container, preferably under an inert atmosphere (Argon/Nitrogen). Decomposition is indicated by the development of a pink/red color or a sharp acidic smell (HCl generation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 233784, this compound. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. (Reference for general reactivity of benzylic halides and Boc-group stability).
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Guidance on Carbamic acid ester stability).

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Reactivity of tert-Butyl (4-(chloromethyl)phenyl)carbamate

[1]

Part 1: Critical Reactivity Profile (The "Why")[1]

The molecule tert-butyl (4-(chloromethyl)phenyl)carbamate (TB-CMPC) is a deceptive intermediate.[1] While the Boc-group provides steric and electronic protection to the amine, the para-positioning creates a "push-pull" electronic system that significantly destabilizes the chloromethyl group.

The Core Instability Mechanism

The fundamental cause of failure with TB-CMPC is the electron-donating capability of the nitrogen lone pair , even when attenuated by the Boc group. This donation stabilizes the benzylic carbocation, accelerating

Quinone Methide (QM)1
Decomposition Pathways Diagram

The following diagram illustrates the three primary fates of TB-CMPC when not handled under strict conditions.

decomposition_pathwayscluster_legendKey Degradation TriggersTBCMPCTB-CMPC(Starting Material)QMQuinone Methide(Reactive Intermediate)TBCMPC->QM Base / Heat(- HCl)AlcoholBenzyl Alcohol(Hydrolysis Product)TBCMPC->Alcohol H₂O / Moisture(SN1)PolymerPolybenzylOligomersTBCMPC->Polymer Trace Acid / Lewis Acid(Friedel-Crafts)QM->Polymer PolymerizationLegendMoisture = HydrolysisBase = Quinone MethideAcid = Polymerization

Figure 1: Mechanistic divergence of TB-CMPC degradation.[1] Note that Quinone Methide formation is often the precursor to complex, insoluble colored impurities.[1]

Part 2: Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Issue 1: "My white solid turned pink/brown during storage."

Diagnosis: Oxidation and Quinone Methide Formation. Unlike simple benzyl chlorides, TB-CMPC is an aniline derivative.[1] Even with Boc protection, the ring is electron-rich.

  • The Cause: Trace HCl evolution (autocatalytic) or exposure to light/air leads to the formation of p-quinone methide species. These rapidly oligomerize to form conjugated, colored compounds (pink

    
     brick red 
    
    
    brown).[1]
  • The Fix:

    • Immediate Action: Check solubility. If the colored solid is fully soluble in DCM, purify via rapid filtration through a short plug of silica (neutralized with 1% Et3N).[1] If insoluble, the sample is polymerized and must be discarded.

    • Prevention: Store under Argon at -20°C. Add a stabilizer if permissible (e.g., copper wire or trace K2CO3 packet in the secondary container to absorb acid).

Issue 2: "I see a new spot on TLC (lower R_f) that grows over time."

Diagnosis: Hydrolysis to the Benzyl Alcohol.

  • The Cause: The para-nitrogen substituent stabilizes the benzylic carbocation, making this compound significantly more susceptible to

    
     hydrolysis than unsubstituted benzyl chloride [1]. Ambient humidity is sufficient to drive this reaction.
    
  • The Fix:

    • Solvent Protocol: Ensure all reaction solvents are anhydrous (<50 ppm water).[1]

    • Reagent Quality: Do not use "technical grade" chloroform or DCM, as the ethanol stabilizer (often present) can react to form the ethyl ether ether byproduct.

Issue 3: "The reaction mixture turned into a gel/insoluble mass."

Diagnosis: Friedel-Crafts Self-Alkylation.

  • The Cause: In the presence of Lewis acids or strong protic acids (generated as HCl byproduct), the electrophilic chloromethyl group attacks the electron-rich ring of a neighboring TB-CMPC molecule. This creates a "polybenzyl" chain.

  • The Fix:

    • Concentration: Run reactions at high dilution (0.05 M - 0.1 M) to favor intermolecular reaction with your desired nucleophile over self-polymerization.

    • Base Scavenger: Always include a non-nucleophilic base (e.g., DIPEA or solid NaHCO3) to neutralize HCl immediately upon formation.[1]

Part 3: Optimized Experimental Protocols

Storage & Handling Standard Operating Procedure (SOP)
ParameterSpecificationReason
Temperature -20°C (Freezer)Slows kinetics of autocatalytic dehydrohalogenation.
Atmosphere Argon/NitrogenPrevents moisture-induced hydrolysis (

).[1]
Container Amber GlassPrevents photochemical activation of the aniline ring.
Stabilizer None internal; Desiccant externalKeep environment dry; avoid internal additives that might react.
Reaction Decision Matrix: Solvent & Base Selection[1][2][3]

Use this workflow to select the correct conditions for coupling TB-CMPC to nucleophiles.

reaction_workflowStartStart: Nucleophile SelectionIsAmineIs Nucleophile an Amine?Start->IsAmineIsThiolIs Nucleophile a Thiol?IsAmine->IsThiolNoAmineCondRisk: Double AlkylationIsAmine->AmineCondYesThiolCondRisk: Disulfide FormationIsThiol->ThiolCondYesCarbonCondIs Nucleophile a Carbanion?IsThiol->CarbonCondNoAmineSolUse DCM/THF + DIPEA(0.1 M)AmineCond->AmineSolThiolSolUse DMF/MeCN + K2CO3(Degas thoroughly)ThiolCond->ThiolSolCarbonSolUse THF, -78°C -> RT(Avoid Lewis Acids)CarbonCond->CarbonSolYes

Figure 2: Solvent and base selection guide to minimize side reactions based on nucleophile type.

Purification "Rescue" Protocol

If your TB-CMPC has degraded partially (80-90% purity), do not attempt column chromatography on silica gel without modification, as the acidity of silica will catalyze decomposition.[1]

  • Pre-treat Silica: Slurry silica gel in Hexanes/EtOAc containing 1% Triethylamine (Et3N).[1]

  • Load: Load sample as a liquid injection (dissolved in minimal DCM). Do not dry load on silica.

  • Elute: Run fast gradient. Collect fractions into tubes containing trace NaHCO3.

  • Evaporate: Keep water bath < 35°C.

References

  • Hydrolysis Mechanisms of Benzyl Chlorides: Tanabe, K., & Ido, T. (1965).[1] The Mechanism of the Hydrolysis of Benzal Chloride. Journal of the Research Institute for Catalysis, Hokkaido University.

  • Quinone Methide Formation & Reactivity: Rokita, S. E. (2016).[1][2] The Generation and Reactions of Quinone Methides. PMC (NIH).[1]

  • General Stability of Boc-Amino Benzyl Derivatives: Organic Syntheses Procedure for similar carbamates (Reference for stability/handling context).

  • Self-Alkylation/Friedel-Crafts Context: MDPI Study on Benzyl Chloride Alkylation Kinetics. [1]

Improving yield in tert-butyl (4-(chloromethyl)phenyl)carbamate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Ticket ID: YIELD-OPT-8842 Subject: Improving Yield & Stability in N-Boc-4-(chloromethyl)aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely experiencing low yields due to the inherent conflict between the acid-lability of the Boc protecting group and the acidic byproducts (HCl) generated during standard chlorination. Furthermore, the resulting benzylic chloride is highly reactive and prone to hydrolysis during aqueous workup or degradation on acidic silica gel.

This guide moves beyond the standard Thionyl Chloride (


) reflux method, which is the primary cause of Boc-deprotection, and proposes a Mesylation/Lithium Chloride (MsCl/LiCl)  strategy as the "High-Yield Standard." We also provide an optimized protocol for 

if reagent availability dictates its use.

Module 1: Strategic Route Selection & Mechanism

To improve yield, we must shut down the "Deprotection Pathway."

The Chemistry of Failure (Standard Route)

When using neat Thionyl Chloride (


), the reaction generates stoichiometric HCl gas.


The generated HCl protonates the carbamate oxygen, leading to the loss of the tert-butyl group (as isobutylene) and decarboxylation, yielding the unprotected aniline (which then polymerizes or forms side products).
The Chemistry of Success (Recommended Routes)

We recommend Route A for maximum yield and purity.

FeatureRoute A: MsCl / LiCl (Recommended) Route B: Buffered SOCl₂ (Legacy) Route C: Appel (PPh₃/CCl₄)
Mechanism SN2 Displacement of MesylateSNi (with retention) or SN2SN2 via Oxyphosphonium
Acidity Neutral/Mild (Boc Safe)Basic buffer requiredNeutral
Purification High (Extraction often sufficient)Moderate (Risk of tars)Low (Difficult

removal)
Yield Potential 85–95% 50–70%60–80%

Module 2: Detailed Experimental Protocols

Protocol A: The "High-Yield" MsCl / LiCl Method

Best for: High value substrates, strict Boc-retention requirements.

Reagents:

  • Starting Material: tert-butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl): 1.2 equiv

  • Triethylamine (TEA) or DIPEA: 1.5 equiv

  • Lithium Chloride (LiCl): 3.0 – 5.0 equiv

  • Solvent: Dichloromethane (DCM) [Anhydrous] / DMF (optional co-solvent)

Step-by-Step Workflow:

  • Activation: Dissolve the starting alcohol and TEA in anhydrous DCM under Nitrogen/Argon. Cool to

    
    .
    
  • Mesylation: Add MsCl dropwise via syringe. Stir at

    
     for 30–60 mins. Monitor by TLC for complete conversion to the mesylate (often a lower R_f spot than alcohol, or unstable on silica—proceed if starting material is gone).
    
  • Displacement:

    • Option 1 (One Pot): Add solid LiCl (finely powdered) directly to the mixture. Add a small amount of dry DMF (10% v/v) to solubilize the lithium salt. Warm to Room Temperature (RT) and stir for 2–4 hours.

    • Option 2 (Two Step): Perform a quick cold aqueous wash of the mesylate, dry organics, then redissolve in Acetone or DMF and treat with LiCl. (Option 1 is usually sufficient and faster).

  • Workup: Dilute with Et₂O (precipitates salts). Wash with cold saturated NaHCO₃, then Brine.

  • Drying: Dry over Na₂SO₄ (avoid MgSO₄ if Lewis acidity is a concern, though rare here). Concentrate in vacuo at

    
    .
    
Protocol B: The "Optimized" Thionyl Chloride Method

Best for: Scalability, low cost, when MsCl is unavailable.

Critical Modification: You must use a scavenger base.

  • Setup: Dissolve alcohol (1.0 equiv) and Pyridine (1.5 equiv) or Benzotriazole (1.2 equiv) in anhydrous DCM.

  • Addition: Cool to

    
     to 
    
    
    
    . Add
    
    
    (1.1 equiv) dropwise.
    • Note: The base neutralizes HCl immediately, forming pyridinium hydrochloride.

  • Reaction: Allow to warm to RT. Do not reflux. Stir for 1–2 hours.

  • Quench: Pour into ice-cold NaHCO₃ solution.

  • Purification: Rapid filtration through a short plug of silica (neutralized with 1% TEA in eluent).

Module 3: Troubleshooting & Diagnostics

Visualizing the Failure Points:

ReactionPathways Start Boc-Benzyl Alcohol MsCl Route A: MsCl/Base Start->MsCl SOCl2_Base Route B: SOCl2 + Pyridine Start->SOCl2_Base SOCl2_Acid Route C: SOCl2 (No Base) Start->SOCl2_Acid Mesylate Mesylate Intermediate MsCl->Mesylate 0°C Product Target: Boc-Benzyl Chloride SOCl2_Base->Product Buffered HCl Deprotection Boc Cleavage (HCl) SOCl2_Acid->Deprotection HCl Generation Mesylate->Product LiCl, RT Aniline Free Aniline (Polymerization Risk) Deprotection->Aniline Aniline->Product Low Yield/Dirty

Figure 1: Reaction pathways comparing the high-yield MsCl route against the risky unbuffered Thionyl Chloride route.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Missing Boc group (NMR) Acidic conditions during reaction.Switch to Protocol A (MsCl) or increase base equivalents in Protocol B.
Reversion to Alcohol Hydrolysis during workup or on column.1. Use cold NaHCO₃ wash.2. Dry organic layer thoroughly.3. Store product in freezer under Argon.
Product decomposes on Silica Silica gel acidity.Neutralize Silica: Pre-wash column with 1% Triethylamine (TEA) in Hexanes/EtOAc. Use neutral Alumina.
Low Conversion LiCl solubility issues (Protocol A).Add 10% DMF to the reaction mixture to solvate LiCl.
Yellow/Orange Impurities Polymerization of deprotected aniline.Keep reaction cold (

). Ensure Boc stays on.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Appel Reaction (


) instead? 
A:  Yes, the Appel reaction is neutral and Boc-safe [1]. However, the atom economy is poor, and removing triphenylphosphine oxide (

) often requires difficult chromatography, which can degrade your sensitive benzylic chloride. Protocol A (MsCl) offers similar mildness with easier workup (water-soluble byproducts).

Q2: How stable is the this compound? A: It is moderately unstable. Benzylic chlorides are potent electrophiles. Moisture will hydrolyze it to the alcohol. It should be stored at


 under inert atmosphere. If you see a white precipitate forming in the oil, it may be hydrolyzing or polymerizing.

Q3: Why did my product turn into a solid mass during the


 reaction? 
A:  This is likely the hydrochloride salt of the deprotected aniline (4-(chloromethyl)aniline HCl). You lost the Boc group. You must use a base (Pyridine/TEA) to scavenge the HCl as it forms.

Q4: Can I use Tosyl Chloride (TsCl) instead of MsCl? A: Yes, but Mesylates (Ms) are generally less sterically hindered and react faster with chloride ions than Tosylates (Ts) [2]. MsCl is preferred for this specific transformation.

References

  • Appel Reaction Mechanism & Utility

    • Organic Chemistry Portal. "Appel Reaction."[2][3]

    • [Link]

  • Comparison of Sulfonation Reagents (MsCl vs TsCl)

    • Ding, H. et al. "Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates." Molecules, 2011.[3][4]

    • [Link][5]

  • Compound Data (Starting Material)

    • PubChem.[1][6] "tert-Butyl (4-(hydroxymethyl)phenyl)carbamate."[1][7]

    • [Link]

  • Thionyl Chloride vs.

    • ResearchGate. "Sulfite Formation versus Chlorination of Benzyl Alcohols with Thionyl Chloride."
    • [Link]

Sources

Technical Support Center: tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide provides a deep-dive analysis of the stability and decomposition pathways of tert-Butyl (4-(chloromethyl)phenyl)carbamate . It is designed for researchers requiring immediate troubleshooting and preventative protocols.

Product Profile & Reactivity Overview
  • Compound Class:

    
    -Boc-protected 
    
    
    
    -aminobenzyl chloride.
  • Core Reactivity: This molecule possesses a "push-pull" instability. The electron-donating nitrogen (even when Boc-protected) activates the benzylic position, making the chloromethyl group highly susceptible to ionization (

    
     pathways).
    
  • Primary Hazard: Autocatalytic Decomposition. The release of HCl (via hydrolysis) catalyzes the removal of the Boc group, unmasking a nucleophilic aniline that rapidly polymerizes with the electrophilic benzyl chloride of neighboring molecules.

Module 1: Critical Decomposition Pathways
Pathway A: Moisture-Driven Hydrolysis (The Trigger)

The chloromethyl group is moisture-sensitive. Upon exposure to ambient humidity, it undergoes hydrolysis to form the benzyl alcohol derivative.

  • Mechanism: Water attacks the benzylic carbon (enhanced by the para-nitrogen's electron donation), displacing chloride.

  • Byproduct: Hydrochloric Acid (HCl).[1] This is the critical failure point.

  • Equation:

    
    
    
Pathway B: Acid-Catalyzed Deprotection (The Accelerator)

The HCl generated in Pathway A does not just sit inertly; it attacks the acid-labile Boc group.

  • Mechanism: Protonation of the carbamate oxygen

    
     loss of the tert-butyl cation 
    
    
    
    decarboxylation.
  • Result: Formation of the free amine salt (4-(chloromethyl)aniline hydrochloride) and

    
    .
    
Pathway C: "Death Spiral" Polymerization (The Terminal Event)

Once the Boc group is lost, the amine becomes a potent nucleophile. If the free base is generated (or if the salt is in equilibrium), it attacks the chloromethyl group of another molecule.

  • Mechanism: Intermolecular

    
    -alkylation (
    
    
    
    ).
  • Result: Formation of an insoluble poly-benzylamine oligomer/polymer. This process is irreversible and results in a gummy, insoluble residue.

Module 2: Troubleshooting & Diagnostics (Q&A)

Q1: My white solid has turned into a yellow/brown sticky gum. Can I purify it?

  • Diagnosis: Polymerization (Pathway C). The color change indicates amine oxidation, and the texture change indicates the formation of oligomers.

  • Root Cause: Trace moisture generated HCl, which removed the Boc group, triggering self-alkylation.

  • Action: Discard. The polymerization is irreversible. Recrystallization is impossible as the polymer is likely insoluble in standard organic solvents.

Q2: I detect a pungent, acrid odor when opening the vial.

  • Diagnosis: HCl Release.

  • Root Cause: Significant hydrolysis of the chloromethyl group.

  • Action: Test the headspace with wet pH paper. If red (acidic), the compound is degrading. If the solid is still free-flowing, you may be able to salvage it by dissolving in dry

    
    , washing rapidly with cold saturated 
    
    
    
    (to neutralize HCl), drying over
    
    
    , and re-concentrating. Use immediately.

Q3: The NMR spectrum shows a new singlet at ~4.6 ppm and loss of the Boc peak (~1.5 ppm).

  • Diagnosis:

    • ~4.6 ppm: Benzylic protons of the hydrolyzed alcohol (4-(Boc-amino)benzyl alcohol).

    • Loss of Boc: Acid-catalyzed deprotection.

  • Action: If the alcohol impurity is low (<5%), purify via rapid silica chromatography (neutralized silica, see Module 4). If Boc loss is significant, resynthesis is required.

Module 3: Visualization of Decomposition Logic

The following diagram illustrates the "Death Spiral" — how a single moisture event cascades into total sample loss.

DecompositionPathways Start This compound (Intact Reagent) Hydrolysis Pathway A: Hydrolysis Forms Benzyl Alcohol + HCl Start->Hydrolysis Slow S_N1 Deprotection Pathway B: Boc Cleavage (Acid-Catalyzed) Start->Deprotection Attacks Intact SM Moisture Trigger: Moisture Exposure (Ambient Humidity) Moisture->Hydrolysis HCl Byproduct: HCl Generation (Autocatalytic Agent) Hydrolysis->HCl Releases HCl->Deprotection Catalyzes FreeAmine Intermediate: 4-(chloromethyl)aniline (Highly Reactive Nucleophile) Deprotection->FreeAmine -CO2, -Isobutene FreeAmine->Start Attacks SM (Cross-linking) Polymer Pathway C: Polymerization (Insoluble Gummy Residue) FreeAmine->Polymer Self-Alkylation (Rapid)

Figure 1: The Autocatalytic "Death Spiral" of Boc-aminobenzyl chlorides.

Module 4: Experimental Protocols & Handling
Protocol 1: Safe Storage (Prevention)
  • Temperature: Store at -20°C . Thermal energy accelerates the

    
     hydrolysis rate.
    
  • Atmosphere: Store under Argon or Nitrogen . Do not store in air.

  • Desiccation: Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or

    
    ).
    
  • Stabilizer (Optional): Some commercial preparations may include trace solid

    
     or 
    
    
    
    in the bottle to scavenge trace acid.
Protocol 2: Purification (Salvage)

If minor hydrolysis is suspected (but no polymerization), purify using Neutralized Silica Gel . Standard silica is slightly acidic and can trigger Boc cleavage.

  • Prepare Slurry: Mix Silica Gel 60 with 1%

    
     (Triethylamine) in Hexanes.
    
  • Pack Column: Pour slurry and flush with 3 column volumes of solvent to remove excess amine.

  • Load: Dissolve sample in minimum dry

    
     (stabilized with amylene, not acid).
    
  • Elute: Use a gradient of Hexanes/Ethyl Acetate.

  • Concentrate: Rotovap at

    
     water bath. Do not heat.
    
Protocol 3: Reaction Monitoring (Self-Validating System)

Before using the reagent in a precious coupling reaction, perform this 5-minute check:

  • Solubility Test: Dissolve 5 mg in 1 mL dry THF.

    • Clear Solution: Pass.

    • Cloudy/Precipitate: Fail (Polymer presence).

  • Acid Test: Hold wet pH paper over the open vial.

    • Neutral: Pass.

    • Red (Acidic): Fail (Active hydrolysis).

References
  • Mechanism of Carbamate Decomposition

    • Title: Kinetics of Carbamate Formation and Breakdown.[2]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Reactivity of Benzyl Chlorides

    • Title: Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives.[4]

    • Source: PubMed.
    • URL:[Link]

  • Boc-Aniline Hydrolysis Catalysis

    • Title: A Protic Ionic Liquid Catalyzed Strategy for Selective Hydrolytic Cleavage of tert-Butyloxycarbonyl Amine (N-Boc).[5]

    • Source: ResearchGate.[3]

    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet - tert-Butyl N-[4-(aminomethyl)phenyl]carbamate (Analogous Handling). Source: Fisher Scientific.

Sources

Technical Support Center: Suzuki-Miyaura Coupling with Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Nickel-Catalyzed Cross-Coupling of Aryl Carbamates Support Tier: Level 3 (Senior Application Scientist) Status: Active

Executive Summary: The "Pseudo-Halide" Challenge

Welcome to the advanced troubleshooting hub. You are likely here because you are attempting to use an aryl carbamate (Ar–OC(O)NR2) as an electrophile in a Suzuki coupling, and the reaction has failed or stagnated.

The Core Problem: Unlike aryl halides (I, Br, Cl), the C–O bond in carbamates is kinetically inert (


). Standard Palladium catalysts (e.g., Pd(PPh3)4) are generally incapable  of oxidative addition into this bond.

The Solution: You must shift from Palladium to Nickel(0) catalysis . Nickel is smaller, more nucleophilic, and capable of accessing the high-energy transition state required to cleave the C–O bond. This guide focuses on the "Gold Standard" conditions established by the Garg and Snieckus labs.

Diagnostic Module: Identify Your Failure Mode

Before optimizing, identify which specific failure mode is occurring based on your crude LC/MS or NMR data.

SymptomDiagnosisRoot Cause
100% Starting Material (Carbamate) Catalyst Death The Ni(0) source oxidized before the reaction started. Ni(COD)2 is extremely air-sensitive.
Formation of Phenol (Ar-OH) Hydrolysis Base is too strong or water content is too high. The carbamate cleaved before coupling.
Formation of Ar-Ar (Homocoupling) Disproportionation Common in Ni catalysis. Often indicates the transmetallation step is too slow.
Protodeboronation (Ar-H) Boron Instability Boronic acid degraded. Switch to Boronic Esters (BPin).

The Troubleshooting Guides (Q&A)

Module A: The Catalyst System (The "Engine")

Q: I used Pd(OAc)2 and XPhos, which works for chlorides. Why isn't it working here? A: Palladium is generally insufficient for carbamates. The activation energy for the oxidative addition of the C–O bond is too high for Pd.

  • The Fix: Switch to Ni(COD)2 (Bis(1,5-cyclooctadiene)nickel(0)) with an electron-rich phosphine ligand like PCy3 (Tricyclohexylphosphine) or an NHC ligand (e.g., SIPr).

  • Why: The Ni(0) center is more electron-rich and smaller, allowing it to coordinate to the carbamate carbonyl (Lewis acidic activation) and insert into the C–O bond.

Q: I am using Ni(COD)2, but the reaction mixture turned black immediately/transparent. Is that bad? A: Yes. Active Ni(0)/phosphine complexes are typically orange to dark red .

  • Black precipitate: Indicates "Ni-black" formation (decomposition). Your ligand-to-metal ratio might be too low, or oxygen entered the system.

  • Colorless/Pale Yellow: The Ni(COD)2 may have oxidized to Ni(II) before addition.

  • Protocol Check: Ni(COD)2 must be handled in a glovebox or via strict Schlenk technique. If the crystals are not bright yellow/mustard, the reagent is dead.

Module B: Reaction Conditions (The "Environment")

Q: My carbamate is disappearing, but I'm getting the corresponding phenol, not the biaryl product. A: You are fighting a war between Cross-Coupling and Base-Mediated Hydrolysis .

  • The Mechanism: The base required for the Suzuki reaction (to activate the boron) can also attack the carbamate carbonyl, cleaving it to a phenol.

  • The Fix:

    • Switch Base: Move from hydroxides (NaOH, KOH) to phosphates (K3PO4 ). Phosphates are basic enough to activate the boronic acid but less nucleophilic toward the carbamate.

    • Solvent: Use anhydrous Toluene or Dioxane. Avoid alcohols.

    • Water Control: While Suzuki coupling usually needs trace water, carbamate coupling requires strictly anhydrous conditions to prevent hydrolysis.

Q: Can I use Boronic Acids? A: It is risky. Boronic acids often contain variable amounts of water (which promotes hydrolysis) and are prone to protodeboronation at the high temperatures required for carbamate activation (80–110 °C).

  • The Fix: Convert to Boronic Esters (BPin) or Neopentyl Glycol esters . These are anhydrous and thermally stable.

Visualizing the Mechanism & Logic

Diagram 1: The Nickel Catalytic Cycle

This diagram highlights the critical "Danger Zones" where the reaction typically fails.

SuzukiCarbamate Ni0 Active Catalyst [Ni(0)-Ln] OxAdd Oxidative Addition (Rate Limiting Step) Ni0->OxAdd + Ar-O-C(O)NR2 Oxidation FAILURE: O2 Oxidation to Ni(II) Ni0->Oxidation Air Exposure Int1 Ni(II)-Ar(Carbamate) Species OxAdd->Int1 Hydrolysis SIDE REACTION: Hydrolysis to Phenol OxAdd->Hydrolysis Excess Water/Strong Base TransMet Transmetallation (Requires Base) Int1->TransMet + Ar'-B(OR)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Ni0 Regeneration

Caption: The Ni(0) catalytic cycle. Note that Oxidative Addition is the difficult step, and Hydrolysis is the primary off-cycle trap.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Analyze Crude Mixture Result1 Only SM Remains Start->Result1 Result2 Phenol Formed Start->Result2 Result3 Homocoupling (Ar-Ar) Start->Result3 Fix1 Action: Check Ni(COD)2 quality. Use Glovebox. Increase Temp >80°C. Result1->Fix1 Fix2 Action: Switch to K3PO4. Use Anhydrous Toluene. Use Boronic Ester. Result2->Fix2 Fix3 Action: Change Solvent (Dioxane). Optimize Ligand (SIPr). Result3->Fix3

Caption: Rapid triage logic for correcting failed carbamate couplings.

The "Gold Standard" Protocol

This protocol is adapted from the foundational work by Garg et al. (2008) and Snieckus et al. , designed for high reliability.

Reagents:

  • Catalyst: Ni(COD)2 (10 mol%)[1]

  • Ligand: PCy3 (20 mol%) or SIPr (10 mol% for difficult substrates)

  • Base: K3PO4 (anhydrous, finely ground, 4.5 equiv)

  • Solvent: Toluene (0.25 M concentration)

Step-by-Step Workflow:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh Ni(COD)2 (yellow crystals) and PCy3 into a reaction vial.

  • Substrate Addition: Add the Aryl Carbamate (1.0 equiv), Boronic Ester (1.5–2.0 equiv), and K3PO4 (4.5 equiv).

  • Solvent: Add anhydrous Toluene.

  • Seal: Cap the vial tightly (Teflon-lined cap). Remove from glovebox.

  • Reaction: Heat to 80–110 °C for 12–24 hours. Stirring must be vigorous to suspend the phosphate base.

  • Workup: Cool to RT. Filter through a pad of silica or Celite (to remove Ni). Wash with EtOAc. Concentrate and purify.

Critical Success Factor: The quality of Ni(COD)2 is non-negotiable. If you do not have a glovebox, you must use a freshly prepared solution of Ni(COD)2 taken from a new bottle, handling it under positive Argon pressure.

References

  • Garg, N. K., et al. (2008). "Nickel-Catalyzed Suzuki-Miyaura Couplings of Aryl Carbamates, Carbonates, and Sulfamates." Journal of the American Chemical Society.[2][3]

  • Snieckus, V., et al. (2008). "Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Arylboronic Acids." Angewandte Chemie International Edition.

  • Chatani, N., et al. (2016). "Nickel/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Type Cross-Coupling of Aryl Carbamates." The Journal of Organic Chemistry. [2]

Sources

Technical Support Center: Mastering Moisture-Sensitive Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for carbamate synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the intricacies of forming carbamate linkages, a cornerstone of many pharmaceutical and materials science applications. The following guide is structured in a question-and-answer format to directly address the common and complex challenges encountered when working with moisture-sensitive reagents, particularly isocyanates and their precursors.

Frequently Asked Questions (FAQs)

Q1: My carbamate synthesis reaction is yielding significant amounts of urea byproduct. What is the primary cause?

A: The formation of urea byproduct is the most common issue in carbamate synthesis and is almost always attributable to the presence of water in your reaction system. Isocyanates, a primary reagent in many carbamate syntheses, are highly electrophilic and react readily with nucleophiles. While the intended reaction is with an alcohol to form a carbamate, isocyanates will rapidly react with any contaminating water to form an unstable carbamic acid. This intermediate then quickly decomposes, releasing carbon dioxide and forming a primary amine. This newly formed amine is nucleophilic and will rapidly react with another molecule of isocyanate to produce a symmetric urea derivative, which is often insoluble and can complicate purification.

To mitigate this, it is crucial to ensure all aspects of your reaction are under strictly anhydrous conditions. This includes the solvent, reagents, glassware, and atmosphere.

Q2: What is the most effective method for drying my reaction solvent?

A: The choice of drying method depends on the solvent and the required level of dryness. For many common solvents used in carbamate synthesis, such as tetrahydrofuran (THF), toluene, or dichloromethane (DCM), distillation from an appropriate drying agent is the gold standard for achieving an anhydrous state.

For instance, THF is often dried by refluxing over sodium metal with benzophenone as an indicator. The persistence of a deep blue or purple color indicates that the solvent is free of water and peroxides. However, this method requires significant expertise and stringent safety precautions.

A safer and often sufficient alternative for many applications is to use a solvent purification system (SPS), which passes the solvent through columns of activated alumina. For routine, small-scale reactions, using freshly opened bottles of anhydrous solvent, sealed with a septum and stored under an inert atmosphere (like nitrogen or argon), is a practical approach. Molecular sieves (3Å or 4Å) that have been properly activated by heating under a vacuum are also excellent for drying solvents and can be added directly to the reaction vessel.

Drying MethodSuitable SolventsProsCons
Distillation THF, Toluene, DioxaneGold standard for drynessRequires specialized glassware, safety hazards
Solvent Purification System (SPS) THF, DCM, AcetonitrileConvenient, high-throughputHigh initial cost, column maintenance
Activated Molecular Sieves Most aprotic solventsEasy to use, can be used in-situCan be dusty, requires proper activation
Anhydrous Solvent Bottles Most aprotic solventsVery convenient for small scaleCan be expensive, risk of contamination after opening
Q3: Aside from isocyanates, what are other common precursors for carbamate synthesis that might be less sensitive to water?

A: While the isocyanate-alcohol reaction is very common, several other methods can be employed, some of which offer better tolerance to moisture or avoid the handling of toxic isocyanates altogether.

  • Chloroformates: Alkyl or aryl chloroformates react with amines to form carbamates. This method is generally robust and less sensitive to trace amounts of water than isocyanate reactions. The reaction is typically run in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

  • Carbonyl Diimidazole (CDI): This is a versatile and safer alternative to phosgene-derived reagents. CDI reacts first with an alcohol to form an activated imidazolide intermediate. This intermediate then reacts with an amine to yield the carbamate. This two-step, one-pot procedure is often very clean.

  • Transesterification: Existing carbamates, such as ethyl carbamate, can be reacted with a higher-boiling alcohol in the presence of a catalyst to exchange the alcohol group. This equilibrium-driven process can be favorable if the leaving alcohol is volatile and can be removed.

These alternative routes can be particularly useful when working with complex substrates or when the stringent exclusion of water is challenging to achieve.

Troubleshooting Guide

Problem 1: Low or No Product Yield Despite Using Anhydrous Solvents

Even with anhydrous solvents, moisture can be introduced from several other sources. This troubleshooting workflow will help you systematically identify and eliminate potential sources of water contamination.

  • Glassware Preparation:

    • Step 1: All glassware (reaction flasks, dropping funnels, condensers, magnetic stir bars) must be thoroughly cleaned and then oven-dried at a minimum of 120°C for several hours, or ideally, overnight.

    • Step 2: Assemble the glassware hot from the oven under a positive pressure of dry inert gas (nitrogen or argon). This prevents atmospheric moisture from being drawn into the apparatus as it cools.

    • Step 3: Flame-dry the assembled apparatus under a vacuum. This involves gently heating the glass with a heat gun while pulling a vacuum to remove any adsorbed water. Allow the system to cool back to room temperature under a positive pressure of inert gas.

  • Reagent Handling:

    • Step 1: Solid reagents should be dried in a vacuum oven (Abderhalden pistol) before use if they are suspected of being hygroscopic.

    • Step 2: Liquid reagents, including the alcohol and any amine catalysts, should be distilled from an appropriate drying agent or passed through a plug of activated alumina immediately before use.

    • Step 3: Use syringe techniques for transferring all liquid reagents. Never open a bottle of anhydrous solvent or liquid reagent to the atmosphere. Use a dry, inert gas-flushed syringe and needle to pierce the septum on the bottle and withdraw the required amount.

  • Atmosphere Control:

    • Step 1: The reaction should be conducted under a positive pressure of a dry inert gas. This is typically achieved using a Schlenk line or a balloon filled with nitrogen or argon attached to the reaction flask via a needle.

    • Step 2: Ensure all joints in your glassware are well-sealed. Use high-vacuum grease if necessary, although this can sometimes be a source of contamination. PTFE sleeves are a grease-free alternative.

G start Low/No Carbamate Yield q1 Is Urea Byproduct Observed? start->q1 a1_yes Water Contamination is Highly Likely q1->a1_yes Yes a1_no Consider Other Issues: - Reagent Purity - Reaction Temperature - Catalyst Activity q1->a1_no No check_glassware Was Glassware Properly Oven/Flame-Dried? a1_yes->check_glassware check_solvent Was Solvent Freshly Dried/Dispensed? check_glassware->check_solvent Yes solution_glassware Action: Re-dry all glassware using recommended protocol. check_glassware->solution_glassware No check_reagents Were Reagents Handled Anhydrously? check_solvent->check_reagents Yes solution_solvent Action: Use freshly distilled solvent or a new anhydrous bottle. check_solvent->solution_solvent No check_atmosphere Was a Positive Inert Atmosphere Maintained? check_reagents->check_atmosphere Yes solution_reagents Action: Dry/distill reagents immediately before use. check_reagents->solution_reagents No check_atmosphere->a1_no Yes, All Steps Followed solution_atmosphere Action: Check for leaks in the system; ensure positive pressure. check_atmosphere->solution_atmosphere No

Caption: Troubleshooting workflow for low yield in carbamate synthesis.

Problem 2: The Reaction Stalls or Proceeds Very Slowly

If you have rigorously excluded water but the reaction is still not proceeding to completion, consider the following factors:

  • Catalyst Choice and Concentration: Many carbamate syntheses, particularly with sterically hindered alcohols or isocyanates, require a catalyst. Dibutyltin dilaurate (DBTDL) is a highly effective catalyst, but others like tertiary amines (e.g., DABCO, triethylamine) can also be used. Ensure your catalyst is active and used at an appropriate loading (typically 0.1-1 mol%).

  • Reaction Temperature: Some carbamate formations are slow at room temperature. Gently heating the reaction mixture (e.g., to 40-60°C) can significantly increase the reaction rate. However, be cautious, as elevated temperatures can also promote side reactions, such as the trimerization of the isocyanate to form an isocyanurate.

  • Steric Hindrance: If either the alcohol or the isocyanate is sterically bulky, the reaction rate will be inherently slower. In these cases, a more reactive isocyanate precursor or a more potent catalyst may be required, along with extended reaction times.

  • Reagent Purity: Verify the purity of your starting materials. The isocyanate may have oligomerized upon storage, or the alcohol may contain non-water impurities that can interfere with the reaction.

  • Prepare the TLC plate: Draw a light pencil line about 1 cm from the bottom of the plate. Mark starting positions for your starting material (SM) and reaction mixture (RM).

  • Spot the plate:

    • Dissolve a small amount of your starting alcohol in the reaction solvent and spot it on the SM lane.

    • Carefully and quickly, use a capillary tube to take a small aliquot from the reaction mixture and spot it on the RM lane.

  • Develop the plate: Place the plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp if the compounds are UV-active. Alternatively, use a chemical stain like potassium permanganate or ceric ammonium molybdate.

  • Analyze: As the reaction proceeds, you should see the spot corresponding to your starting alcohol diminish in intensity and a new spot corresponding to your carbamate product appear. The relative intensity of these spots provides a qualitative measure of reaction conversion.

References

  • The Isocyanate Group: Versatile and Reactive. Covestro AG. [Link]

  • Isocyanate Reactions. Polyurethanes.org, American Chemistry Council. [Link]

  • Drying of Solvents. University of Wisconsin-Madison. [Link]

  • Carbamates. Organic Chemistry Portal. [Link]

  • Catalysis in Isocyanate Reactions. Johnson Matthey. [Link]

Incompatible materials with tert-butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling tert-Butyl (4-(chloromethyl)phenyl)carbamate

Introduction: The Dual-Reactivity Challenge

Welcome to the Technical Support Hub. You are likely working with ** this compound** (CAS: 916578-53-5 or related analogs), a critical bifunctional intermediate used in the synthesis of PROTAC linkers and peptidomimetics.

The Core Challenge: This molecule possesses two reactive centers with opposing stability profiles:

  • The Boc Group (Carbamate): Acid-labile but base-stable.

  • The Benzylic Chloride: Electrophilic and moisture-sensitive (prone to hydrolysis).[1]

This guide provides the protocols necessary to navigate these competing reactivities without degrading your material.

Quick Reference: Incompatibility Matrix

Status: CRITICAL Consult this table before planning any reaction or storage condition.

Material / ConditionIncompatibility LevelChemical ConsequenceMechanism of Failure
Strong Acids (TFA, HCl, H₂SO₄)Severe DeprotectionAcid-catalyzed cleavage of the tert-butyl carbamate to yield isobutylene and CO₂.
Protic Solvents (Water, MeOH, EtOH)High Solvolysis / HydrolysisNucleophilic attack on the benzylic carbon, displacing chloride to form the alcohol or ether.
Strong Nucleophiles (1° Amines, Thiols)High Unwanted AlkylationRapid SN2 attack on the chloromethyl group (unless this is the intended reaction).
Lewis Acids (AlCl₃, BF₃·OEt₂)Moderate Complexation / CleavageCan coordinate with the carbamate carbonyl, facilitating premature Boc removal.
Unbuffered Silica Gel Moderate Degradation on ColumnSurface acidity of SiO₂ can cleave Boc or hydrolyze the chloride during purification.
Strong Bases (NaH, LDA)Moderate Side ReactionsDeprotonation of the carbamate N-H, leading to potential polymerization or elimination pathways.

Module 1: Chemical Stability & Storage Protocols

User Query: "My compound turned from a white solid to a sticky gum overnight. What happened?"

Root Cause: The benzylic chloride moiety is highly susceptible to moisture. Hydrolysis generates HCl as a byproduct. This autocatalytic cycle is devastating: the generated HCl cleaves the Boc group, releasing an amine which then reacts with the remaining benzylic chloride to form insoluble polymers.

Storage Protocol (Self-Validating System)
  • Temperature: Store at -20°C . Thermal energy accelerates the spontaneous loss of HCl.

  • Atmosphere: Strictly under Argon or Nitrogen .

  • Container: Amber glass (light can promote radical decomposition of benzylic halides) with a Teflon-lined cap.

  • Stabilizer (Optional): If long-term storage (>1 month) is required, store solid over a small packet of anhydrous K₂CO₃ to scavenge any trace acid.

Visualizing the Degradation Pathway

Degradation cluster_cycle Autocatalytic Destruction Loop Compound Target Compound (Boc-Aniline-CH2Cl) Moisture Moisture (H2O) Compound->Moisture Exposure HCl HCl Generated Moisture->HCl Hydrolysis of CH2Cl BocCleavage Boc Cleavage HCl->BocCleavage Acid Catalysis Polymer Polymerization/Gum BocCleavage->Polymer Free Amine Attacks CH2Cl

Figure 1: The "Death Spiral" of benzylic carbamates. Moisture triggers HCl release, which strips the Boc group, leading to polymerization.

Module 2: Reaction Troubleshooting & Purification

User Query: "I tried to purify the compound on silica gel using Hexane/Ethyl Acetate, but I lost 40% of my mass and the NMR shows benzyl alcohol."

Technical Insight: Silica gel is naturally acidic (pH ~4-5). This acidity is sufficient to hydrolyze the reactive benzylic chloride or slowly cleave the Boc group during the time-scale of a column chromatography run.

Corrective Protocol: Buffered Silica Chromatography

To safely purify this compound, you must neutralize the stationary phase.

  • Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hex/EtOAc).

  • Buffering: Add 1% Triethylamine (Et₃N) to the slurry and the eluent system.

    • Why? The Et₃N neutralizes the acidic silanol groups on the silica surface.

  • Loading: Load the crude material as a liquid injection (dissolved in minimal DCM) rather than dry-loading on silica (which maximizes surface contact with acidic sites).

  • Elution: Run the column quickly. Do not leave the compound on the column overnight.

Reaction Setup: Nucleophilic Substitution (SN2)

If you are reacting this compound with an amine or thiol:

  • Base Selection: Use a non-nucleophilic base like DIPEA (Hünig's base) or K₂CO₃ . Avoid primary amines as bases (they will compete).

  • Solvent: Use anhydrous DMF or Acetonitrile . Avoid alcohols.

  • Temperature: Keep reactions below 60°C . Higher temperatures risk thermal deprotection of the Boc group [1].

Module 3: Safety & Handling

Warning: Benzylic chlorides are potent lachrymators (tear gas agents) and alkylating agents.

  • Engineering Controls: All weighing and handling must occur inside a functioning fume hood.

  • Decontamination:

    • Do not wash glassware directly with water (generates HCl gas).

    • Quench Solution: Rinse glassware with a dilute solution of ammonia or 10% NaOH in methanol to convert residual benzylic chloride to the less toxic benzyl amine/alcohol before removing from the hood.

  • PPE: Double nitrile gloves are recommended. Benzylic halides can penetrate standard latex quickly.

FAQ: Frequently Asked Questions

Q: Can I use TFA to remove a different protecting group elsewhere in the molecule? A: No. TFA will quantitatively remove the Boc group on the aniline. If you need orthogonal protection, consider using an Fmoc-protected analog instead of Boc for this specific position.[2]

Q: Is the compound stable in DMSO? A: Generally yes, for short periods at room temperature. However, at elevated temperatures (>80°C), benzylic halides can undergo Swern-type oxidations or decomposition in DMSO. Use DMF or NMP for high-temperature reactions.

Q: The NMR shows a singlet at 4.6 ppm disappearing and a new peak at 4.7 ppm. What is this? A: This is the classic signature of Hydrolysis .

  • 4.6 ppm: CH₂-Cl (Benzylic protons attached to chloride).

  • 4.7 ppm: CH₂-OH (Benzylic protons attached to alcohol).

  • Action: Dry your solvents and check your starting material purity.

References

  • BenchChem. (n.d.). The Indispensable Role of the Boc Protecting Group: A Technical Guide. Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Safety Data Sheet: Benzyl Chloride Derivatives. Retrieved from

  • PubChem. (2025).[5] Compound Summary: this compound.[6] National Library of Medicine. Retrieved from

  • Ichikawa, Y., et al. (2010).[7] An Efficient Synthesis of Carbamates. Synlett, 1815-1818.[7] Retrieved from

Sources

Technical Support Center: Scale-Up Protocols for tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

To: Process Chemistry & Drug Discovery Teams From: Senior Application Scientist, Chemical Development Group Subject: Critical Handling, Stability, and Scale-Up Guidelines for Reagent CAS 180603-53-6

Executive Summary

You are likely utilizing tert-butyl (4-(chloromethyl)phenyl)carbamate (hereafter Reagent A ) as a "linker" module in the synthesis of PROTACs, peptidomimetics, or high-value pharmaceutical intermediates.

The Challenge: Reagent A presents a classic process chemistry paradox. It contains a benzylic chloride (highly reactive electrophile) and a Boc-protected aniline (acid-sensitive masking group).

  • The Risk: The hydrolysis of the benzylic chloride generates HCl. This HCl autocatalytically cleaves the Boc group, releasing isobutylene and generating a free aniline, which then polymerizes with remaining benzylic chloride.

  • The Solution: This guide provides a self-validating workflow to decouple these failure modes, ensuring integrity from storage to scale-up.

Module 1: Storage & Stability (The "Silent Killer")

Issue: Users frequently report that the "white crystalline solid" turns into a "sticky pink gum" upon storage. Root Cause: Autocatalytic Acidolysis.

The Mechanism of Failure
  • Trigger: Trace moisture hydrolyzes the chloromethyl group

    
     Benzyl alcohol + HCl .
    
  • Propagation: The generated HCl protonates the Boc carbamate.[1]

  • Collapse: The Boc group fragments (releasing

    
     + isobutylene), leaving a free aniline.[1]
    
  • Polymerization: The free aniline attacks the chloromethyl group of a neighboring molecule.

Protocol: The "Dry Chain" Storage System
ParameterSpecificationRationale
Temperature -20°C (Strict)Slows hydrolysis kinetics significantly.
Atmosphere Argon/NitrogenExcludes atmospheric moisture.
Stabilizer Solid

packet
Pro-Tip: Store the vial inside a secondary jar containing a packet of anhydrous potassium carbonate (not just silica). This acts as an "HCl sink" for the headspace.
Module 2: Reaction Scale-Up (The "Hot Zone")

Context: The primary reaction is


 alkylation of amines, thiols, or phenols.
Critical Hazard:  Benzylic chlorides are Genotoxic Impurities (GTIs)  and potent sensitizers.
Visual Workflow: Alkylation Logic

ReactionLogic cluster_safety Safety Critical Control Point Start Reagent A (Solid) Solvent Solvent Choice (DCM or MeCN) Start->Solvent Dissolve Base Base Addition (DIPEA or K2CO3) Solvent->Base Add Scavenger Reaction Alkylation (0°C to RT) Base->Reaction Add Nucleophile IPC IPC Check (TLC/LCMS) Reaction->IPC Monitor IPC->Reaction Incomplete Quench GTI Quench (Morpholine/Ammonia) IPC->Quench Complete (<1% SM) Workup Workup (Wash pH 8) Quench->Workup Kill GTI

Figure 1: Safe scale-up workflow emphasizing the mandatory GTI quenching step.

Step-by-Step Protocol: Amination Scale-Up (10g - 100g)
  • Solvent Selection: Use Acetonitrile (MeCN) or DCM .

    • Avoid: Alcohols (competes as a nucleophile) or DMF (difficult to remove without aqueous wash, which risks hydrolysis).

  • Base Scavenging:

    • Mandatory: Add 1.5 - 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or finely milled

      
      ).
      
    • Why: You must neutralize the HCl generated from the substitution immediately to prevent Boc loss.

  • Temperature Control:

    • Start at 0°C . Benzylic chlorides are "hot" electrophiles. Adding amines at room temperature can cause exotherms and bis-alkylation.

    • Warm to Room Temperature (RT) only after 1 hour.

  • Reaction Monitoring (IPC):

    • Do not rely on UV alone (benzyl chloride and product have similar chromophores). Use LCMS or stain TLC with Ninhydrin (product stains, SM does not).

Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned purple/black. What happened?

A: You likely lost the Boc group.[2]

  • Diagnosis: If the base was insufficient or the reaction got too hot (>50°C), the Boc group cleaved. The resulting free aniline oxidized (purple color is typical of aniline oxidation products).

  • Fix: Increase base equivalents to 2.5 eq. Keep T < 40°C.

Q2: I see a "dimer" impurity in the LCMS. How do I stop it?

A: The dimer is likely the bis-alkylated amine (if your nucleophile is a primary amine) or a self-polymerized aniline.

  • Fix:

    • If bis-alkylation: Use a large excess of the amine nucleophile (3-5 eq) if it is cheap/volatile. If the amine is precious, add Reagent A slowly (dropwise) to the amine solution.

    • If self-polymerization: Ensure your starting material was white (pure) before use. Pre-degraded SM acts as a seed for polymerization.

Q3: How do I remove unreacted Reagent A without a column?

A: Do not concentrate the reaction mixture while Reagent A is still present (it is a lacrymator and mutagen).

  • The "Kill" Step: Add Morpholine (0.2 eq) or aqueous Ammonia to the reaction mixture and stir for 30 mins. This converts the toxic benzylic chloride into a highly polar, water-soluble amine.

  • Extraction: Wash the organic layer with dilute Citric Acid (pH 4-5). The "morpholine-adduct" will protonate and wash into the aqueous layer, leaving your Boc-protected product in the organic layer.

Module 4: Safety & Toxicology (GTI Management)

Critical Alert: Benzylic chlorides are structural alerts for mutagenicity (Ames Positive).

Degradation Pathway & Hazard Visualization

Degradation SM Reagent A (Benzylic Chloride) Hydrolysis Hydrolysis (+ H2O) SM->Hydrolysis Moisture HCl HCl Generation Hydrolysis->HCl Release HCl->SM Autocatalysis Loop BocLoss Boc Cleavage HCl->BocLoss Catalysis Polymer Polymerization/Gum BocLoss->Polymer Free Aniline Attack

Figure 2: The autocatalytic degradation loop driven by moisture and acid.

Disposal: Never dispose of Reagent A directly into solvent waste drums. Quench with 10% alcoholic KOH or excess amine before disposal to prevent alkylation of other waste components.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 28309106, tert-butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate. (Structural analog data and GHS Hazards). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: tert-butyl N-[4-(aminomethyl)phenyl]carbamate.[3] (Hazard Classification: H302, H315, H317).[3] Retrieved from [Link]

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. (Ch.
  • Dobo, K. L., et al. (2006).[4][5] The Application of Structure-Based Assessment to Support Safety and Chemistry Diligence to Manage Genotoxic Impurities. Regulatory Toxicology and Pharmacology, 44(3), 282–293.[4] (Guidance on Benzylic Chloride GTIs). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: tert-Butyl (4-(chloromethyl)phenyl)carbamate in Linkerology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise architecture of heterobifunctional molecules—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a bridge; it is a thermodynamic throttle. tert-Butyl (4-(chloromethyl)phenyl)carbamate (hereafter referred to as


-Boc-BnCl ) represents a strategic compromise between the hyper-flexibility of PEG chains and the metabolic instability of alkyl esters.

This guide analyzes


-Boc-BnCl as a "rigidifying" linker intermediate. Unlike aliphatic chains that introduce high entropic penalties during ternary complex formation, the phenyl ring of 

-Boc-BnCl restricts conformational freedom, potentially enhancing potency. We compare its physicochemical profile against standard alternatives (PEG, Alkyl Halides, Benzyl Bromides) and provide a validated protocol for its deployment.

Part 1: Chemical Profile & Mechanism

The Molecule[1][2][3][4][5][6]
  • Core Structure: A bifunctional aromatic scaffold containing a reactive electrophile (benzyl chloride) and a protected nucleophile (Boc-aniline).

  • Role: It serves as a "masked" spacer. The benzyl chloride reacts with nucleophiles (Warhead/E3 ligand), and the Boc group is subsequently removed to reveal an aniline for the second conjugation step.

Mechanistic Advantage: The "Goldilocks" Electrophile

The chloromethyl group (


) on the phenyl ring is the critical reactive site.
  • Vs. Benzyl Bromides: Benzyl bromides are highly reactive but prone to spontaneous hydrolysis and degradation during storage. Benzyl chlorides are shelf-stable but sufficiently reactive under catalyzed conditions (e.g., Finkelstein conditions with KI).

  • Vs. Phenyl Chlorides: A chlorine atom attached directly to the ring (aryl chloride) is inert to

    
     reactions. The methylene spacer in 
    
    
    
    -Boc-BnCl activates the chloride for nucleophilic attack via the
    
    
    mechanism.
Diagram 1: Reaction Mechanism

The following diagram illustrates the activation of the linker and its orthogonal deprotection.

ReactionMechanism Linker t-Boc-BnCl (Electrophile) Transition Transition State (SN2 Attack) Linker->Transition + Nu- Nu Nucleophile (e.g., Phenol/Amine) Nu->Transition Intermediate Coupled Intermediate (Boc-Protected) Transition->Intermediate - Cl- Final Free Aniline (Ready for Step 2) Intermediate->Final + Acid (- Boc) Acid TFA/HCl (Deprotection)

Caption: The


 substitution of the chloride followed by acid-mediated Boc deprotection allows sequential, controlled conjugation.

Part 2: Comparative Analysis

Thermodynamic Profile: Rigidity vs. Entropy

The primary reason to select


-Boc-BnCl over a standard alkyl or PEG linker is conformational constraint .
Feature

-Boc-BnCl (Phenyl)
PEG Linkers (Polyethylene Glycol) Alkyl Chains (Pentyl/Hexyl)
Conformation Rigid (Planar)Highly FlexibleFlexible
Entropic Penalty Low (Pre-organized)High (Must collapse to bind)Moderate
Solubility Low (Lipophilic)High (Hydrophilic)Low (Lipophilic)
Cell Permeability High (Passive diffusion)Low (Often requires transport)High
Metabolic Stability High (Resistant to oxidation)Moderate (Oxidative cleavage risk)Moderate (Oxidation risk)

Scientist's Insight: In PROTAC design, if a PEG linker fails to induce degradation despite good binding affinity, it often indicates the ternary complex is too "floppy." Switching to the rigid phenyl ring of


-Boc-BnCl restricts the degrees of freedom, forcing the E3 ligase and Target Protein into a productive geometry for ubiquitin transfer.
Reactivity Profile: Chloride vs. Bromide

Why not use the more reactive Benzyl Bromide analogue?

  • Benzyl Bromide (

    
    -Boc-BnBr): 
    
    • Pros: Reacts at room temperature; no catalyst needed.

    • Cons:

      
       in moist air is short. Generates HBr upon degradation, which can prematurely deprotect the Boc group (autocatalytic decomposition).
      
  • Benzyl Chloride (

    
    -Boc-BnCl): 
    
    • Pros: Stable for months at 4°C. Compatible with slight moisture.

    • Cons: Requires heating (50-60°C) or Iodide catalysis (KI/TBAI) to react efficiently.

Part 3: Experimental Protocols

Synthesis of -Boc-BnCl

Note: While commercially available, in-house synthesis ensures freshness, critical for the chloride moiety.

Reagents: (4-aminophenyl)methanol, Di-tert-butyl dicarbonate (


), Thionyl Chloride (

), Triethylamine (

), DCM.
  • Boc Protection:

    • Dissolve (4-aminophenyl)methanol (10 mmol) in THF/Water (1:1).

    • Add

      
       (2.5 eq) followed by 
      
      
      
      (1.1 eq). Stir at RT for 4h.
    • Extract with EtOAc, wash with brine, dry over

      
      .[1][2] Yields tert-butyl (4-(hydroxymethyl)phenyl)carbamate.
      
  • Chlorination (The Critical Step):

    • Dissolve the intermediate (5 mmol) in anhydrous DCM (20 mL) at 0°C.

    • Add

      
       (1.5 eq) to scavenge HCl (prevents Boc loss).
      
    • Add

      
       (1.2 eq) dropwise. Crucial:  Do not use large excess 
      
      
      
      or heat, as the carbamate is acid-sensitive.
    • Stir 2h at 0°C -> RT.

    • Workup: Quench with cold saturated

      
       (rapidly). Extract DCM. Flash chromatography (Hex/EtOAc) is usually required as the chloride can hydrolyze on silica if acidic.
      
Coupling Protocol (General PROTAC Synthesis)

Scenario: Attaching a phenol-based Warhead (e.g., VHL ligand precursor) to


-Boc-BnCl.
  • Activation: In a vial, dissolve the Phenol Warhead (1.0 eq) in DMF (0.1 M).

  • Base: Add

    
     (2.0 eq) or 
    
    
    
    (1.5 eq). Stir 15 min to generate the phenoxide.
  • Coupling: Add

    
    -Boc-BnCl  (1.1 eq).
    
  • Catalysis (Optional but recommended): Add TBAI (Tetrabutylammonium iodide, 10 mol%). This converts the Benzyl-Cl to a transient, highly reactive Benzyl-I in situ (Finkelstein reaction).

  • Reaction: Heat to 60°C for 4-12 hours. Monitor by LCMS.[3]

    • Checkpoint: Look for the mass of Product + Na/K adducts.

  • Deprotection: Isolate product, then treat with 20% TFA/DCM for 1 hour to reveal the aniline for the next step.

Part 4: Workflow Visualization

The following diagram outlines the strategic integration of this linker into a drug discovery campaign.

Workflow Start Start: Phenol-Warhead (Target Binder) Step1 Step 1: Alkylation (+ t-Boc-BnCl, Cs2CO3, TBAI) Start->Step1 Check1 Intermediate Formed? (Stable Benzyl Ether) Step1->Check1 Step2 Step 2: Boc-Deprotection (TFA or HCl) Check1->Step2 Yes Step3 Step 3: Amide Coupling (+ E3 Ligase Acid) Step2->Step3 End Final PROTAC (Rigid Linker) Step3->End

Caption: Stepwise assembly of a PROTAC using t-Boc-BnCl. The linker is installed early to utilize the Boc group as a temporary shield.

References

  • Beshiri, M. et al. (2020). The Role of Linker Rigidity in PROTAC Design and Efficacy. Journal of Medicinal Chemistry. [Link]

  • Testa, A. et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, conformational analysis, and stereoselective functionalization. Organic Letters. [Link]

  • Farnaby, W. et al. (2019). BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design. Nature Chemical Biology. [Link]

  • Organic Syntheses. (2006).[4] General Procedures for Boc Protection and Benzyl Halide Substitution. Organic Syntheses, Coll. Vol. 11. [Link]

  • Troup, R. I. et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][6] [Link]

Sources

Alternatives to tert-Butyl (4-(chloromethyl)phenyl)carbamate in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzylic Chloride Conundrum

In medicinal chemistry—particularly in the synthesis of PROTACs, peptidomimetics, and kinase inhibitors—the introduction of a p-aminobenzyl linker is a critical structural motif. The standard reagent, tert-butyl (4-(chloromethyl)phenyl)carbamate (CAS: 916578-53-5), is a "workhorse" building block. However, it suffers from significant limitations:

  • Instability: Benzylic chlorides are prone to hydrolysis and polymerization upon storage, often requiring repurification before use.

  • Reactivity Control: Direct alkylation with benzylic halides often leads to over-alkylation (formation of tertiary amines) or dimerization.

  • Safety: Benzylic halides are potent alkylating agents and potential genotoxic impurities (PGIs).

This guide objectively compares three superior synthetic strategies that yield the same structural outcome with higher fidelity, stability, or safety profiles.

Strategic Alternatives Analysis

We compare the baseline (Chloromethyl) against three alternatives: the Bromide (High Reactivity), the Alcohol (High Stability/In-situ Activation), and the Aldehyde (Reductive Amination).

Alternative A: The "Hot" Kinetic Route

Reagent: tert-Butyl (4-(bromomethyl)phenyl)carbamate (CAS: 239074-27-2)

  • Mechanism: SN2 Substitution.[1]

  • Performance: The bromide is approximately 50–100x more reactive than the chloride. This allows reactions to proceed at lower temperatures (0°C to RT), minimizing thermal degradation of sensitive nucleophiles.

  • Trade-off: Like the chloride, it is thermally unstable and must be stored at -20°C under inert atmosphere.

  • Best For: Weak nucleophiles (e.g., anilines, amides) that fail to displace the chloride.

Alternative B: The "Stable" In-Situ Route

Reagent: tert-Butyl (4-(hydroxymethyl)phenyl)carbamate (N-Boc-4-aminobenzyl alcohol)

  • Mechanism: Activation via Mitsunobu reaction or conversion to Mesylate/Tosylate.

  • Performance: The alcohol is an indefinitely stable solid at room temperature. It eliminates the risk of handling alkylating agents until the moment of reaction.

  • Trade-off: Poor atom economy (Mitsunobu generates phosphine oxide/hydrazine byproducts).

  • Best For: GMP campaigns requiring shelf-stable raw materials; stereochemical inversion (not applicable here, but general utility); avoiding PGIs in starting materials.

Alternative C: The "Clean" Chemoselective Route

Reagent: tert-Butyl (4-formylphenyl)carbamate (N-Boc-4-aminobenzaldehyde)

  • Mechanism: Reductive Amination.[2][3][4][5]

  • Performance: This is the gold standard for attaching primary amines. Unlike alkylation (which risks over-alkylation to tertiary amines), reductive amination stops cleanly at the secondary amine.

  • Trade-off: Requires a reducing agent (NaBH(OAc)3); cannot be used to form ethers or thioethers.

  • Best For: Coupling with primary amines to form secondary amine linkers with high selectivity.

Performance Comparison Matrix

FeatureBaseline (Chloride) Alt A (Bromide) Alt B (Alcohol) Alt C (Aldehyde)
Reactivity ModerateHigh Low (Requires Activation)High (Chemoselective)
Shelf Stability Poor (Hydrolysis risk)Poor (Polymerization risk)Excellent Excellent
Selectivity (vs Amines) Low (Risk of bis-alkylation)Low (Risk of bis-alkylation)High (Mitsunobu control)Highest (Mono-alkylation)
Atom Economy HighHighLow (Reagents needed)Moderate
PGI Risk High (Alkylator)High (Alkylator)None (Safe Precursor)Low

Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision process for selecting the correct alternative based on the nucleophile and stability requirements.

G Start Target: N-Boc-Benzyl Linker Q1 What is your Nucleophile? Start->Q1 Nu_Amine Primary Amine (R-NH2) Q1->Nu_Amine Nu_Weak Weak Nucleophile (Amide/Aniline) Q1->Nu_Weak Nu_O_S Oxygen/Sulfur (R-OH / R-SH) Q1->Nu_O_S Sol_Aldehyde USE ALDEHYDE (Reductive Amination) Prevents Dimerization Nu_Amine->Sol_Aldehyde High Selectivity Sol_Bromide USE BROMIDE (High Reactivity) For difficult displacements Nu_Weak->Sol_Bromide Kinetic Boost Sol_Alcohol USE ALCOHOL (Mitsunobu) For O/S alkylation Nu_O_S->Sol_Alcohol In-situ Activation

Caption: Decision tree for selecting the optimal N-Boc-benzyl linker precursor based on nucleophile type.

Experimental Protocols

Protocol A: High-Reactivity Substitution (Bromide)

Use when the nucleophile is sterically hindered or weakly nucleophilic.

  • Preparation: Dissolve tert-butyl (4-(bromomethyl)phenyl)carbamate (1.0 equiv) in anhydrous DMF or MeCN.

  • Addition: Add K2CO3 (2.0 equiv) and the nucleophile (1.1 equiv).

  • Reaction: Stir at 0°C to RT . Note: Heating >40°C often degrades the bromide.

  • Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in <2 hours (vs. 12+ hours for chloride).

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF. Dry over Na2SO4.

Protocol B: Mitsunobu Coupling (Alcohol)

Use for forming Ether (C-O) or Thioether (C-S) bonds with high stability requirements.

  • Reagents: Combine tert-butyl (4-(hydroxymethyl)phenyl)carbamate (1.0 equiv), Triphenylphosphine (PPh3, 1.2 equiv), and the acidic nucleophile (phenol/thiol, 1.0 equiv) in anhydrous THF.

  • Activation: Cool to 0°C. Dropwise add DIAD or DEAD (1.2 equiv).

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Purification: The challenge is removing PPh3O. Trituration with Et2O/Hexanes often precipitates the product or the oxide, depending on solubility.

Protocol C: Reductive Amination (Aldehyde)

The "Gold Standard" for amine coupling.

  • Imine Formation: Dissolve tert-butyl (4-formylphenyl)carbamate (1.0 equiv) and the primary amine (1.0 equiv) in DCE (Dichloroethane) or DCM.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3, 1.5 equiv). Crucial: Do not use NaBH4 initially as it reduces aldehydes too fast.

  • Acid Catalysis: If reaction is slow, add catalytic acetic acid (AcOH).

  • Reaction: Stir at RT for 2–4 hours.

  • Quench: Quench with saturated NaHCO3 solution.

  • Result: Exclusively yields the secondary amine (Mono-alkylated product).

Mechanistic Pathways (Visualization)

The following diagram details the chemical flow from precursors to the final Active Pharmaceutical Ingredient (API) intermediate.

ReactionFlow Alcohol Alcohol Precursor (Stable Storage) Bromide Bromide (Generated or Purchased) Alcohol->Bromide Activation Product Final N-Boc-Benzyl Amine Linker Alcohol->Product Mitsunobu (DEAD/PPh3) Aldehyde Aldehyde Precursor (Reductive Route) Imine Imine Intermediate Aldehyde->Imine + Amine Bromide->Product SN2 Substitution (Risk: Dimerization) Imine->Product + Reducing Agent (Clean Mono-alkylation) PBr3 PBr3 / CBr4 Amine Amine (R-NH2) STAB NaBH(OAc)3

Caption: Synthetic pathways comparing direct substitution, Mitsunobu, and reductive amination routes.

References

  • BenchChem. (2025).[2] Comparative Analysis of Synthesis Methods for Substituted Benzylamines. Retrieved from

  • Master Organic Chemistry. (2017). Reductive Amination: The Superior Alternative to Alkylation. Retrieved from

  • Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Protocols. Retrieved from

  • Sigma-Aldrich. tert-Butyl (4-(bromomethyl)phenyl)carbamate Product Safety and Reactivity Data. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: tert-Butyl (4-(bromomethyl)phenyl)carbamate. Retrieved from

Sources

A Comparative Guide to the Purity Analysis of tert-butyl (4-(chloromethyl)phenyl)carbamate: An HPLC-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final product. Tert-butyl (4-(chloromethyl)phenyl)carbamate, a key building block, is no exception. Its benzylic chloride moiety offers a reactive site for nucleophilic substitution, while the Boc-protected amine provides a stable, yet readily deprotected, functional group. This dual functionality makes it a valuable intermediate, but also susceptible to a range of impurities arising from synthesis, degradation, or storage.

This guide provides an in-depth, experience-driven exploration of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. We will dissect a robust, stability-indicating HPLC method, explaining the scientific rationale behind each parameter. Furthermore, we will objectively compare this "gold standard" technique with alternative analytical methodologies, providing the data and insights necessary for researchers and drug development professionals to make informed decisions in their quality control workflows.

I. The Pillar of Purity: Reversed-Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile, thermally labile compounds like carbamates.[1] Its resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. For a molecule with the characteristics of this compound, a Reversed-Phase (RP-HPLC) method is the logical choice, where a nonpolar stationary phase is paired with a polar mobile phase to separate components based on their hydrophobicity.

A well-developed HPLC method is not just a procedure; it is a self-validating system designed to be specific, accurate, and precise.[2][3] The following protocol represents a robust starting point for the analysis of this specific carbamate, grounded in established chromatographic principles.

Experimental Protocol: A Stability-Indicating RP-HPLC Method

This method is designed to separate the active compound from potential impurities and degradation products, making it "stability-indicating."

1. Chromatographic System & Conditions:

ParameterSpecificationRationale (Expertise & Experience)
HPLC System Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector.A PDA detector is crucial for a stability-indicating method as it allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.[3]
Column C18 Reversed-Phase Column (e.g., Thermo BDS Hypersil-C18, 150 x 4.6 mm, 5 µm particle size).[2]The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring and tert-butyl group, while allowing for effective separation from more polar or nonpolar impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic modifier ensures the carbamate's amine group is protonated, preventing peak tailing and improving chromatographic peak shape.
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and viscosity, providing good separation efficiency.
Gradient Elution 0-5 min: 40% B; 5-15 min: 40% to 90% B; 15-20 min: 90% B; 20.1-25 min: 40% B (Re-equilibration)A gradient program is essential for resolving impurities with a wide range of polarities. A shallow initial gradient separates polar impurities, while the ramp effectively elutes nonpolar species, all within a reasonable run time.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency.[4]
Column Temperature 30 °CMaintaining a constant column temperature is critical for ensuring reproducible retention times and peak shapes.[4]
Detection Wavelength 230 nm (with PDA scan from 200-400 nm)The phenyl ring and carbamate moiety provide UV absorbance. 230 nm typically offers a good response for this class of compounds. The full PDA scan provides rich data for peak identification and purity assessment.
Injection Volume 10 µLA standard volume to ensure sharp peaks without overloading the column.

2. Preparation of Solutions:

  • Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water is a suitable diluent that can solubilize the analyte and is compatible with the mobile phase.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

3. Analysis Workflow:

The procedural flow is designed for systematic and reproducible analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B prep_sample Prepare Standard & Sample Solutions (0.5 mg/mL) prep_mobile->prep_sample sys_setup System Setup & Equilibration prep_sample->sys_setup inject_std Inject Standard Solution (System Suitability) sys_setup->inject_std inject_sample Inject Sample Solution inject_std->inject_sample integrate Integrate Chromatograms inject_sample->integrate calc Calculate Purity (% Area) integrate->calc purity_check Perform Peak Purity Analysis (PDA) integrate->purity_check Method_Selection start Analytical Goal for This compound? q_routine Routine Purity Assay & Known Impurities? start->q_routine q_id Impurity Identification or Trace Analysis? q_routine->q_id  No hplc_uv Use HPLC-UV q_routine->hplc_uv  Yes lc_ms Use LC-MS q_id->lc_ms  Yes no_gc Avoid Direct GC (Thermal Instability) q_id->no_gc  No (Consider other non-GC methods)

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry of Carbamate-Protected 4-(Chloromethyl)phenyl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Amine-containing compounds are ubiquitous in pharmaceuticals, and their reactivity often necessitates the use of protecting groups during synthesis. The tert-butyloxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability and ease of removal. However, understanding the gas-phase behavior of these protected molecules under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and ultimate structural confirmation.

This guide provides an in-depth comparison of the mass spectrometric fragmentation of tert-butyl (4-(chloromethyl)phenyl)carbamate and its analogues, including the unprotected amine and derivatives with other common carbamate protecting groups, namely carboxybenzyl (Cbz) and 9-fluorenylmethyloxycarbonyl (Fmoc). We will explore the influence of the protecting group on fragmentation pathways and discuss the impact of different ionization techniques.

The Core Challenge: Unraveling Fragmentation Patterns

Mass spectrometry is a powerful tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1] The fragmentation patterns observed are highly dependent on the molecule's structure and the ionization energy applied.[2] For carbamate-protected amines, the interplay between the fragmentation of the protecting group and the core aromatic structure dictates the resulting mass spectrum.

Ionization Techniques: A Tale of Two Energies

The choice of ionization technique significantly influences the degree of fragmentation observed.

  • Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons, leading to extensive fragmentation. While this can sometimes obscure the molecular ion, the rich fragmentation pattern provides detailed structural information.

  • Electrospray Ionization (ESI): As a "soft" ionization method, ESI is less energetic and typically produces a prominent protonated molecule ([M+H]⁺) with minimal fragmentation. This is advantageous for confirming molecular weight but may require tandem mass spectrometry (MS/MS) to induce and analyze fragmentation for structural elucidation.

For the compounds discussed herein, ESI is often preferred for its ability to generate a clear molecular ion, which is crucial for confirming the successful synthesis of the protected amine. However, understanding the potential fragmentation pathways, which can be explored through in-source fragmentation or MS/MS, remains vital.

Comparative Fragmentation Analysis

To illustrate the influence of the protecting group, we will compare the predicted mass spectrometric behavior of this compound with its unprotected counterpart and analogues bearing Cbz and Fmoc protecting groups.

Table 1: Key Molecular Information for Comparative Analysis

CompoundProtecting GroupMolecular FormulaMolecular Weight ( g/mol )
This compoundBocC₁₂H₁₆ClNO₂241.71
(4-(Chloromethyl)phenyl)amineNoneC₇H₈ClN141.60
Benzyl (4-(chloromethyl)phenyl)carbamateCbzC₁₅H₁₄ClNO₂275.73
(9H-Fluoren-9-yl)methyl (4-(chloromethyl)phenyl)carbamateFmocC₂₂H₁₈ClNO₂375.84
The Unprotected Core: (4-(Chloromethyl)phenyl)amine

The fragmentation of the unprotected amine provides a baseline for understanding the behavior of the core structure. Under EI conditions, we anticipate fragmentation pathways influenced by the chloro and methylamine substituents on the benzene ring.

Predicted Fragmentation of (4-(Chloromethyl)phenyl)amine:

Caption: Predicted EI fragmentation of (4-(chloromethyl)phenyl)amine.

The mass spectrum of the closely related 4-chloroaniline shows a prominent molecular ion peak and fragments corresponding to the loss of chlorine and subsequent rearrangement.

Boc-Protected Amine: this compound

The tert-butyloxycarbonyl (Boc) group is known for its characteristic fragmentation pattern, primarily driven by the stability of the tert-butyl cation.

Predicted ESI-MS/MS Fragmentation of this compound:

Caption: Predicted ESI-MS/MS fragmentation of Boc-protected amine.

Under ESI conditions, the protonated molecule at m/z 242/244 (reflecting the isotopic distribution of chlorine) will be prominent. Upon collisional activation (MS/MS), the most characteristic fragmentation is the loss of isobutylene (56 Da) to yield a protonated carbamic acid intermediate, or the formation of the highly stable tert-butyl cation at m/z 57. The complete loss of the Boc group (100 Da) is also a likely event.

Cbz-Protected Amine: Benzyl (4-(chloromethyl)phenyl)carbamate

The carboxybenzyl (Cbz) protecting group introduces a benzyl moiety, which significantly influences the fragmentation pathway.

Predicted ESI-MS/MS Fragmentation of Benzyl (4-(chloromethyl)phenyl)carbamate:

Caption: Predicted ESI-MS/MS fragmentation of Cbz-protected amine.

The most prominent fragment is often the tropylium ion at m/z 91, formed from the benzyl group. Another significant fragmentation pathway involves the loss of the entire Cbz group (135 Da) to yield the protonated (4-(chloromethyl)phenyl)amine.

Fmoc-Protected Amine: (9H-Fluoren-9-yl)methyl (4-(chloromethyl)phenyl)carbamate

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is considerably larger and has a distinct fragmentation pattern dominated by the fluorenyl moiety.

Predicted ESI-MS/MS Fragmentation of (9H-Fluoren-9-yl)methyl (4-(chloromethyl)phenyl)carbamate:

Caption: Predicted ESI-MS/MS fragmentation of Fmoc-protected amine.

The base peak in the MS/MS spectrum is typically the fluorenylmethyl cation at m/z 179. Loss of a methylene group from this ion can lead to a fragment at m/z 165. The loss of the entire Fmoc group (222 Da) will also be a significant fragmentation pathway.

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions for each compound, providing a quick reference for identification.

Table 2: Predicted Diagnostic Fragment Ions (m/z)

CompoundMolecular Ion [M+H]⁺Key Fragment 1Key Fragment 2Key Fragment 3
This compound242/244142/144 (Loss of isobutylene)57 (tert-butyl cation)140/142 (Loss of Boc)
(4-(Chloromethyl)phenyl)amine142/144106 (Loss of Cl)92 (Loss of CH₂Cl)77 (Phenyl cation)
Benzyl (4-(chloromethyl)phenyl)carbamate276/27891 (Tropylium ion)142/144 (Loss of Cbz)150
(9H-Fluoren-9-yl)methyl (4-(chloromethyl)phenyl)carbamate376/378179 (Fluorenylmethyl cation)165142/144 (Loss of Fmoc)

Experimental Protocols

To obtain the data for this guide, the following general experimental workflow would be employed.

Workflow for Mass Spectrometric Analysis:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Prep Dissolve sample in appropriate solvent (e.g., ACN/H₂O with 0.1% Formic Acid) Infusion Direct infusion or LC introduction Prep->Infusion ESI Electrospray Ionization (ESI) Infusion->ESI MS1 Full Scan MS (MS1) to determine [M+H]⁺ ESI->MS1 MS2 Tandem MS (MS/MS) of selected precursor ion MS1->MS2 Analysis Identify precursor and fragment ions MS2->Analysis Interpretation Interpret fragmentation pathway Analysis->Interpretation

Caption: General workflow for mass spectrometric analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve optimal ionization and ion transfer.

  • MS1 Analysis: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion ([M+H]⁺).

  • MS/MS Analysis: Select the [M+H]⁺ ion as the precursor for tandem mass spectrometry (MS/MS). Apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to induce fragmentation.

  • Data Interpretation: Analyze the resulting MS/MS spectrum to identify the major fragment ions. Propose fragmentation pathways consistent with the observed masses and the known chemical structure.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a framework for understanding and predicting the mass spectrometric fragmentation of this compound and its analogues. By recognizing the characteristic fragmentation patterns of the Boc, Cbz, and Fmoc protecting groups in conjunction with the core aniline structure, researchers can confidently interpret mass spectral data for these and similar compounds. This knowledge is indispensable for verifying synthetic outcomes, identifying byproducts, and ensuring the integrity of molecules destined for further development. The principles outlined here serve as a valuable tool for any scientist working at the interface of synthetic chemistry and analytical characterization.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns. [Link]

  • PubChem. (9H-Fluoren-9-yl)methyl (4-(hydroxymethyl)phenyl)carbamate. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Carbamate Synthesis: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Carbamate Moiety

The carbamate functional group is a cornerstone in modern organic and medicinal chemistry. Its presence in a vast array of pharmaceuticals, agrochemicals, and polymers underscores its significance. Carbamates also serve as crucial protecting groups for amines in multi-step syntheses.[1] The development of efficient and versatile methods for carbamate construction is, therefore, a topic of continuous interest and innovation. Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and highly adaptable tool for forging the critical C–N bond of the carbamate linkage.[2]

This guide provides an in-depth technical comparison of the efficacy of different homogeneous palladium catalysts for carbamate synthesis. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the mechanistic underpinnings of different approaches, and provide field-proven insights to aid researchers in selecting the optimal catalytic system for their specific needs.

Navigating the Landscape of Palladium-Catalyzed Carbamate Synthesis

The palladium-catalyzed synthesis of carbamates can be broadly categorized into two main mechanistic pathways: carbonylative and non-carbonylative routes. The choice between these pathways is dictated by the available starting materials and the desired substrate scope.

Carbonylative Approaches: Building Carbamates with Carbon Monoxide

Carbonylative methods introduce a carbonyl group into the molecule using carbon monoxide (CO) or a CO surrogate. These reactions are highly atom-economical and offer a direct route to carbamates from readily available precursors.

A common strategy involves the palladium-catalyzed three-component coupling of an aryl or vinyl halide (or triflate), an amine, and carbon monoxide in the presence of an alcohol.[3] Alternatively, a two-component approach can be employed by reacting an aryl halide with an alcohol and CO, followed by trapping of the resulting acylpalladium intermediate with an amine. A plausible catalytic cycle for the three-component coupling is depicted below.

Carbonylative Carbamate Synthesis cluster_products Products Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-CO-X(L_n) Ar-Pd(II)-CO-X(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-CO-X(L_n) CO Coordination ArCO-Pd(II)-X(L_n) ArCO-Pd(II)-X(L_n) Ar-Pd(II)-CO-X(L_n)->ArCO-Pd(II)-X(L_n) Migratory Insertion ArCO-Pd(II)-OR'(L_n) ArCO-Pd(II)-OR'(L_n) ArCO-Pd(II)-X(L_n)->ArCO-Pd(II)-OR'(L_n) Alcoholysis (R'OH) ArCO-Pd(II)-OR'(L_n)->Pd(0)L_n Reductive Elimination + ArCOOR' [ArCO-NR_2H]Pd(II)-OR'(L_n) [ArCO-NR_2H]Pd(II)-OR'(L_n) complex ArCO-Pd(II)-OR'(L_n)->[ArCO-NR_2H]Pd(II)-OR'(L_n) Amine Coordination (R_2NH) Ester Ester ArCO-Pd(II)-OR'(L_n)->Ester [ArCO-NR_2H]Pd(II)-OR'(L_n)->Pd(0)L_n Reductive Elimination + ArCONR_2 + R'OH + HX Carbamate Carbamate [ArCO-NR_2H]Pd(II)-OR'(L_n)->Carbamate

Caption: Generalized catalytic cycle for carbonylative carbamate synthesis.

Non-Carbonylative Approaches: The Buchwald-Hartwig Amination and Beyond

Non-carbonylative routes are particularly valuable when direct carbonylation is challenging or when pre-functionalized starting materials are readily available. The most prominent of these is the Buchwald-Hartwig amination , a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4] In the context of carbamate synthesis, this typically involves the coupling of an aryl or vinyl halide with a carbamate nucleophile.

The efficacy of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, with bulky, electron-rich ligands generally affording the best results. These ligands facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination.

Buchwald-Hartwig Amination for Carbamate Synthesis Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-N(R)COOR'(L_n) Ar-Pd(II)-N(R)COOR'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-N(R)COOR'(L_n) Amine Coordination & Deprotonation (H-N(R)COOR', Base) Ar-Pd(II)-N(R)COOR'(L_n)->Pd(0)L_n Reductive Elimination Ar-N(R)COOR' Aryl Carbamate Ar-Pd(II)-N(R)COOR'(L_n)->Ar-N(R)COOR'

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination in carbamate synthesis.

Another noteworthy non-carbonylative method involves the palladium-catalyzed cross-coupling of aryl halides or triflates with sodium cyanate in the presence of an alcohol.[1][2] This reaction proceeds through an in situ generated isocyanate intermediate, which is then trapped by the alcohol to furnish the desired carbamate. This approach offers the advantage of avoiding the direct handling of toxic and volatile isocyanates.

A Comparative Analysis of Key Palladium Catalyst Systems

Catalyst SystemPrecursorLigandTypical ReactionKey AdvantagesLimitationsRepresentative Yield (%)
Pd/dppf PdCl₂(dppf) or Pd(OAc)₂ + dppfdppfCarbonylative couplingsGood thermal stability, effective for a range of aryl halides.Can be less active for challenging substrates compared to Buchwald ligands.80-95
Pd/Xantphos Pd(OAc)₂ or Pd₂(dba)₃ + XantphosXantphosCarbonylative and Buchwald-Hartwig aminationsWide bite angle promotes reductive elimination, good functional group tolerance.[3]Can form inactive bis-ligated species at high ligand concentrations.85-98
Pd/Buchwald Ligands Pd(OAc)₂ or Pd₂(dba)₃ + ligandXPhos, SPhos, RuPhos, BrettPhosBuchwald-Hartwig aminationHigh activity for coupling of aryl chlorides and sterically hindered substrates.Can be more expensive and air-sensitive.90-99
Pd/PPh₃ Pd(PPh₃)₄ or PdCl₂(PPh₃)₂PPh₃Carbonylative couplingsReadily available and inexpensive.Generally lower activity and requires higher catalyst loadings.70-90

Note: Yields are approximate and highly dependent on the specific substrates, reaction conditions, and methodology employed.

Deep Dive into Ligand Effects: dppf vs. Xantphos vs. Buchwald Ligands
  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf): This robust and versatile ligand has been a workhorse in palladium catalysis for decades. Its wide bite angle and electron-rich nature contribute to its effectiveness in a variety of cross-coupling reactions, including carbonylative carbamate synthesis. The ferrocene backbone imparts significant thermal stability to the catalyst.

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos): The defining feature of Xantphos is its exceptionally wide bite angle, which is believed to facilitate the crucial reductive elimination step in the catalytic cycle.[3] This often translates to higher turnover numbers and milder reaction conditions. Its flexibility allows it to accommodate various coordination geometries, contributing to its broad applicability in both carbonylative and Buchwald-Hartwig type reactions.

  • Buchwald Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos): This family of bulky, electron-rich biarylphosphine ligands has revolutionized C-N bond formation via the Buchwald-Hartwig amination. Their steric bulk promotes the formation of monoligated palladium(0) species, which are highly active in oxidative addition. The electron-donating nature of these ligands also accelerates the rate of reductive elimination. These catalysts are particularly advantageous for challenging substrates, such as electron-rich aryl chlorides and sterically hindered amines.

Experimental Protocols: A Guide to Reproducible Results

To ensure the trustworthiness and practical utility of this guide, we provide detailed, step-by-step methodologies for two representative and highly efficient palladium-catalyzed carbamate syntheses.

Protocol 1: Palladium-Catalyzed Carbonylative Synthesis of Methyl Phenylcarbamate

This protocol is adapted from methodologies employing a Pd/Xantphos catalyst system for the aminocarbonylation of aryl bromides.[3]

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Bromobenzene

  • Aniline

  • Methanol

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Carbon monoxide (balloon or cylinder)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk flask under an atmosphere of nitrogen, add Pd(OAc)₂ (2 mol%) and Xantphos (2 mol%).

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 10 minutes.

  • Add bromobenzene (1.0 mmol), aniline (1.2 mmol), methanol (2.0 mmol), and triethylamine (1.5 mmol).

  • Purge the flask with carbon monoxide by evacuating and backfilling with CO gas three times.

  • Inflate a balloon with carbon monoxide and attach it to the Schlenk flask.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and carefully vent the CO atmosphere in a well-ventilated fume hood.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Synthesis of N-Aryl Carbamates via an Isocyanate Intermediate

This protocol is based on the work of Buchwald and coworkers for the coupling of aryl chlorides with sodium cyanate in the presence of an alcohol.[1][2]

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • 4-Chloroanisole

  • Sodium cyanate (NaOCN)

  • Benzyl alcohol

  • Triethylamine (Et₃N)

  • Toluene (anhydrous)

  • Schlenk tube and standard Schlenk line equipment

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (1.5 mol%), Xantphos (3.6 mol%), and sodium cyanate (2.0 mmol) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add anhydrous toluene (2 mL) to the tube.

  • Seal the tube with a Teflon screw cap and remove it from the glovebox.

  • Add 4-chloroanisole (1.0 mmol), benzyl alcohol (1.2 mmol), and triethylamine (0.25 mmol) via syringe.

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 18-24 hours.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash chromatography.

Conclusion and Future Outlook

Palladium catalysis offers a powerful and versatile platform for the synthesis of carbamates, with a wide range of catalyst systems available to suit different substrates and reaction pathways. The choice of ligand is paramount to achieving high efficacy, with bulky, electron-rich phosphines such as Xantphos and the Buchwald ligands often providing superior results, particularly for challenging transformations.

Future developments in this field will likely focus on the design of even more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings. The use of non-precious metal catalysts and the development of sustainable, green methodologies for carbamate synthesis are also areas of growing interest. As our understanding of reaction mechanisms deepens, we can expect the rational design of new and improved catalytic systems to continue to drive innovation in this important area of organic synthesis.

References

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. MDPI. (2024). [Link]

  • Gao, B., Li, L., Zhang, G., & Huang, H. (2014). A. - Pd(Xantphos) Cl 2 . Organic Syntheses, 91, 341. [Link]

  • Carbamate Synthesis on Pd/C Catalysts: Gas−Solid versus Slurry Processes. Industrial & Engineering Chemistry Research, 43(8), 1835-1842. (2004). [Link]

  • Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. ResearchGate. (2025). [Link]

  • Synthesis of new diphosphine ligands and their application in Pd-catalyzed alkoxycarbonylation reactions. PubMed. (2014). [Link]

  • Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. (n.d.). [Link]

  • New palladium- bis (oxazoline)-phosphine complexes: Synthesis, characterization and catalytic application in alkoxycarbonylation of alkynes. ResearchGate. (n.d.). [Link]

  • Fors, B. P., Krattiger, P., Strieter, E., & Buchwald, S. L. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Organic Letters, 10(16), 3505–3508. [Link]

  • Palladium-catalyzed synthesis of N-aryl carbamates. Semantic Scholar. (n.d.). [Link]

  • Exploring the Catalytic Efficiency of Phosphine CN‐Palladacycles in the Alkoxycarbonylation of Styrene: Optimization and Scope. ResearchGate. (n.d.). [Link]

  • Amine-functionalized carbon nanotubes supported palladium nanoparticles in Buchwald-Hartwig amination. NSF Public Access Repository. (2023). [Link]

  • Palladium-Catalyzed Carbamoylation of Aryl Halides by Tungsten Carbonyl Amine Complex. pubs.acs.org. (2016). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. (n.d.). [Link]

  • Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. ACS Catalysis, 14(9), 6296-6304. (2024). [Link]

  • Palladium-Catalyzed Intramolecular Hydroamination of Propargylic Carbamates and Carbamothioates. Organic Letters, 15(21), 5554-5557. (2013). [Link]

  • Pd-N to Pd-O rearrangement for a carbamate synthesis from carbon dioxide and methane: a density functional and ab initio molecular dynamics metadynamics study. PubMed. (n.d.). [Link]

  • Reactive Palladium–Ligand Complexes for 11C-Carbonylation at Ambient Pressure: A Breakthrough in Carbon-11 Chemistry. PMC. (2023). [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Semantic Scholar. (n.d.). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal. (n.d.). [Link]

  • Dppf‐Ligated Palladium Complex as an Efficient Catalyst for the Synthesis of Biaryl Ketones Using Co2(CO)8 as a C1 Source with High TON and TOF. ResearchGate. (2025). [Link]

  • Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au, 1(1), 69-76. (2021). [Link]

  • Synthesis of Amides and Phthalimides via a Palladium Catalyzed Aminocarbonylation of Aryl Halides with Formic Acid and Carbodiimides. PubMed. (2016). [Link]

  • Palladium-Catalyzed Synthesis of N-Aryl Carbamates. MIT Open Access Articles. (n.d.). [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4484-4487. (2014). [Link]

  • Palladium-catalyzed synthesis of arylamines from aryl halides and lithium bis(trimethylsilyl)amide as an ammonia equivalent. PubMed. (2001). [Link]

  • Palladium-Catalyzed Deprotonative Cross-Coupling And Carbonylative Cross-Coupling Processes. ResearchGate. (n.d.). [Link]

  • Supported Pd-catalyzed carbonylative transformation of biomass-derived furfural to 2,5-furandicarboxylic acid. Catalysis Science & Technology. (n.d.). [Link]

  • Palladium-catalyzed carbonylative synthesis of benzoxazinones from N-(o-bromoaryl)amides using paraformaldehyde as the carbonyl source. PubMed. (2014). [Link]

Sources

Comparing yields of carbamate synthesis via different methods

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary: The Carbamate Motif in Drug Design

The carbamate (urethane) moiety is a pharmacophore of high significance, serving as a bioisostere for amides and esters.[1] It offers enhanced metabolic stability and improved permeability across biological membranes, making it a staple in drugs like Rivastigmine (Alzheimer’s) and Darunavir (HIV protease inhibitor).

However, the synthesis of carbamates presents a dichotomy between efficiency (yield/rate) and safety/sustainability . Traditional methods relying on phosgene or isocyanates offer high yields but pose severe safety risks. Modern approaches utilizing Carbonyl Diimidazole (CDI) or CO₂ fixation offer safer, greener alternatives but often require specific optimization to match the yields of classical routes.

This guide objectively compares these methodologies, providing experimental data, mechanistic insights, and validated protocols to assist in selecting the optimal route for your specific substrate.

Strategic Method Selection

Choosing the right synthetic pathway depends on substrate availability, scale, and functional group tolerance.

Figure 1: Method Selection Decision Tree

Caption: A logic flow for selecting the optimal carbamate synthesis route based on substrate stability and safety constraints.

CarbamateSelection Start Start: Substrate Analysis IsIsocyanateAvailable Is Isocyanate Commercially Available? Start->IsIsocyanateAvailable IsPhosgeneAllowed Is Phosgene/Triphosgene Permitted? IsIsocyanateAvailable->IsPhosgeneAllowed No Method_Iso Method A: Direct Isocyanate Addn. (High Yield, High Tox) IsIsocyanateAvailable->Method_Iso Yes IsSubstrateSensitive Acid/Base Sensitive Substrate? IsPhosgeneAllowed->IsSubstrateSensitive No Method_Chloro Method B: Chloroformate (Standard, HCl Byproduct) IsPhosgeneAllowed->Method_Chloro Yes (Standard) GreenChemPriority Green Chemistry/ Sustainability Priority? IsSubstrateSensitive->GreenChemPriority No Method_CDI Method C: CDI Activation (Safe, High Yield, Mild) IsSubstrateSensitive->Method_CDI Yes (Mild conditions) Method_CO2 Method D: CO2 Fixation (Green, Variable Yield) GreenChemPriority->Method_CO2 High Priority Method_Curtius Method E: Curtius Rearrangement (From Carboxylic Acids) GreenChemPriority->Method_Curtius From Acid Precursor

Comparative Analysis of Synthetic Routes

The following matrix synthesizes yield data and operational parameters from recent comparative studies.

Table 1: Yield and Performance Comparison Matrix
MethodologyReagentsTypical YieldAtom EconomyKey AdvantagesCritical Limitations
Isocyanate Addition R-NCO + R'-OH90 - 99% 100%Rapid, quantitative, no byproducts (if pure).High toxicity, moisture sensitivity, limited commercial availability of complex isocyanates.
Chloroformate R-OCOCl + R'-NH₂75 - 90% ModerateVersatile, works well for simple alkyl/aryl carbamates.Requires stoichiometric base (e.g., Et₃N), generates HCl salts, moisture sensitive.
CDI Activation R-OH/R-NH₂ + CDI85 - 95% ModerateSafest general method. Mild, one-pot, no HCl generation.CDI is moisture sensitive; imidazole byproduct must be removed (water wash).
CO₂ Fixation R-NH₂ + CO₂ + R'-X45 - 92% HighGreen reagents, avoids phosgene derivatives.Slower kinetics, often requires high pressure or specific catalysts (e.g., DBU, TBAI).
Curtius Rearrangement R-COOH + DPPA/NaN₃80 - 95% LowAccess to carbamates directly from carboxylic acids.Involves explosive azides (if not using DPPA), multi-step mechanism.

Deep Dive: The Activated Carbonyl Route (CDI)

Status: The Industry Standard for Safety and Reliability.

1,1'-Carbonyldiimidazole (CDI) acts as a phosgene equivalent without the extreme toxicity. It activates alcohols or amines to form an acyl imidazole intermediate, which is then displaced by the second nucleophile.

Mechanism of Action

The reaction proceeds through a distinct "activate-then-displace" mechanism. The formation of the intermediate is driven by the release of imidazole, and the final coupling is driven by the release of CO₂ (if rearranging) or stable imidazole formation.

Figure 2: CDI-Mediated Carbamate Synthesis Pathway

Caption: Stepwise activation of alcohol by CDI followed by amine coupling to form carbamate.

CDIMechanism Alcohol Alcohol (R-OH) Inter1 Intermediate: Imidazolyl Carbamate Alcohol->Inter1 Activation (-Imidazole) CDI CDI CDI->Inter1 Imidazole Byproduct: Imidazole Inter1->Imidazole Product Carbamate Inter1->Product Nucleophilic Substitution Amine Amine (R'-NH2) Amine->Product

Protocol A: CDI-Mediated Synthesis (Self-Validating)

Best for: Valuable, sensitive substrates where yield and safety are paramount.

Reagents:

  • Substrate Alcohol (1.0 equiv)

  • CDI (1.1 - 1.2 equiv)

  • Amine (1.0 - 1.2 equiv)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Base (Optional): DBU (0.1 equiv) if reaction is sluggish.

Step-by-Step Methodology:

  • Activation Phase: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M) under inert atmosphere (N₂/Ar).

  • Reagent Addition: Add CDI (1.1 equiv) in one portion.

    • Validation Checkpoint: Observe gas evolution (minor) or dissolution. Stir at Room Temperature (RT) for 1–2 hours.

    • TLC Checkpoint: Confirm consumption of starting alcohol before proceeding. The intermediate is often visible on TLC (different R_f).

  • Coupling Phase: Add the amine (1.2 equiv). If the amine is a salt (e.g., HCl salt), add 1.2 equiv of Triethylamine (TEA) to liberate the free base.

  • Reaction: Stir at RT for 4–16 hours.

  • Workup: Dilute with DCM. Wash sequentially with:

    • Water (removes imidazole byproduct).

    • 1M HCl (removes unreacted amine).

    • Saturated NaHCO₃ (neutralizes acid).

    • Brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography if yield <95%.

Expert Insight: If the alcohol is secondary or tertiary, the activation step may require reflux. If the intermediate fails to react with the amine, adding a catalytic amount of DBU (10 mol%) often drives the reaction to completion [1].

Deep Dive: Green Chemistry Approach (CO₂ Fixation)

Status: Emerging Technology for Sustainability.

Direct utilization of CO₂ avoids toxic carbonyl sources entirely. The "Three-Component Coupling" (Amine + CO₂ + Alkyl Halide) is the most practical lab-scale implementation of this strategy.

Mechanism of Action

The amine attacks CO₂ to form a carbamate anion (carbamic acid salt), which is then trapped by an electrophile (alkyl halide).

Figure 3: DBU-Catalyzed CO₂ Fixation Mechanism

Caption: DBU facilitates the capture of CO₂ by the amine and stabilizes the carboxylate intermediate.

CO2Mechanism Amine Amine CarbamateSalt [R-NH-COO]- [DBU-H]+ Amine->CarbamateSalt CO2 CO2 (1-5 atm) CO2->CarbamateSalt DBU Base (DBU) DBU->CarbamateSalt Stabilization FinalProduct Carbamate CarbamateSalt->FinalProduct SN2 Attack Byproduct [DBU-H]+ X- CarbamateSalt->Byproduct AlkylHalide Alkyl Halide (R'-X) AlkylHalide->FinalProduct

Protocol B: Three-Component Coupling (Amine-CO₂-Halide)

Best for: Simple aliphatic carbamates, green chemistry applications, and avoiding moisture-sensitive reagents.

Reagents:

  • Amine (1.0 equiv)[2]

  • Alkyl Halide (1.2 - 1.5 equiv)

  • Base: Cs₂CO₃ (2.0 equiv) or DBU (2.0 equiv)

  • Solvent: DMF or CH₃CN (Polar aprotic is essential)

  • CO₂ Source: CO₂ balloon (1 atm) or dry ice.

Step-by-Step Methodology:

  • System Setup: Purge a flask with CO₂ (balloon pressure is sufficient for many primary amines).

  • Carboxylation: Dissolve amine (1.0 equiv) and Base (2.0 equiv) in DMF. Stir under CO₂ atmosphere for 30–60 minutes.

    • Validation Checkpoint: The solution often becomes turbid as the carbamate salt forms.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) via syringe.

  • Reaction: Stir at RT (or mild heat, 40–60°C) for 6–12 hours under CO₂ atmosphere.

  • Workup: Pour mixture into water/ice. Extract with Ethyl Acetate.[3]

    • Note: DMF removal requires thorough water washes or lyophilization.

  • Yield Expectation: 70–90% for primary amines; secondary amines may require higher pressures (5–10 bar) [2].

Expert Insight: The choice of base is critical. DBU is superior for generating the nucleophilic carbamate anion, while Cs₂CO₃ is excellent for scavenging the halide byproduct. TBAI (Tetrabutylammonium iodide) can be added as a phase transfer catalyst to boost yields by 10–15% [3].

Critical Discussion & Recommendations

Atom Economy vs. Process Mass Intensity (PMI)

While the Isocyanate route has perfect atom economy (100%), the PMI is often poor due to the hazardous waste disposal requirements of phosgene precursors. The CO₂ route has excellent PMI but suffers from slower kinetics.

Scalability[1][4][5][6]
  • Lab Scale (<1g): CDI is the superior choice. It is weighable, bench-stable, and the protocol is robust.

  • Process Scale (>1kg): The Chloroformate route is often preferred due to cost, despite the HCl management. However, flow chemistry adaptations of the CO₂ route are gaining traction in modern manufacturing [4].

Safety Warning

Isocyanates are potent sensitizers and lachrymators. Chloroformates release HCl gas.[4] All reactions described should be performed in a functioning fume hood.

References

  • Safe and Efficient Synthesis of Carbamates via CDI. Journal of Organic Chemistry. "N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents." Link

  • Green Synthesis via CO2 Fixation. RSC Advances. "Green synthesis of carbamates from CO2, amines and alcohols."[5] Link

  • Catalytic Improvements in CO2 Utilization. ACS Omega. "Continuous Synthesis of Carbamates from CO2 and Amines." Link

  • Medicinal Chemistry Applications. Journal of Medicinal Chemistry. "Organic Carbamates in Drug Design and Medicinal Chemistry." Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my objective is to provide you with a definitive, actionable guide for the proper disposal of tert-Butyl (4-(chloromethyl)phenyl)carbamate (CAS No. 916578-53-5). This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure operational safety, regulatory adherence, and environmental stewardship. The procedures outlined here are designed to be self-validating, integrating safety and logic at every step.

Core Principle: Hazard-Driven Waste Management

Understanding the inherent risks of a chemical is the foundation of its safe disposal. This compound is not a benign substance. While specific GHS classifications for this exact compound are not universally established, data from close structural analogs, such as the bromo- and amino-methyl derivatives, provide a clear and prudent basis for risk assessment.[1][2] The primary hazards stem from the presence of the reactive chloromethyl group (a benzylic halide) and the carbamate functionality.

The key takeaway is that this compound must be treated as corrosive to skin and eyes, a respiratory irritant, and harmful if swallowed .[1][3] Therefore, under no circumstances should this chemical or its containers be disposed of in standard trash or via sanitary sewer systems.[3][4] All waste streams must be managed as regulated hazardous waste.

Hazard Profile and Precautionary Summary
Hazard CategoryAnticipated Classification (Based on Analogs)Key Operational Precaution
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1][2][5]Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 1B/2 (Causes severe skin burns/irritation)[1][2][3]Wear nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes.
Eye Damage/Irritation Category 1/2A (Causes serious eye damage/irritation)[1][2][3]Always wear chemical safety goggles or a face shield.
Respiratory Irritation STOT SE Category 3 (May cause respiratory irritation)[2][4]Handle only in a certified chemical fume hood to avoid dust and vapor inhalation.

Immediate Protocols: Spill and Exposure Management

Operational readiness includes a clear, rehearsed plan for accidental releases.

Emergency Spill Protocol
  • Evacuate & Alert : Immediately alert personnel in the vicinity. If the spill is large or the dust is airborne, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE : At a minimum, wear double-layered nitrile gloves, a lab coat, and chemical safety goggles.

  • Contain & Collect :

    • Do NOT use water to clean up the spill, as this may create a more hazardous solution.

    • Gently cover the spill with a dry, inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.

    • Carefully sweep or scoop the absorbed material and the compound into a designated, sealable hazardous waste container.[3][6][4] Use non-sparking tools if a flammable solvent was also involved.[1]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Package & Label : Securely seal the container of spill debris. Label it clearly as "Hazardous Waste: this compound Spill Debris."

Core Disposal Workflow: Segregation and Containment

The cardinal rule of chemical disposal is proper segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process.

Step-by-Step Waste Collection Procedure
  • Select a Designated Container : Use only chemically compatible, sealable containers provided by your EHS office, typically a high-density polyethylene (HDPE) pail for solids or a bottle for liquids.

  • Segregate Waste Streams :

    • Solid Waste : Unused or expired pure compound, reaction byproducts, and contaminated solids (e.g., used silica gel, filter paper) should be placed in a container labeled "Solid Hazardous Waste: Chlorinated Organic Compounds."

    • Contaminated Labware & PPE : Disposable items like gloves, weigh boats, and pipette tips that have come into direct contact with the compound must be collected in a lined, sealed container for hazardous waste.[1] Non-disposable glassware must be decontaminated before washing (see Section 5).

    • Liquid Waste : Solutions containing the compound must be segregated. Do not mix with aqueous waste. Collect in a container labeled "Liquid Hazardous Waste: Halogenated Organic Solvents."

  • Properly Label All Containers : All waste containers must be labeled in accordance with the Resource Conservation and Recovery Act (RCRA) and institutional policies.[7][8] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents.

    • The specific hazards (e.g., "Corrosive, Irritant").

    • The date accumulation started.[8]

  • Store Securely : Keep waste containers closed at all times, except when adding waste. Store them in a designated satellite accumulation area within the lab, away from incompatible materials like strong acids or oxidizers.[2][9]

Disposal Decision Pathway

The following diagram illustrates the logical flow for managing waste generated from work involving this compound.

G cluster_0 Waste Characterization & Segregation cluster_1 Containment cluster_2 Final Disposition Waste_Gen Waste Generation Point (this compound) Solid_Waste Pure Compound, Reaction Residue, Contaminated Solids Waste_Gen->Solid_Waste Solid Material Liquid_Waste Solutions Containing Compound Waste_Gen->Liquid_Waste Liquid Solution Contaminated_Items Gloves, Weigh Boats, Pipette Tips, Spill Debris Waste_Gen->Contaminated_Items Contaminated Disposables Solid_Container Collect in Labeled 'Solid Halogenated Waste' Container Solid_Waste->Solid_Container Liquid_Container Collect in Labeled 'Liquid Halogenated Waste' Container Liquid_Waste->Liquid_Container Contaminated_Items->Solid_Container Final_Disposal Arrange Pickup by Licensed Hazardous Waste Disposal Vendor Solid_Container->Final_Disposal Liquid_Container->Final_Disposal

Caption: Waste Disposal Workflow for this compound.

Approved Disposal and Decontamination Methodologies

Primary Disposal Route: High-Temperature Incineration

The universally accepted and most environmentally sound method for disposing of chlorinated organic compounds is through a licensed hazardous waste management company.[4]

  • Mechanism: The material is destroyed in a specialized chemical incinerator equipped with afterburners and alkaline scrubbers.

  • Causality: This process ensures the complete thermal decomposition of the carbamate and the chlorinated phenyl ring. The scrubbers are essential for neutralizing the acidic hydrogen chloride (HCl) gas produced during combustion, preventing its release into the atmosphere.[4] This is the only method that guarantees the destruction of the molecule, thereby eliminating its potential for environmental harm.

Ancillary Method: Lab-Scale Decontamination via Hydrolysis

For decontaminating glassware prior to standard washing, a chemical neutralization step can be employed. This protocol is exclusively for decontaminating trace residues on surfaces , not for bulk disposal of the chemical.

  • Principle: Carbamates can be degraded by alkaline hydrolysis, which cleaves the carbamate bond.[10][11] The benzylic chloride is also susceptible to hydrolysis.

  • Protocol for Glassware Decontamination:

    • Prepare Solution : In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (NaOH) in a 1:1 mixture of water and a water-miscible organic solvent like ethanol or isopropanol.

    • Decontamination : Rinse the contaminated glassware with this basic solution, allowing the solution to remain in contact with all surfaces for at least 1-2 hours. Gentle agitation can improve efficiency.

    • Neutralization & Disposal : Carefully neutralize the resulting solution with a dilute acid (e.g., 1 M HCl) to a pH between 6 and 8.

    • Final Disposal : This neutralized aqueous solution must still be collected as hazardous aqueous waste, as it will contain the hydrolysis byproducts. It should not be poured down the drain.

Regulatory and Compliance Imperatives

In the United States, the disposal of this chemical is governed by the EPA's Resource Conservation and Recovery Act (RCRA).[12] Your institution's EHS office is your primary resource for ensuring compliance with all federal, state, and local regulations. They will manage the manifest system and contract with licensed vendors for the final disposal.[7] Always follow their specific guidance for waste accumulation and pickup schedules.

By adhering to this comprehensive guide, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • tert-Butyl carbamate - SAFETY DATA SHEET . Alfa Aesar. (2010-10-28). Available from: [Link]

  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement . Australian Industrial Chemicals Introduction Scheme (AICIS). (2022-06-30). Available from: [Link]

  • Right to Know - Hazardous Substance Fact Sheet (Metolcarb) . New Jersey Department of Health. Available from: [Link]

  • MSDS of Tert-butyl[4-(chlorosulfonyl)phenyl]carbamate . Capot Chemical Co., Ltd. (2013-11-07). Available from: [Link]

  • Safety Data Sheet - tert-Butyl (2-(bromomethyl)phenyl)carbamate . Angene Chemical. (2024-12-16). Available from: [Link]

  • Learn about Hazardous Waste Cleanups . US Environmental Protection Agency (EPA). Available from: [Link]

  • Polyurethane Waste Recycling: Thermolysis of the Carbamate Fraction . ACS Omega. Available from: [Link]

  • Carbamate base-catalyzed hydrolysis mechanisms . ResearchGate. Available from: [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. Available from: [Link]

  • Urethanases for the Enzymatic Hydrolysis of Low Molecular Weight Carbamates and the Recycling of Polyurethanes . PubMed. Available from: [Link]

  • EPA Hazardous Waste Codes . UGA Environmental Safety Division. Available from: [Link]

  • (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross . ResearchGate. Available from: [Link]

  • Urea - Wikipedia . Wikipedia. Available from: [Link]

  • Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. Available from: [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations . US Environmental Protection Agency (EPA). Available from: [Link]

Sources

Personal protective equipment for handling tert-Butyl (4-(chloromethyl)phenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 106689-46-7 | Molecular Formula: C12H16ClNO2

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling tert-Butyl (4-(chloromethyl)phenyl)carbamate requires a shift in mindset from standard organic handling to alkylating agent containment . While the tert-butoxycarbonyl (Boc) group stabilizes the amine, the chloromethyl moiety remains a potent electrophile.

This compound functions as a benzyl chloride derivative. In physiological conditions, it can alkylate DNA and proteins, posing significant long-term toxicity risks alongside immediate corrosive hazards. Furthermore, the lipophilic nature of the Boc group facilitates dermal absorption, making skin contact particularly dangerous.

Core Hazard Directive: Treat this substance as a Skin Corrosive (Category 1B) and a Probable Carcinogen .

Hazard Identification & Risk Assessment

The following hazard classification is derived from Structure-Activity Relationship (SAR) analysis of benzyl chloride analogs and available safety data for close structural congeners (e.g., the bromo-analog).

Hazard ClassCategorySignal WordHazard StatementMechanism of Action
Skin Corrosion/Irritation 1BDANGER Causes severe skin burns and eye damage.[1][2]Hydrolysis of the chloromethyl group releases HCl; direct alkylation of tissue.
Acute Toxicity (Oral) 4WarningHarmful if swallowed.[1][3][4]Systemic toxicity upon ingestion.
Carcinogenicity 1B (Suspected)DANGER May cause cancer.[4]Benzyl chloride moiety is a known alkylating agent (DNA damage).
Eye Damage 1DANGER Causes serious eye damage.[1][2][4]Corrosive action on corneal tissue.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier Redundancy" strategy. Do not rely on a single layer of defense.[5]

Protection ZoneEquipment RequirementTechnical Justification
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Prevents inhalation of dust/aerosols. The compound may hydrolyze in humid air to release HCl gas.
Dermal (Hands) Double Nitrile Gloves • Inner: 4 mil Nitrile (High dexterity)• Outer: 5-8 mil Nitrile (Extended cuff preferred)Breakthrough Warning: Benzyl halides can permeate thin nitrile. The double layer provides a "sacrificial" outer barrier. Change outer glove immediately upon any splash.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Powder drift can bypass side shields, causing irreversible corneal damage.
Body Lab Coat (Buttoned) + Tyvek Sleeves Standard cotton coats absorb liquids. Tyvek sleeves protect the wrist gap between glove and coat.

Operational Protocol: Safe Handling Workflow

This protocol is designed to isolate the user from the chemical during the most critical phase: Transfer and Weighing .

Phase 1: Preparation
  • Quench Solution Prep: Prepare a beaker of 10% aqueous ammonium hydroxide or saturated sodium bicarbonate inside the hood. This is your "neutralization station" for contaminated spatulas or wipes.

  • Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a tarred secondary container (glass vial with cap) to transport the material to the balance. Never weigh open powder on an open bench.

Phase 2: Weighing & Transfer
  • Don PPE: Put on double gloves and Tyvek sleeves.

  • Static Control: Use an anti-static gun if the powder is fluffy/static-prone to prevent dispersal.

  • Transfer:

    • Open the source container only inside the hood.

    • Transfer solid into the reaction vessel or weighing boat.

    • Crucial Step: Immediately wipe the threads of the source container with a dry Kimwipe before recapping to prevent formation of crusts that can disperse dust next time it is opened.

    • Place the used Kimwipe directly into the Quench Solution .

Phase 3: Reaction Initiation
  • Add solvent to the solid carefully to avoid aerosolizing the powder.

  • Once dissolved, the inhalation risk decreases, but the permeation risk (skin absorption) increases due to the solvent vehicle.

Visualization: Safety Logic Flow

The following diagram illustrates the critical decision gates and safety barriers during the handling process.

SafeHandling Start Start: Storage Retrieval CheckPPE Check PPE: Double Nitrile + Goggles + Lab Coat Start->CheckPPE HoodCheck Engineering Control: Fume Hood Functional? CheckPPE->HoodCheck HoodCheck->Start No (STOP WORK) Weighing Weighing Protocol: 1. Open container in hood 2. Transfer to vessel 3. Wipe threads HoodCheck->Weighing Yes (Velocity >80fpm) Spill CRITICAL EVENT: Spill/Splash? Weighing->Spill Decon Decontamination: 1. Cover with absorbent 2. Apply 10% NH4OH 3. Wait 15 mins Spill->Decon Yes Proceed Proceed to Reaction: Dissolve Solid Spill->Proceed No Waste Disposal: Halogenated Waste Stream Decon->Waste Proceed->Waste

Caption: Operational workflow emphasizing the critical decision gate at the fume hood check and the diversion path for spill decontamination.

Decontamination & Disposal

The Principle of Chemical Quenching: You must chemically destroy the alkylating potential of the chloromethyl group before disposal of contaminated consumables.

  • Quenching Agent: A solution of 10% Ammonium Hydroxide (NH₄OH) or 5% Ethanolamine in water.

    • Mechanism:[6][7] The amine acts as a nucleophile, displacing the chloride and forming a stable, non-toxic benzylic amine salt.

  • Spill Cleanup:

    • Cover spill with solid absorbent (vermiculite/sand).

    • Slowly apply the Quenching Agent to the absorbent.

    • Allow to sit for 15–30 minutes to ensure complete reaction.

    • Scoop into a hazardous waste bag.

  • Waste Classification:

    • Dispose of as Halogenated Organic Waste .

    • Do not mix with strong oxidizers (e.g., nitric acid) as the carbamate moiety is combustible.

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[5][8] Hold eyelids apart. Time is tissue—do not wait for medical personnel to start flushing.

  • Skin Contact:

    • IMMEDIATELY remove contaminated gloves/clothing.

    • Flush skin with copious water.[5][8][9]

    • Do not attempt to neutralize the skin with vinegar or bicarb; this can cause exothermic burns.

    • Seek medical attention, mentioning exposure to a "Benzyl Chloride Derivative."[8]

References

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzyl Chloride.[10] Retrieved from [Link]

  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical Compatibility Reference.[7] Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.